Etoperidone has a complex, biphasic effect on the serotonergic system, acting as both an antagonist and an agonist [1] [2]. Its activity is largely due to its major metabolite, mCPP, which has affinity for a range of serotonin receptors [3].
The table below summarizes its binding affinity (Ki in nM) at various human receptors and transporters. A smaller Ki value indicates stronger binding [4].
| Target | Ki (nM) | Action |
|---|---|---|
| 5-HT2A Receptor | 36 | Antagonist [3] [4] |
| α1-Adrenergic Receptor | 38 | Antagonist [3] [4] |
| 5-HT1A Receptor | 85 | Antagonist (may be partial agonist) [4] |
| α2-Adrenergic Receptor | 570 | Antagonist [3] [4] |
| Serotonin Transporter (SERT) | 890 | Inhibitor [3] [4] |
| D2 Dopamine Receptor | 2,300 | Antagonist [3] [4] |
| H1 Histamine Receptor | 3,100 | Antagonist [4] |
| Norepinephrine Transporter (NET) | 20,000 | Weak inhibitor [4] |
| Dopamine Transporter (DAT) | 52,000 | Very weak inhibitor [4] |
| Muscarinic Acetylcholine Receptor (mACh) | >35,000 | Negligible affinity [4] |
This compound metabolism and primary mechanisms.
This compound is extensively metabolized, producing at least 21 different metabolites [3]. The primary metabolic pathways are alkyl oxidation, phenyl hydroxylation, and N-dealkylation, with the latter producing mCPP [3] [5].
Key pharmacokinetic parameters are listed below:
| Parameter | Value |
|---|---|
| Bioavailability | Highly variable, as low as 12% due to extensive metabolism [3] |
| Time to Peak Plasma Concentration | 1.4 - 4.8 hours [3] |
| Protein Binding | Extensive [3] |
| Volume of Distribution | 0.23 - 0.69 L/kg [3] |
| Half-Life | 21.7 hours (terminal) [3] |
| Apparent Clearance | 1.01 ml/min [3] |
| Route of Elimination | 78.8% in urine, 9.6% in feces (<0.01% as unchanged drug) [3] |
Experimental Protocol: Identifying CYP450 Involvement In vitro studies using human hepatic S9 fractions and microsomes containing individual recombinant CYP enzymes can identify metabolic pathways and involved enzymes [5].
This compound metabolic pathways primarily mediated by CYP3A4.
This compound was studied for several conditions, though its clinical utility was limited by tolerability.
| Studied Condition | Notes |
|---|---|
| Depression | Primary indication; compared to trazodone and imipramine [3] [4] |
| Male Impotence | Investigated for potential use [3] |
| Tremors in Parkinson's / EPS | Studied for extrapyramidal symptoms [3] |
| Dementia | Research found it as effective as thioridazine [4] |
The poor tolerability of this compound was a key factor in its lack of widespread adoption [3].
This compound is a historically significant compound that contributed to psychopharmacology knowledge. Its major legacy is its role as a precursor to nefazodone; efforts to separate this compound's serotonergic and adrenergic functions led to the development of this subsequent antidepressant [3]. The study of its active metabolite, mCPP, also provided insights into serotonin receptor pharmacology, though mCPP itself later emerged as a recreational drug [7].
| Receptor / Transporter | Affinity (Ki) | Action |
|---|---|---|
| 5-HT2A | 36 nM [1] | Antagonist [2] |
| α1-adrenergic | 38 nM [1] | Antagonist [2] |
| 5-HT1A | 85 nM [1] | Partial Agonist (probable) [1] |
| α2-adrenergic | 570 nM [1] | Antagonist [2] |
| SERT | 890 nM [1] | Reuptake Inhibitor [2] |
| D2 | 2,300 nM [1] | Antagonist [2] |
| H1 | 3,100 nM [1] | Not Specified |
| NET | 20,000 nM [1] | Reuptake Inhibitor [2] |
| DAT | 52,000 nM [1] | Reuptake Inhibitor [2] |
| mACh | >35,000 nM [1] | Antagonist [2] |
Note: Ki (inhibition constant) measures binding affinity. A smaller Ki value indicates stronger binding. Data is for the human form of the receptors/transporters. [1]
Etoperidone's primary activity comes from its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP) [2] [1]. The overall mechanism can be broken down as follows:
The diagram below illustrates the core pharmacodynamic relationships of this compound and its metabolite.
This compound's primary actions are mediated by its metabolite mCPP, which targets key serotonergic receptors. [2] [1]
The primary safety concerns with this compound are related to its cardiovascular effects, consistent with its antagonism of catecholamine receptors. Reported effects include hypotension, abnormal electrocardiograms, and in severe cases, cardiac arrest [2].
While the provided search results detail this compound's binding affinities, they do not contain the full, detailed methodologies for the original experiments that generated this data. These Ki values are typically determined through in vitro competitive binding assays.
Etoperidone is metabolized primarily by the CYP3A4 enzyme into an active metabolite, m-chlorophenylpiperazine (mCPP) [1]. The parent drug and its metabolite interact with several key receptors, and the table below summarizes their binding affinities (Ki values in nM), where a lower number indicates a stronger binding affinity [2]:
| Receptor / Transporter | This compound Affinity (Ki in nM) | mCPP Primary Interaction |
|---|---|---|
| 5-HT2A Receptor | 36 | Agonist / Antagonist [3] [1] |
| α1-Adrenergic Receptor | 38 | Information Missing |
| 5-HT1A Receptor | 85 | Antagonist (partial agonist possible) [3] |
| Serotonin Transporter (SERT) | 890 | Information Missing |
| α2-Adrenergic Receptor | 570 | Information Missing |
| D2 Receptor | 2300 | Information Missing |
| Norepinephrine Transporter (NET) | 20000 | Information Missing |
The pharmacological effect of this compound is complex. The drug itself has a predominant antagonistic activity at 5-HT1A receptor sites [3]. However, research suggests that some of its effects, particularly those on the central serotonin system, may be linked to the formation of its active metabolite, mCPP [4]. The mCPP metabolite exerts various neuropsychiatric effects by interacting with serotonin receptors, primarily exhibiting nonselective agonistic properties with some antagonistic effects [1].
The relationship between this compound, its metabolism, and its primary cellular interactions can be visualized as follows:
Figure 1: Simplified diagram of this compound's primary metabolic pathway and key receptor interactions.
It is crucial to note that the data on this compound is incomplete. The search results did not yield detailed experimental protocols for studying its pharmacokinetics, such as specific methodologies for measuring its concentration in plasma or tissues. Furthermore, quantitative data on fundamental pharmacokinetic parameters like bioavailability, volume of distribution, half-life, and clearance rates are not available in the current search findings.
Future research could leverage modern techniques like Physiologically Based Pharmacokinetic (PBPK) modeling [5] [6] to predict and characterize this compound's pharmacokinetics, especially the impact of genetic polymorphisms in metabolizing enzymes or organ impairment on its exposure.
This compound is an atypical antidepressant compound belonging to the phenylpiperazine class of psychotropic drugs. Developed in 1977, it presents a complex pharmacological profile characterized by dual activity on serotonergic transmission—acting as both a serotonin receptor antagonist and reuptake inhibitor—in addition to effects on norepinephrine and dopamine systems. The clinical significance of this compound is substantially influenced by its extensive metabolism, particularly the formation of pharmacologically active metabolites that contribute to both its therapeutic and adverse effects. Although this compound itself was never widely approved and is currently classified as withdrawn, understanding its metabolic fate remains highly relevant for researchers and drug development professionals studying phenylpiperazine-derived compounds, structure-activity relationships, and metabolic bioactivation pathways.
The metabolic transformation of this compound represents a compelling case study in drug metabolism due to its complex biotransformation network involving multiple cytochrome P450 enzymes and the generation of active metabolites with distinct pharmacological profiles. This comprehensive review synthesizes current scientific knowledge on this compound metabolism, integrating quantitative metabolic data, analytical methodologies, clinical correlations, and experimental protocols to provide researchers with a complete technical resource for investigating this compound and structurally related molecules.
This compound undergoes extensive hepatic metabolism through three primary pathways that generate multiple metabolite species. In vitro studies using human hepatic S9 fractions have identified ten distinct metabolites resulting from these biotransformation routes [1]:
The metabolic pathway of this compound involves cytochrome P450 enzymes, primarily CYP3A4, transforming the parent drug through multiple routes into various metabolites, with mCPP undergoing further complex metabolism including CYP2D6-mediated bioactivation.
Figure 1: Comprehensive Metabolic Pathway of this compound Showing Key Enzymes and Metabolites
Kinetic analysis reveals that all three primary metabolic pathways follow monophasic kinetics, suggesting dominant involvement of a single enzyme system for each route. Studies demonstrate that the alkyl hydroxylation pathway (forming M1) represents the most efficient elimination route for the parent drug [1]. The metabolic scheme is considerably more complex than these primary pathways alone, as six additional metabolites are formed through subsequent metabolism of the primary metabolites M1, M2, M6, and M8, creating an extensive network of biotransformation products.
Table 1: Primary Metabolic Pathways of this compound
| Pathway | Reaction Type | Primary Metabolite | Additional Products | Further Metabolism |
|---|---|---|---|---|
| Pathway A | Alkyl hydroxylation | OH-ethyl-etoperidone (M1) | - | M1 undergoes further conversion to mCPP (M8) |
| Pathway B | Phenyl hydroxylation | OH-phenyl-etoperidone (M2) | - | Forms secondary metabolites via oxidation |
| Pathway C | N-dealkylation | mCPP (M8) | Triazole propyl aldehyde (M6) | mCPP undergoes extensive further metabolism |
Comprehensive pharmacokinetic studies of this compound have revealed substantial inter-individual variability in absorption and disposition characteristics. The drug demonstrates low oral bioavailability (as low as 12% in some individuals), primarily attributable to extensive first-pass metabolism [2]. Following oral administration, this compound reaches peak plasma concentrations within a highly variable timeframe ranging from 1.4 to 4.8 hours, reflecting differential absorption rates across individuals [2].
The volume of distribution ranges from 0.23 to 0.69 L/kg, indicating moderate tissue distribution limited by extensive plasma protein binding [2]. This compound demonstrates high plasma protein binding, which significantly influences its distribution characteristics and potential for protein-binding interactions [2]. The terminal elimination half-life after oral administration is approximately 21.7 hours, while the apparent clearance is approximately 1.01 mL/min [2]. Elimination occurs predominantly via renal excretion (78.8% of dose), with fecal elimination accounting for 9.6% of the administered dose. Notably, less than 0.01% of the administered dose is excreted unchanged, confirming the extensive metabolism of the drug [2] [1].
The quantitative distribution of this compound metabolites has been characterized through radiolabeled studies. Researchers have identified 21 different metabolites across plasma, urine, and fecal samples, reflecting the complexity of this compound's metabolic fate [2]. The formation of these metabolites occurs through five distinct reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation reactions.
Table 2: Quantitative Pharmacokinetic Parameters of this compound
| Parameter | Value/Range | Notes | Source |
|---|---|---|---|
| Bioavailability | As low as 12% | High individual variability | [2] |
| Tmax | 1.4-4.8 hours | Highly variable between individuals | [2] |
| Volume of Distribution | 0.23-0.69 L/kg | Moderate tissue distribution | [2] |
| Protein Binding | Extensive | High plasma protein binding | [2] |
| Half-life | 21.7 hours | Terminal elimination half-life | [2] |
| Clearance | 1.01 mL/min | Apparent clearance | [2] |
| Renal Excretion | 78.8% of dose | Mostly metabolite forms | [2] |
| Fecal Excretion | 9.6% of dose | Mostly metabolite forms | [2] |
| Unchanged Drug in Excretion | <0.01% | Confirms extensive metabolism | [2] |
A robust high-performance liquid chromatographic (HPLC) method with ultraviolet detection has been developed and validated for the simultaneous quantification of this compound and its two active metabolites—5-(1-hydroxyethyl) this compound and 1-(3-chlorophenyl)piperazine (mCPP)—in plasma samples [3]. This method represents a well-validated approach suitable for pharmacokinetic studies across multiple species, including mice, rats, dogs, and humans.
The sample preparation employs a two-step liquid-liquid extraction procedure to isolate the drug, metabolites, and internal standard from plasma matrix components. Chromatographic separation is achieved using a C18 column (10 cm × 2.1 mm I.D.) with ultraviolet detection at 254 nm. The method demonstrates linear response over the concentration range of 2-1000 ng/mL for each compound. The analytical performance shows accuracy and precision (expressed as percentage deviation from true values and inter-run relative standard deviation) of ≤10% at all concentrations except the lower limit of quantification. The method features high throughput capacity, with approximately 80 samples capable of being processed in one day when utilizing automated injection and computerized data acquisition systems [3].
Contemporary analytical approaches for this compound and metabolite analysis have increasingly incorporated mass spectrometric detection to enhance sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for improved detection and characterization of this compound metabolites, particularly in forensic and toxicological contexts [4]. These advanced techniques enable comprehensive metabolite profiling and detection of reactive metabolites through specific techniques such as precursor ion scanning for glutathione adducts [5].
The application of capillary electrophoresis has also been explored for the separation and determination of chlorophenylpiperazine isomers in confiscated pills, demonstrating the applicability of this technique for forensic analysis of this compound metabolites [6]. Recent advancements in bioanalytical methodologies have focused on novel extraction and microextraction techniques for improved isolation of atypical antidepressants from biological matrices, including traditional and novel microextraction strategies for clinical, toxicological, and forensic applications [4].
Table 3: Analytical Methods for this compound and Metabolite Quantification
| Method Aspect | HPLC-UV Protocol | LC-MS/MS Methods | Alternative Techniques |
|---|---|---|---|
| Separation Mechanism | C18 column (10 cm × 2.1 mm I.D.) | Reversed-phase chromatography | Capillary electrophoresis |
| Detection System | UV detection at 254 nm | Tandem mass spectrometry | UV or MS detection |
| Linear Range | 2-1000 ng/mL for each compound | Typically wider dynamic range | Variable based on application |
| Sample Preparation | Two-step liquid-liquid extraction | Solid-phase extraction, protein precipitation | Various microextraction techniques |
| Throughput | ~80 samples/day with automation | Variable, typically high throughput | Moderate to high throughput |
| Primary Applications | Pharmacokinetic studies | Forensic and toxicological analysis | Forensic isomer separation |
The clinical effects of this compound are significantly influenced by its pharmacologically active metabolites, particularly mCPP (1-(3-chlorophenyl)piperazine). This primary metabolite exhibits complex serotonergic activity, functioning as a non-selective agonist with some antagonistic properties at various serotonin receptor subtypes [7]. Specifically, mCPP acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors, creating a unique pharmacological profile that contributes to both therapeutic and adverse effects [2]. The metabolite influences temperature regulation, behavior, and hormone release through interactions with central 5-HT receptors [7].
The biphasic effect of this compound on central serotonergic transmission—exhibiting characteristics of both 5-HT antagonist and agonist—is now understood to derive primarily from the activity of its mCPP metabolite rather than the parent drug [8]. This metabolite-mediated activity explains the dual pharmacological nature observed in early studies of this compound, where the compound simultaneously demonstrated serotonin receptor blockade and reuptake inhibition capabilities. The structural contribution of different regions of the this compound molecule to its overall pharmacological profile has been elucidated, with specific components responsible for α-adrenergic receptor activity while metabolite generation drives serotonergic effects [2].
This compound therapy is associated with significant cardiovascular toxicity, which represents a primary concern in its clinical application and likely contributed to its limited therapeutic adoption. Documented cardiovascular adverse effects include electrocardiographic abnormalities, blood pressure changes (particularly hypotension), and in severe cases, cardiac arrest [2]. These cardiovascular manifestations are consistent with the drug's effects on catecholamine systems and α-adrenergic receptor antagonism [2].
The forensic significance of this compound's metabolite mCPP has increased substantially in recent years due to its widespread emergence as a recreational substance with MDMA-like effects [7]. Initially often misidentified as an MDMA substitute, mCPP has been distributed globally despite legal restrictions in numerous countries [7]. This recreational use pattern creates complex interpretive challenges in forensic contexts, as mCPP detection could originate either from this compound (or other antidepressant) administration or from direct ingestion of the compound as a designer drug.
The metabolic fate of this compound creates significant potential for drug interactions, primarily mediated through competition for CYP3A4 enzymatic capacity. Concomitant administration of strong CYP3A4 inhibitors such as ketoconazole can substantially alter this compound metabolism, potentially increasing exposure to the parent drug and altering the formation pattern of metabolites [1]. Additionally, the shared metabolism of trazodone, nefazodone, and this compound through common pathways to mCPP creates potential for cross-interactions between these structurally related antidepressants [7].
The CYP2D6-mediated bioactivation of mCPP to reactive metabolites represents another potential interaction mechanism, particularly with CYP2D6 inhibitors or in individuals with genetic polymorphisms affecting CYP2D6 activity [5]. These metabolic considerations are crucial for predicting and managing drug interactions in both therapeutic and polysubstance abuse contexts.
Comprehensive protocols have been established for identifying metabolic pathways and cytochrome P450 enzymes involved in this compound metabolism using in vitro systems [1]. The standard experimental approach involves several key components:
This systematic approach has demonstrated that CYP3A4 is the predominant enzyme responsible for this compound metabolism in humans, with formation rates of major metabolites (M1, M2, and M8) 10-100-fold greater for CYP3A4 compared to other CYP forms [1].
Specialized protocols have been developed for detecting reactive metabolites of this compound, particularly focusing on the bioactivation of mCPP [5]. The methodology involves:
These studies have revealed that CYP2D6 specifically mediates the bioactivation of mCPP to reactive metabolites, in contrast to the CYP3A4-catalyzed bioactivation of the parent this compound molecule [5].
The comprehensive metabolism of this compound through multiple pathways generates a complex profile of metabolites with significant pharmacological activity. The central role of CYP3A4 in the primary metabolism, coupled with CYP2D6-mediated bioactivation of the key metabolite mCPP, creates a multifaceted metabolic profile with important implications for individual variability in response and toxicity. The analytical methodologies developed for this compound and metabolite quantification provide robust tools for further research on phenylpiperazine-derived compounds.
The forensic significance of mCPP as both a metabolite and recreational drug highlights the importance of understanding this compound metabolism in broader substance detection and identification contexts. Further research on the separation of metabolic contributions from therapeutic administration versus direct ingestion would advance forensic interpretation capabilities. The extensive characterization of this compound metabolism serves as a valuable template for understanding the biotransformation of structurally related psychotropic compounds currently in development.
Etoperidone is an atypical antidepressant belonging to the phenylpiperazine class of psychotropic compounds, first introduced in Europe in 1977. It is structurally characterized as a phenylpiperazine-substituted triazole derivative and is considered an analog of trazodone with a similar pharmacological profile [1]. The chemical formula of this compound is C₁₉H₂₈ClN₅O, with a molecular weight of 377.92 g/mol [1]. Despite its initial development and investigation for various conditions including depression, tremors in Parkinson's disease, extrapyramidal symptoms, and male impotence, this compound's current status is listed as "withdrawn" from the market [1]. The precise reasons for its withdrawal are not fully documented but appear related to its cardiovascular toxicity profile and poor tolerance at effective therapeutic doses [1].
The clinical significance of this compound extends beyond its own pharmacological activity to that of its major active metabolite, m-chlorophenylpiperazine (mCPP). This metabolite has gained substantial attention in both clinical and forensic contexts due to its complex serotonergic activity and recreational use despite legal restrictions in many countries [2]. This technical guide comprehensively examines the metabolism, pharmacological properties, experimental methodologies, and clinical implications of this compound and mCPP, providing researchers and drug development professionals with essential data for understanding these compounds' intricate nuances in both laboratory and forensic contexts.
The metabolic pathway of this compound is extensive and complex, resulting in the formation of 21 different metabolites detectable in plasma, urine, and feces [1]. The primary metabolic routes involve five distinct reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation [1]. The most clinically significant transformation is the conversion to m-chlorophenylpiperazine (mCPP), which occurs primarily via CYP3A4-mediated metabolism [2]. This biotransformation is not unique to this compound but is shared with other phenylpiperazine antidepressants including trazodone and nefazodone [2] [3].
The bioactivation pathway represents a crucial consideration in drug development, as mCPP exhibits its own distinct pharmacological profile and contributes significantly to both therapeutic and adverse effects. Recent evidence indicates that mCPP itself undergoes further CYP2D6-mediated bioactivation to reactive metabolites, including the formation of glutathione adducts M3, M4, and M5 [4]. This secondary bioactivation may contribute to the idiosyncratic toxicity observed with phenylpiperazine-containing antidepressants and represents an important consideration for researchers developing compounds within this structural class.
This compound demonstrates highly variable pharmacokinetics between individuals, with oral bioavailability reported to be as low as 12% due to extensive first-pass metabolism [1]. The time to reach peak plasma concentration ranges from 1.4 to 4.8 hours, indicating considerable interindividual variation in absorption rates [1]. This compound exhibits extensive plasma protein binding and has a relatively small volume of distribution ranging from 0.23 to 0.69 L/kg, suggesting limited tissue penetration beyond the vascular compartment [1].
The elimination profile of this compound reveals that less than 0.01% of the administered dose is excreted unchanged, with the majority (78.8%) eliminated in urine and a smaller fraction (9.6%) in feces as metabolites [1]. The terminal half-life of this compound after oral administration is approximately 21.7 hours, while the apparent clearance is 1.01 mL/min [1]. These pharmacokinetic characteristics contribute to the complex exposure-response relationship observed with this compound and underscore the importance of considering both parent compound and active metabolites in therapeutic monitoring.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | As low as 12% | Highly variable between individuals |
| Tmax | 1.4-4.8 hours | Time to peak plasma concentration |
| Protein Binding | Extensive | Modulates volume of distribution |
| Volume of Distribution | 0.23-0.69 L/kg | Relatively limited tissue distribution |
| Elimination Half-life | 21.7 hours | Terminal half-life after oral administration |
| Route of Elimination | 78.8% urine, 9.6% feces | Primarily as metabolites |
| Apparent Clearance | 1.01 mL/min |
The following diagram illustrates the complete metabolic pathway of this compound, highlighting the key enzymes involved and the formation of potentially reactive intermediates:
Figure 1: Metabolic Pathway of this compound Showing Key Enzymes and Elimination Routes
This compound exhibits a complex multiphasic effect on central serotonin transmission, with capacity to both inhibit serotonin receptors and block the reuptake of serotonin, norepinephrine, and dopamine [1]. Additional significant activity includes antagonism at α-adrenergic receptors, which directly correlates with the sedative and cardiovascular effects observed with the compound [1]. The primary pharmacological activity of this compound is largely mediated by its major metabolite, mCPP, which binds with differing affinities to most serotonergic receptors as well as adrenergic receptors [1].
Research has demonstrated that mCPP functions as an agonist at 5-HT2C receptors while acting as an antagonist at 5-HT2A receptors [1] [3]. Additionally, this compound, trazodone, and mCPP have been identified as possessing 5-HT1A antagonistic activity with Ki values of 20.2, 23.6, and 18.9 nM, respectively, using rat cerebral cortical synaptosomes and [³H]8-OH-DPAT binding assays [5]. This 5-HT1A antagonistic activity may be relevant to the antidepressant action of these compounds, though researchers should note that some evidence suggests they may also function as weak partial agonists [5].
Table 2: Receptor Binding Profile of this compound and mCPP
| Receptor Target | Action | Affinity/Notes | Functional Consequence |
|---|---|---|---|
| 5-HT2C | Agonist (via mCPP) | High affinity | Hormone secretion, anxiety, appetite suppression |
| 5-HT2A | Antagonist (via mCPP) | Moderate affinity | Potential antipsychotic effects |
| 5-HT1A | Antagonist | Ki = 20.2 nM | May contribute to antidepressant effect |
| α1-adrenergic | Antagonist | Moderate affinity | Sedative and cardiovascular effects |
| α2-adrenergic | Antagonist | Moderate affinity | Possible impact on neurotransmitter release |
| D2 dopamine | Antagonist | Low affinity | Minimal extrapyramidal effects |
| Muscarinic acetylcholine | Antagonist | Low affinity | Minimal anticholinergic effects |
| Serotonin transporter | Inhibitor | Moderate | Antidepressant effect |
| Norepinephrine transporter | Inhibitor | Moderate | Antidepressant effect |
| Dopamine transporter | Inhibitor | Weak | Minimal contribution |
The functional complexity of this compound's pharmacological profile is further evidenced by in vivo studies demonstrating its ability to block conditioned avoidance responding (CAR) in Fisher 344 rats with an ED₅₀ of 10.4 mg/kg IP, suggesting potential antipsychotic properties [6]. This effect appears to be mediated primarily through serotonergic mechanisms rather than dopaminergic pathways, as this compound does not produce significant catalepsy or block amphetamine-induced stereotypy [6]. The observation that the serotonin receptor blocker metergoline significantly reduces the CAR blockade produced by this compound further supports a primarily serotonergic mechanism of action [6].
The following diagram illustrates the complex receptor interactions and signaling pathways associated with mCPP, the primary active metabolite of this compound:
Figure 2: mCPP Receptor Interactions and Resulting Physiological Effects
Significant research has been conducted to elucidate the behavioral effects of this compound and mCPP using rodent models. In conditioned avoidance response (CAR) studies, this compound demonstrated dose-dependent blockade of avoidance responding with an ED₅₀ value of 10.4 mg/kg IP (95% confidence limits: 8.5, 13.2), suggesting potential antipsychotic-like properties [6]. Notably, mCPP was significantly more potent in this assay (ED₅₀ = 2.5 mg/kg IP), leading researchers to hypothesize that this compound may exert this effect primarily through its conversion to mCPP [6]. The serotonergic mechanism of this action was confirmed through pretreatment with the serotonin receptor blocker metergoline, which significantly attenuated the CAR blockade produced by both this compound and mCPP [6].
In tests assessing 5-HT1A receptor activity, this compound, trazodone, and mCPP all demonstrated significant antagonistic properties by inhibiting 8-OH-DPAT-induced reciprocal forepaw treading (RFT) in reserpinized rats, with ID₅₀ values of 17.4, 23.8, and 13.4 mg/kg, respectively [5]. Only marginal RFT was produced by this compound and trazodone at high doses (40 mg/kg) in non-challenged animals, suggesting these compounds may function as weak partial agonists at 5-HT1A receptors despite their predominant antagonistic activity [5] [7]. These findings highlight the importance of using multiple behavioral paradigms to fully characterize the pharmacological profile of compounds with complex metabolite activities.
The investigation of this compound metabolism has employed sophisticated methodologies including the use of human liver microsomes and cDNA-expressed cytochrome P450 enzymes to identify specific isoforms responsible for metabolic transformations [3] [4]. These studies have revealed that mCPP elimination occurs primarily via CYP2D6-mediated hydroxylation to p-hydroxy-mCPP (OH-mCPP), followed by rapid conjugation to both glucuronide and sulfate conjugates [3]. This pathway demonstrates significant clinical relevance, as genetic polymorphisms in CYP2D6 can substantially alter mCPP clearance and contribute to variable drug response [3].
Recent research has identified novel reactive metabolites of mCPP through detection of glutathione adducts M3, M4, and M5 formed specifically via CYP2D6-mediated bioactivation [4]. This discovery provides a potential mechanism for the idiosyncratic toxicity associated with phenylpiperazine-containing antidepressants. The experimental approach employed liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis with precursor ion scanning of m/z 272, corresponding to deprotonated γ-glutamyl-dehydroalanyl-glycine originating from the glutathionyl moiety [4]. Researchers should consider implementing similar screening methodologies when developing new compounds within this structural class to identify potential bioactivation pathways early in drug development.
The neuroendocrine effects of mCPP have been extensively characterized in both animal and human studies. mCPP administration consistently produces dose-dependent elevations in prolactin, adrenocorticotropic hormone (ACTH), cortisol, and body temperature through its actions on central 5-HT receptors [3] [8]. These effects occur at blood concentrations of 10-40 ng/mL, which are readily achievable at therapeutic doses of parent compounds like this compound [3]. The reliability of these responses has led to the use of mCPP as a neuroendocrine probe for assessing serotonergic function in various psychiatric populations [9].
Advanced neuroimaging techniques have further elucidated the central effects of mCPP. Pharmacological-challenge fMRI (phMRI) studies demonstrate that mCPP infusion produces region-specific changes in BOLD signal within areas rich in 5-HT2C receptors, including the hypothalamus, caudate, pallidum, amygdala, anterior cingulate cortex, and choroid plexus [8]. These neuronal effects are attenuated by pretreatment with the 5-HT2C antagonist mirtazapine, confirming the receptor specificity of the response [8]. This methodology represents a powerful approach for researchers investigating central serotonergic function and target engagement of novel therapeutic compounds.
This compound administration is associated with significant cardiovascular effects that likely contributed to its limited clinical use and eventual withdrawal from the market. Preclinical studies documented abnormal electrocardiograms, changes in blood pressure (primarily hypotension), and even cardiac arrest in animal models [1]. These cardiovascular reactions are consistent with the compound's antagonistic effects on catecholamine receptors and represent a critical safety consideration for researchers developing compounds with similar pharmacological profiles [1]. The narrow therapeutic index suggested by these findings underscores the importance of thorough cardiovascular safety assessment in early drug development stages.
The active metabolite mCPP presents additional safety concerns due to its complex effects on multiple neurotransmitter systems. Administration of mCPP has been demonstrated to induce "depressogenic-like" behavior in rodents at doses of 1-2 mg/kg, as evidenced by increased immobility time in forced swim tests and decreased swimming episodes [9]. These effects appear to be mediated primarily through stimulation of 5-HT2A receptors, as they are attenuated by pretreatment with the 5-HT2A antagonist ketanserin [9]. Researchers should note that these behavioral effects occur in the absence of changes in spontaneous locomotor activity, suggesting specific effects on depression-related behaviors rather than general motor suppression [9].
The metabolism of both this compound and its mCPP metabolite creates significant potential for clinically important drug interactions. As a substrate for CYP3A4, this compound may be affected by concomitant administration of strong inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., carbamazepine, rifampin) of this enzyme [2]. More importantly, the CYP2D6-mediated metabolism of mCPP creates potential for interactions with numerous pharmaceutical agents that inhibit or compete for this enzyme [3]. This is particularly relevant given the narrow range of mCPP blood concentrations (10-40 ng/mL) associated with both neuroendocrine effects and potential adverse reactions [3].
Clinical studies have demonstrated that mCPP clearance is significantly decreased in poor metabolizers of dextromethorphan (who are genetically deficient in CYP2D6), confirming the importance of this metabolic pathway [3]. Furthermore, in vitro investigations using human liver microsomes have shown that high-affinity substrates for CYP2D6 can competitively inhibit mCPP metabolism, potentially leading to elevated concentrations and enhanced serotonergic effects [3]. These findings highlight the importance of considering both parent compound and active metabolite pharmacokinetics when predicting drug interaction potential during the development of new therapeutic agents.
Despite its origin as a metabolite of approved medications, mCPP has emerged as a recreational drug with global distribution despite legal restrictions in many countries [2]. The surge in mCPP popularity has been attributed to its MDMA-like effects, and its initial misidentification as an MDMA substitute facilitated its unregulated distribution [2]. Forensic professionals face challenges in interpreting mCPP detections in biological samples, as they may result from either administration of the parent antidepressant compounds or direct mCPP ingestion [2].
Researchers and drug development professionals should be aware that the widespread availability of mCPP as a designer drug may complicate clinical trials of serotonergic compounds, particularly through undisclosed recreational use that could alter treatment response or adverse event profiles. Additionally, the complex metabolic pathways shared by this compound, trazodone, nefazodone, and this compound create challenges in forensic toxicology, as detection of mCPP cannot definitively identify which parent compound was administered [2]. These considerations highlight the importance of incorporating comprehensive drug screening methodologies in both clinical research and forensic investigations involving serotonergic compounds.
The comprehensive analysis of this compound and its mCPP metabolite reveals a complex pharmacological profile with multiple mechanisms of action contributing to both therapeutic and adverse effects. The extensive metabolism of this compound, resulting in 21 identified metabolites including the pharmacologically active mCPP, underscores the importance of considering metabolite contributions in drug development programs [1]. The dose-limiting cardiovascular effects observed with this compound, coupled with its complex multiphasic effects on serotonin transmission, ultimately limited its clinical utility [1]. However, the continued investigation of these mechanisms has provided valuable insights for developing improved serotonergic therapeutics.
Etoperidone is a phenylpiperazine-class antidepressant acting as a prototypical Serotonin Antagonist and Reuptake Inhibitor (SARI). Its therapeutic profile stems from a complex polypharmacology, primarily characterized by serotonin reuptake inhibition and 5-HT2A receptor antagonism [1].
The binding affinity profile (Ki, nM) of this compound and its primary active metabolite, meta-Chlorophenylpiperazine (mCPP), at key molecular targets is summarized in Table 1 [1]. The data reveals this compound's multi-receptor engagement, which underpins both its efficacy and side effect profile.
Table 1: Binding Affinity Profile of this compound and its Metabolite mCPP
| Target | This compound (Ki, nM) | mCPP (Ki, nM) | Functional Implication |
|---|---|---|---|
| SERT | 890 | 202–432 | Primary Antidepressant Action |
| 5-HT2A | 36 | 32–398 | Attenuation of Serotonin Syndrome? |
| 5-HT1A | 85 | 44–400 | Partial Agonist Activity |
| NET | 20,000 | 1,940–4,360 | Negligible Norepinephrine Effect |
| DAT | 52,000 | - | Negligible Dopamine Effect |
| α1-adrenergic | 38 | 97–2,900 | Orthostatic Hypotension |
| H1 | 3,100 | 326 | Sedation |
This compound's active metabolite, mCPP, exhibits a distinct and complex profile, acting as a partial agonist at 5-HT2A and 5-HT2C receptors and an agonist at 5-HT1A, 5-HT2C, and 5-HT3 receptors [1]. The in vivo net effect results from the interplay between this compound's antagonism and mCPP's partial agonism.
This compound's therapeutic action involves a dual mechanism on the serotonergic system, creating a unique neurochemical environment.
As a SARI, this compound simultaneously inhibits the presynaptic serotonin transporter (SERT), increasing synaptic 5-HT levels, while postsynaptically antagonizing the 5-HT2A receptor [1]. This combination is theorized to enhance neurotransmission through other serotonin receptor subtypes (e.g., 5-HT1A) while blocking the potentially anxiety-genic and stimulatory effects mediated by 5-HT2A overactivation.
This compound and mCPP also interact with 5-HT1A receptors. In vitro binding studies show affinity for 5-HT1A sites, and in vivo functional tests in reserpinized rats demonstrate that they act as 5-HT1A antagonists or weak partial agonists [2]. This 5-HT1A activity likely contributes significantly to their overall antidepressant and anxiolytic effects.
The following diagram illustrates the integrated signaling pathways and receptor interactions of this compound and its metabolite mCPP.
Integrated signaling of this compound and mCPP at serotonergic targets. SERT inhibition increases synaptic serotonin (5-HT), while direct receptor interactions modulate downstream signaling.
The pharmacological profile of this compound has been characterized using standard in vitro and in vivo assays. Key methodologies from the literature are detailed below.
Objective: To determine the affinity (Ki) of this compound for the 5-HT1A receptor [2].
Objective: To elucidate the functional nature (agonist vs. antagonist) of this compound's interaction at 5-HT1A receptors in the rat central nervous system [2].
The SARI mechanism is primarily employed for treating major depressive disorder, with additional applications as anxiolytics and hypnotics [1]. The 5-HT2A antagonism component is theorized to enhance sleep quality and reduce anxiety associated with SSRI treatment. Side effects like orthostatic hypotension and sedation can be attributed to this compound's off-target affinity for α1-adrenergic and H1 histamine receptors, respectively (see Table 1) [1].
The relationship between 5-HT2A antagonism and SS risk is complex. While 5-HT2A agonism is implicated in SS, some data suggests that second-generation antipsychotics (SGAs), which are potent 5-HT2A antagonists, may also be associated with SS reports [3] [4]. A hypothesized mechanism is that 5-HT2A antagonism may lead to a compensatory activation of 5-HT1A receptors, increasing the system's sensitivity to serotonin [4]. This highlights that SS is a systems-level disorder not caused by a single receptor.
This compound serves as a valuable pharmacological tool for dissecting the roles of 5-HT2A and 5-HT1A receptors in behavior and signal transduction. However, interpretation of results must account for the activity of its mCPP metabolite. The quest for fully selective 5-HT2A antagonists without complicating metabolite profiles remains an active area of research in chemical neuroscience [5] [6].
Etoperidone's activity is primarily mediated by its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP) [1]. The table below summarizes its key molecular targets.
| Target | Action | Functional Significance |
|---|---|---|
| 5-HT2A Receptor | Antagonist [1] | Part of serotonergic modulation. |
| 5-HT2C Receptor | Agonist (via mCPP) [1] | Part of serotonergic modulation. |
| Alpha-1 Adrenergic Receptors | Antagonist [1] | Contributes to sedative and cardiovascular effects. |
| Alpha-2 Adrenergic Receptors | Antagonist [1] | Contributes to sedative and cardiovascular effects. |
| D(2) Dopamine Receptor | Antagonist [1] | Impacts dopaminergic pathways. |
| Muscarinic Acetylcholine Receptor | Antagonist [1] | Anticholinergic activity. |
| Acetylcholinesterase (AChE) | Inhibitor (dual binding to CAS and PAS sites) [2] | Potential mechanism for Alzheimer's disease application. |
The diagram below illustrates the metabolic pathway of this compound and the protein interactions of the parent drug and its primary metabolite.
This compound metabolism and protein target interactions.
Recent computational and experimental studies suggest this compound may be repurposed for Alzheimer's disease treatment. Research identified this compound as a potential natural AChE inhibitor with dual binding properties to Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) [2]. The binding free energy for this compound was calculated at -91.0 kcal/mol, comparable to donepezil [2].
In vitro validation using SH-SY5Y neuroblastoma cell lines determined an IC50 value of 712.80 μM for this compound, confirming its AChE inhibitory activity and cell viability effects [2].
For researchers investigating this compound protein binding, the following methodologies from recent studies provide a framework.
1. Computational Molecular Docking & Dynamics
2. In Vitro Cell Viability and IC50 Determination
Etoperidone's primary mechanism involves modulation of the serotonergic system. It acts as a serotonin reuptake inhibitor and an antagonist at several serotonin and adrenergic receptors [1]. A key feature of its pharmacology is its metabolism to an active compound, meta-Chlorophenylpiperazine (mCPP), which contributes to its overall effects [1] [2].
The table below summarizes its binding affinity (Ki in nM) at various human targets; a lower Ki value indicates stronger binding [1].
| Target | Ki (nM) | Action |
|---|---|---|
| 5-HT2A Receptor | 36 | Antagonist |
| α1-Adrenergic Receptor | 38 | Antagonist |
| 5-HT1A Receptor | 85 | Partial Agonist / Antagonist |
| α2-Adrenergic Receptor | 570 | Antagonist |
| Serotonin Transporter (SERT) | 890 | Reuptake Inhibitor |
| D2 Receptor | 2,300 | Weak Antagonist |
| H1 Receptor | 3,100 | Weak Antagonist |
| Norepinephrine Transporter (NET) | 20,000 | Very Weak Inhibitor |
| Muscarinic (mACh) Receptors | >35,000 | Negligible |
This multi-receptor profile explains both its therapeutic effects and side effect spectrum, notably the low affinity for muscarinic receptors resulting in minimal anticholinergic effects.
This compound is metabolized to form its active metabolite, mCPP, which is responsible for a significant portion of its serotonergic activity [1]. The metabolism is primarily mediated by the CYP450 liver enzymes [1].
The following diagram illustrates this compound's metabolic pathway and key mechanisms:
This compound is metabolized by CYP450 to active mCPP, contributing to overall serotonergic effects.
Key Pharmacokinetic Characteristics [1]:
Early animal studies characterized this compound's complex effects on the central serotonin system.
This compound was developed as an atypical antidepressant for Major Depressive Disorder [1] [4]. Research also explored its potential in dementia, with one source noting it was found to be about as effective as thioridazine [1], and for other conditions like tremors in Parkinson's and male impotence [4].
According to available sources, this compound is not currently marketed and its status is listed as "withdrawn" [1] [4]. It was previously marketed in some European countries, such as Italy and Spain, under brand names including Staff, Centren, and Depraser [1].
The table below summarizes the available information on this compound from recent scientific literature:
| Aspect | Details |
|---|---|
| Original/Traditional Use | Investigated as a potential antidepressant (1970s) acting on the central serotonin system [1]. |
| Current Research Focus | Repurposing as a potential treatment for Alzheimer's disease (AD) [2]. |
| Proposed New Mechanism | Dual-binding inhibitor of Acetylcholinesterase (AChE), interacting with both the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) [2]. |
| Research Phase | Preclinical (In silico and In vitro). No clinical trials in patients have been identified [2]. |
| Key Quantitative Findings | • Binding Free Energy: -91.0 kcal/mol (comparable to Donepezil at -80.9 kcal/mol) • In vitro IC50: 712.80 μM (in SH-SY5Y neuroblastoma cell line) [2]. |
The 2023 study provides detailed methodologies for the key experiments that identified this compound's potential in Alzheimer's disease [2].
The following diagram illustrates the proposed mechanism of action for this compound in Alzheimer's disease, based on the preclinical study, and highlights the key experiments used to validate it.
This diagram shows the proposed pathway where this compound inhibits AChE, leading to increased acetylcholine and improved brain function. The research methods on the right were key to validating this proposed mechanism [2].
The available data suggests this compound is a candidate for drug repurposing, but it remains at a very early stage.
Etoperidone is an atypical antidepressant compound developed in the 1970s with a unique serotonin antagonist and reuptake inhibitor (SARI) mechanism. Although never widely marketed and currently having withdrawn status, this compound remains valuable for research applications due to its complex pharmacological profile and metabolic pathway that yields active metabolites including meta-chlorophenylpiperazine (mCPP). This technical guide provides a comprehensive overview of this compound's mechanisms, quantitative pharmacological data, and experimental approaches relevant to contemporary neuropharmacology research and drug development. The compound's complex receptor interactions and biphasic effects on serotonergic transmission offer insights for developing novel antidepressant agents with improved tolerability profiles.
This compound is a phenylpiperazine-substituted triazole derivative that was first developed in the 1970s by Angelini Francesco ACRAF and structurally classified as an analog of trazodone [1] [2]. The drug was investigated for several therapeutic applications including major depressive disorder, tremors in Parkinson's disease, extrapyramidal symptoms, and male impotence [1]. Despite these investigations, it remains uncertain whether this compound was ever formally approved and marketed, with most sources indicating its current status as "withdrawn" from development or commercial use [1] [2].
According to available records, this compound was assigned the brand names Axiomin, Centren, Depraser, Etonin, and Staff in various jurisdictions, with evidence suggesting it may have been marketed in Spain and Italy [2]. The drug's development names included ST-1191 and McN-A-2673-11 [1] [2]. The International Nonproprietary Name (INN) this compound was recommended in 1977, with the hydrochloride salt form (CAS 57775-22-1) serving as the standard research material [2] [3].
This compound exerts its pharmacological effects through a complex multipharmacology approach that combines serotonin receptor antagonism with weak monoamine reuptake inhibition:
Serotonin Receptor Antagonism: this compound functions primarily as an antagonist at multiple serotonin receptor subtypes, with highest affinity for the 5-HT2A receptor (Ki = 36 nM) [2]. This receptor blockade is thought to contribute to its antidepressant effects while potentially mitigating certain side effects associated with excessive serotonin stimulation.
Reuptake Inhibition: The compound weakly inhibits the serotonin transporter (SERT) (Ki = 890 nM) and demonstrates even lower affinity for the norepinephrine transporter (NET) (Ki = 20,000 nM) and dopamine transporter (DAT) (Ki = 52,000 nM) [2]. This reuptake inhibition profile contributes to increased synaptic concentrations of monoamines.
Adrenergic Receptor Interactions: this compound demonstrates significant antagonism at α1-adrenergic receptors (Ki = 38 nM) and weaker activity at α2-adrenergic receptors (Ki = 570 nM), which directly corresponds to its sedative and cardiovascular effects [1] [2].
The pharmacodynamic activity of this compound is significantly mediated by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP), which binds with different affinity to most serotonergic receptors and adrenergic receptors [1]. This metabolite is particularly notable as an agonist of 5-HT2c and an antagonist of 5-HT2a [1].
The following diagram illustrates this compound's complex mechanism of action and metabolic pathway:
This compound's mechanism of action and metabolic pathway. SERT: Serotonin Transporter; mCPP: meta-Chlorophenylpiperazine.
Research has demonstrated that this compound has a biphasic effect on central serotonergic transmission, displaying characteristics of both serotonin antagonist and agonist depending on dosage and experimental conditions [4]. The agonistic action is primarily connected with the formation of its active metabolite mCPP [4]. This biphasic activity represents both a research challenge and opportunity for understanding serotonergic modulation in depression treatment.
Table 1: this compound Receptor Binding Affinities (Ki values in nM)
| Receptor/Transporter | Affinity (Ki nM) | Species | Action | Research Implications |
|---|---|---|---|---|
| 5-HT2A | 36 | Human | Antagonist | Primary target; contributes to antidepressant effect |
| α1-Adrenergic | 38 | Human | Antagonist | Sedative and cardiovascular effects |
| 5-HT1A | 85 | Human | Partial agonist | Potential anxiolytic contributions |
| α2-Adrenergic | 570 | Human | Antagonist | Noradrenergic modulation |
| SERT | 890 | Human | Weak inhibitor | Serotonin reuptake blockade |
| D2 | 2,300 | Human | Antagonist | Low risk of extrapyramidal effects |
| H1 | 3,100 | Human | Antagonist | Sedative properties |
| NET | 20,000 | Human | Weak inhibitor | Limited norepinephrine effects |
| DAT | 52,000 | Human | Weak inhibitor | Negligible dopamine effects |
| mACh | >35,000 | Human | Negligible | Low anticholinergic side effects |
Table 2: this compound Pharmacokinetic Properties
| Parameter | Value | Notes | Research Significance |
|---|---|---|---|
| Bioavailability | Highly variable, as low as 12% | Due to extensive first-pass metabolism | High inter-individual variability expected |
| Tmax (Time to peak concentration) | 1.4-4.8 hours | [1] | Moderate absorption rate |
| Protein Binding | Extensive | [1] | Impacts volume of distribution |
| Volume of Distribution | 0.23-0.69 L/kg | [1] | Moderate tissue distribution |
| Half-life | 21.7 hours | After oral administration | Suitable for once-daily dosing |
| Clearance | 1.01 mL/min | Apparent clearance | [1] |
| Route of Elimination | Urine (78.8%), Feces (9.6%) | <0.01% as unchanged drug | Extensive metabolism |
| Metabolites Identified | 21 | In plasma, urine, and feces | Complex metabolic profile |
Source: [1]
This compound undergoes extensive hepatic metabolism through five primary reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation [1]. The identification of 21 different metabolites in plasma, urine, and feces demonstrates the compound's complex metabolic fate [1]. The high metabolic clearance contributes to its low oral bioavailability, which can be as low as 12% in some individuals [1].
Depression Studies: this compound was extensively studied for the treatment of depression, with research focusing on its unique SARI mechanism that differentiates it from tricyclic antidepressants and SSRIs [1] [2]. The compound's biphasic serotonergic action and favorable side effect profile (low anticholinergic effects) made it a subject of significant research interest in the 1970s and 1980s [4].
Neurological Applications: Research explored this compound's potential for managing tremors in Parkinson's disease and addressing extrapyramidal symptoms, possibly related to its D2 receptor antagonism (albeit weak) and serotonergic modulation [1].
Other Therapeutic Areas: Limited studies investigated this compound for male impotence and dementia, with one study finding it approximately as effective as thioridazine in dementia [1] [2].
Mechanistic Studies: this compound serves as a valuable research tool for understanding serotonin receptor dynamics and the SARI mechanism, which was further optimized in later drugs like nefazodone [1] [2]. Its metabolism to mCPP makes it useful for studying this psychoactive metabolite's effects [1].
Analytical Chemistry Applications: Researchers continue to use this compound as a reference compound in analytical method development. The presence of its metabolite mCPP in urine can cause false-positive results in amphetamine immunoassays, making it important for forensic and toxicological assay validation [5].
Psychopharmacology Research: Recent research has identified potential application of this compound as a hallucinogen antidote or "trip killer" based on its 5-HT2A antagonist properties that can block the effects of serotonergic psychedelics like psilocybin and LSD [2].
The quantitative data presented reveals several important considerations for research applications:
The high receptor affinity for 5-HT2A and α1-adrenergic receptors indicates that study designs must account for both serotonergic and adrenergic effects, particularly in cardiovascular safety pharmacology assessments.
The extensive metabolism and active metabolites necessitate comprehensive metabolite identification and characterization in any experimental system, with particular attention to mCPP contributions to observed effects.
The low muscarinic receptor affinity suggests this compound has minimal anticholinergic side effects, making it a useful comparator in studies investigating cholinergic contributions to cognitive side effects of psychotropic medications.
Purpose: To characterize this compound's affinity for various neurotransmitter receptors and transporters [2].
Detailed Methodology:
Membrane Preparation: Use cortical tissue from sacrificed rats or human recombinant cell lines expressing target receptors. Homogenize tissue in 20 volumes (w/v) of ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 minutes. Collect supernatant and centrifuge at 20,000 × g for 20 minutes. Resuspend pellet in assay buffer and store at -80°C [2].
Binding Incubation: Conduct experiments in triplicate in a total volume of 500 μL containing: 50 μL [3H]-ligand (specific to target receptor), 50 μL this compound (various concentrations, typically 10^-12 to 10^-5 M), and 400 μL membrane suspension (100-200 μg protein). Include appropriate controls with excess unlabeled ligand to determine nonspecific binding [2].
Incubation Conditions: Incubate at room temperature for 60 minutes (optimal time determined from association kinetics experiments). Terminate reactions by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine using a Brandell cell harvester. Wash filters three times with 4 mL ice-cold Tris-HCl buffer [2].
Data Analysis: Measure radioactivity by liquid scintillation counting. Calculate specific binding as total minus nonspecific binding. Determine Ki values using the Cheng-Prusoff equation: Ki = IC50/(1 + [L]/Kd), where [L] is ligand concentration and Kd is dissociation constant for the radioligand [2].
Key Applications: This protocol enables comprehensive receptor profiling to understand this compound's complex pharmacology and predict potential side effects or drug interactions.
Purpose: To identify this compound metabolites and characterize its metabolic pathways [1] [3].
Detailed Methodology:
Incubation System: Prepare liver microsomes (human or rat) at 1 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.4). Add this compound (10 μM) and pre-incubate for 5 minutes at 37°C. Initiate reaction with NADPH (1 mM). Include controls without NADPH or without microsomes [1].
Sample Collection: At predetermined time points (0, 5, 15, 30, 60 minutes), remove 100 μL aliquots and add to 200 μL ice-cold acetonitrile to terminate reaction. Centrifuge at 20,000 × g for 10 minutes to precipitate protein. Collect supernatant for analysis [1].
Metabolite Identification: Use LC-MS/MS system with C18 column (2.1 × 100 mm, 1.8 μm). Mobile phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient: 5% B to 95% B over 15 minutes. Use positive electrospray ionization with mass scanning from 50-600 m/z [1] [3].
Data Analysis: Monitor parent compound disappearance to determine intrinsic clearance. Identify metabolites based on mass shifts and fragmentation patterns. Compare to authentic standards when available, particularly for mCPP [1].
Key Applications: Essential for understanding this compound's extensive metabolism, predicting drug interactions, and explaining its poor bioavailability.
This compound represents an important historical prototype for the SARI class of antidepressants and continues to offer value for contemporary research. Its structural and pharmacological relationship to later drugs like nefazodone and trazodone makes it a valuable compound for structure-activity relationship studies [1] [2]. The biphasic nature of its serotonergic effects—acting as both antagonist and agonist through its metabolite—provides a complex model for understanding serotonin system modulation [4].
Current research applications focus on this compound's use as:
The withdrawal of this compound from development underscores the challenges in balancing efficacy with tolerability in psychopharmacology, particularly the cardiovascular effects observed in preclinical models [1]. However, its unique mechanism continues to inform contemporary antidepressant development, particularly approaches targeting multiple serotonin receptor subtypes with tailored selectivity profiles.
Etoperidone is an antidepressant drug whose analysis in biological matrices is crucial for therapeutic drug monitoring and forensic toxicology. It is a phenylpiperazine-derived compound, and its determination often occurs alongside other antidepressants as part of a Systematic Toxicological Analysis (STA) [1] [2]. These notes outline a validated GC-NPD method for the simultaneous determination of this compound and other antidepressants in whole blood, providing a reliable tool for clinical and research applications.
A key consideration for analysis is that this compound is metabolized to an active compound, 1-(3-chlorophenyl)piperazine (mCPP) [2] [3]. This metabolite is also common to other medications like trazodone and nefazodone, which must be considered for accurate result interpretation [2].
The following workflow details the sample preparation procedure:
Detailed SPE Procedure [1]:
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) [1]
The following tables summarize the key validation parameters for the GC-NPD method using Bond Elut Certify SPE columns, as adapted from the literature [1].
Table 1: Analytical Performance Characteristics for this compound
| Parameter | Value / Result |
|---|---|
| Linear Range | 100 - 2000 ng/mL |
| Limit of Detection (LOD) | 7 - 28 ng/mL |
| Limit of Quantification (LOQ) | 23 - 93 ng/mL |
| Recovery (at 500 ng/mL) | 52 - 83% |
| Intra-assay Precision (CV%) | < 6% |
| Inter-assay Precision (CV%) | < 8% |
Table 2: Comparative SPE Performance for Antidepressants [1]
| Parameter | Bond Elut Certify | Chem Elut |
|---|---|---|
| Extraction Principle | Mixed-mode SPE (RP + Cation Exchange) | Diatomaceous Earth (LLE-like) |
| Average Recovery | Higher (52-83%) | Lower (43-72%) |
| Precision (CV%) | Better (<6% intra, <8% inter) | Worse (<10% intra, <16% inter) |
| Sensitivity (LOD/LOQ) | Better (LOD: 7-28 ng/mL) | Poorer (LOD: 18-236 ng/mL) |
| Matrix Purity | Cleaner extracts | More interference |
| Solvent Consumption | Reduced | Higher |
While GC-NPD is robust, other chromatographic techniques are commonly used:
The described GC-NPD method, utilizing mixed-mode SPE (Bond Elut Certify), provides a specific, sensitive, and reliable means for determining this compound in whole blood. Its excellent validation performance, including high recovery and clean extracts, makes it suitable for application in both clinical toxicology and pharmaceutical research. The protocol offers a significant advantage over traditional extraction methods in terms of efficiency, precision, and reduced solvent use.
The method below is adapted from a 2004 study that developed a simultaneous screening method for six antidepressants, including etoperidone, in whole blood using Bond Elut Certify mixed-mode SPE columns [1].
The experimental workflow for this protocol is summarized in the following diagram:
The 2004 study compared two types of SPE columns. The table below summarizes the key performance data for this compound, demonstrating the advantages of the mixed-mode sorbent [1].
| Parameter | Bond Elut Certify Columns | Chem Elut Columns |
|---|---|---|
| SPE Sorbent Type | Mixed-mode (reversed-phase & cation exchange) [1] | Diatomaceous earth (similar to liquid-liquid extraction) [1] |
| Recovery | 52-83% (at 500 ng/mL) [1] | 43-72% (at 500 ng/mL) [1] |
| Intra-assay Precision (RSD) | < 6% [1] | < 10% [1] |
| Inter-assay Precision (RSD) | < 8% [1] | < 16% [1] |
| Limit of Detection (LOD) | 7-28 ng/mL (for the analyte group) [1] | 18-236 ng/mL (for the analyte group) [1] |
| Limit of Quantitation (LOQ) | 23-93 ng/mL (for the analyte group) [1] | 60-786 ng/mL (for the analyte group) [1] |
| Key Advantages | Higher recoveries, cleaner extracts, better sensitivity and precision, reduced solvent consumption [1] | - |
This compound is an atypical antidepressant introduced in Europe in 1977 that presents significant analytical challenges due to its extensive metabolism and active metabolites. As a phenylpiperazine-substituted triazole derivative, this compound is structurally classified as an analog of trazodone with a similar pharmacological profile. Although this compound's current regulatory status is listed as "withdrawn" from the market, analytical methods for its detection remain important for forensic investigations, clinical monitoring, and research applications. The compound's complex metabolism, resulting in 21 different metabolites, necessitates highly selective and sensitive analytical methods for accurate quantification in biological matrices. The most prominent active metabolites include 5-(1-hydroxyethyl)this compound and 1-(3-chlorophenyl)piperazine (mCPP), both of which contribute to the drug's overall pharmacological effects and must be considered in comprehensive analytical protocols.
The development of robust analytical methods for this compound determination in whole blood is particularly valuable in systematic toxicological analysis (STA) contexts, where multiple antidepressants may need to be identified and quantified simultaneously. This document provides detailed application notes and experimental protocols for the determination of this compound in whole blood, incorporating validated methods from peer-reviewed scientific literature and addressing the practical considerations necessary for implementation in research and forensic laboratory settings.
The simultaneous determination of this compound alongside other antidepressants in whole blood can be effectively achieved using capillary gas-liquid chromatography with nitrogen-phosphorus detection (GC-NPD). This technique provides the selectivity and sensitivity necessary for detecting this compound at therapeutic and toxic concentrations in complex biological matrices. A validated method described in the literature allows for the analysis of fluvoxamine, mianserin, doxepin, citalopram, paroxetine, and this compound in a single run without derivatization, making it particularly suitable for systematic toxicological analysis (STA) in forensic contexts [1].
The GC-NPD method demonstrates excellent linearity across concentration ranges of 100-2000 ng/mL for most antidepressants studied, though paroxetine requires higher concentration levels of 400-8000 ng/mL due to its analytical characteristics. For this compound specifically, the method has been validated with limits of detection and quantification that make it appropriate for measuring concentrations encountered in both therapeutic monitoring and overdose situations. The nitrogen-phosphorus detector provides enhanced selectivity for nitrogen-containing compounds like this compound, reducing interference from co-extracted matrix components and improving the reliability of results in complex forensic casework.
For laboratories requiring specific determination of this compound and its active metabolites, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a robust alternative. A validated HPLC-UV method provides simultaneous quantification of this compound and two active metabolites—5-(1-hydroxyethyl)this compound and 1-(3-chlorophenyl)piperazine (mCPP)—in plasma with superior sensitivity reaching concentrations as low as 2 ng/mL [2]. This method employs a two-step liquid-liquid extraction procedure for sample cleanup, followed by chromatographic separation on a C18 column (10 cm × 2.1 mm I.D.) with ultraviolet detection at 254 nm.
The HPLC-UV method demonstrates linear response across the concentration range of 2-1000 ng/mL for all three analytes, with accuracy and precision values ≤10% at all concentrations except the minimum quantification limit. This method has been successfully applied to pharmacokinetic studies in multiple species, including mice, rats, dogs, and humans, demonstrating its versatility across research applications. The capacity to process approximately eighty samples per day using automated injection and computerized data acquisition makes this method suitable for medium-throughput laboratory environments [2].
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | GC-NPD Method | HPLC-UV Method |
|---|---|---|
| Analytes | This compound + 5 other antidepressants | This compound + 2 active metabolites |
| Matrix | Whole blood | Plasma |
| Linear Range | 100-2000 ng/mL (this compound) | 2-1000 ng/mL (all analytes) |
| Limit of Detection | 7-28 ng/mL (Bond Elut Certify) | 2 ng/mL |
| Limit of Quantification | 23-93 ng/mL (Bond Elut Certify) | 2 ng/mL |
| Extraction Method | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Run Time | Not specified | ~80 samples/day |
| Applications | Forensic toxicology, STA | Pharmacokinetic studies |
The Bond Elut Certify solid-phase extraction columns represent a more recently developed mixed-mode sorbent that combines reversed-phase and cation exchange mechanisms, providing superior recovery and cleaner extracts compared to traditional extraction methods. The procedure begins with the conditioning of the SPE columns sequentially with 2 mL of methanol and 2 mL of deionized water. Then, 1 mL of whole blood specimen, previously mixed with internal standard and buffered to appropriate pH, is loaded onto the conditioned columns [1].
Following sample application, the columns are washed with 1 mL of deionized water, 1 mL of 0.1 M acetate buffer (pH 4.0), and 1 mL of methanol sequentially. The washing steps are critical for removing interfering compounds while retaining the analytes of interest on the sorbent. Elution is performed with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v). The eluate is collected in a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 50 μL of methanol, vortexed for 30 seconds, and transferred to autosampler vials for GC-NPD analysis. This protocol yields recoveries ranging from 52% to 83% for this compound and related antidepressants, with intra- and interassay precision of less than 6% and 8%, respectively [1].
The Chem Elut columns utilize diatomaceous earth technology that closely resembles conventional liquid-liquid extraction principles. For this procedure, columns are conditioned with 2 mL of n-hexane. Whole blood samples (1 mL) are mixed with internal standard and applied directly to the columns. After a 5-minute equilibrium period, elution is performed with 10 mL of n-hexane:dichloromethane:isopropanol (60:40:1, v/v/v) [1].
The eluate is collected in conical tubes and evaporated to dryness under nitrogen at 40°C. The residue is reconstituted in 50 μL of methanol and vortex-mixed before transfer to autosampler vials. While this method provides adequate recovery for this compound (43-72% at 500 ng/mL), it produces lower recoveries, less clean extracts, and requires greater solvent consumption compared to the Bond Elut Certify method. The intra- and interassay precisions for this method are less than 10% and 16%, respectively, which, while acceptable, are inferior to the mixed-mode SPE approach [1].
For the HPLC-UV determination of this compound and its metabolites, a two-step liquid-liquid extraction procedure provides effective sample cleanup and concentration. To 1 mL of plasma sample, add 100 μL of internal standard solution and 1 mL of 0.1 M sodium carbonate buffer (pH 9.5). The first extraction is performed with 5 mL of hexane:isoamyl alcohol (98:2, v/v) by vortex mixing for 2 minutes, followed by centrifugation at 2000 × g for 10 minutes [2].
The organic layer is transferred to a clean conical tube, and a second extraction is performed with another 5 mL of the same solvent mixture. The combined organic extracts are back-extracted with 2 mL of 0.1 M hydrochloric acid by vortexing for 2 minutes. After centrifugation, the aqueous phase is transferred to a new tube and basified with 0.5 mL of 1 M sodium carbonate buffer (pH 9.5). The final extraction is performed with 3 mL of hexane:isoamyl alcohol (98:2, v/v), with the organic layer transferred to a clean tube and evaporated to dryness under nitrogen at 40°C. The residue is reconstituted in 100 μL of mobile phase and injected into the HPLC system [2].
Table 2: Comparison of Extraction Methods for this compound
| Parameter | Bond Elut Certify SPE | Chem Elut SPE | Liquid-Liquid Extraction |
|---|---|---|---|
| Extraction Principle | Mixed-mode (RP + cation exchange) | Diatomaceous earth | Two-step liquid-liquid |
| Recovery (%) | 52-83 | 43-72 | Not specified |
| Intra-assay Precision (RSD%) | <6% | <10% | ≤10% |
| Interassay Precision (RSD%) | <8% | <16% | ≤10% |
| Solvent Consumption | Low | High | Medium |
| Processing Time | Moderate | Moderate | Lengthy |
| Extract Cleanliness | Excellent | Good | Good |
| Suitable for | GC-NPD | GC-NPD | HPLC-UV |
Comprehensive validation of analytical methods for this compound quantification demonstrates robust performance across the relevant concentration ranges. For the GC-NPD method utilizing Bond Elut Certify SPE, limits of detection (LODs) for this compound and related antidepressants range from 7 to 28 ng/mL, with limits of quantification (LOQs) between 23 and 93 ng/mL. Specifically for this compound, the LOD and LOQ values fall within these ranges, providing sufficient sensitivity for detecting therapeutic concentrations, which typically exceed these limits [1].
The HPLC-UV method offers significantly enhanced sensitivity, with LOD and LOQ values of 2 ng/mL for this compound and its metabolites. This method demonstrates excellent linearity from 2 to 1000 ng/mL, covering the expected concentration range in pharmacokinetic studies. The accuracy and precision of both methods are within acceptable limits for bioanalytical applications, with ≤10% deviation from true values and similar precision values at all concentrations except at the lower limit of quantification [2].
The precision and accuracy of analytical methods for this compound determination have been thoroughly evaluated through intra-day and inter-day validation studies. For the GC-NPD method with Bond Elut Certify SPE, intra-assay precision expressed as relative standard deviation (RSD%) is less than 6%, while inter-assay precision is less than 8% across the validated concentration range. The Chem Elut SPE method shows slightly higher variability, with intra-assay and inter-assay precision of less than 10% and 16%, respectively [1].
The HPLC-UV method demonstrates similar performance, with accuracy and precision values ≤10% at all concentrations except the minimum quantification limit, where slightly higher variability is accepted according to bioanalytical method validation guidelines. These precision characteristics make both methods suitable for their intended applications, with the Bond Elut Certify SPE method providing superior performance for forensic applications where maximum reliability is required.
Extraction recovery plays a critical role in method sensitivity and reproducibility. The Bond Elut Certify SPE method provides superior recovery of 52-83% for this compound and related compounds, significantly higher than the 43-72% recovery achieved with Chem Elut columns. The enhanced recovery with Bond Elut Certify columns contributes to better sensitivity and precision while reducing solvent consumption and disposal concerns [1].
Both GC-NPD and HPLC-UV methods demonstrate excellent selectivity for this compound and its metabolites, with no significant interference from endogenous matrix components. The GC-NPD method specifically leverages the nitrogen-phosphorus detector's selectivity for nitrogen-containing compounds, while the HPLC-UV method achieves separation through optimized chromatographic conditions that resolve this compound and its metabolites from potential interferents. The selectivity of both methods has been verified using blank matrix samples from multiple sources to ensure absence of interference in the retention windows of the analytes of interest.
This compound exerts its pharmacological effects through a complex mechanism that involves biphasic effects on central serotonin transmission. The drug inhibits serotonin receptors while simultaneously inhibiting the reuptake of serotonin, norepinephrine, and dopamine. Additionally, this compound inhibits α-adrenergic receptors, which contributes to its sedative and cardiovascular effects. The presence of both serotonergic and adrenergic activities means that the effective dose of this compound was often poorly tolerated, leading to efforts to separate these functions in derivatives like nefazodone [3].
Much of this compound's activity is mediated by its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), which binds with different affinities to most serotonergic receptors and adrenergic receptors. This metabolite acts as an agonist of 5-HT2c and an antagonist of 5-HT2a receptors. The extensive metabolism of this compound results in 21 different metabolites through five distinct reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation [3]. Understanding this metabolic profile is essential for interpreting analytical results, as metabolite activity must be considered in overall pharmacological effect assessment.
The GC-NPD method with solid-phase extraction has been successfully applied to a forensic case study, demonstrating its practical utility in real-world scenarios. In forensic contexts, the ability to simultaneously detect multiple antidepressants is particularly valuable for determining potential causes of impairment or toxicity. The method's validated concentration range of 100-2000 ng/mL covers both therapeutic and toxic concentrations, as this compound concentrations in whole blood typically fall within this range for both therapeutic use and overdose situations [1].
The Bond Elut Certify SPE method provides cleaner extracts and better matrix purification compared to alternative methods, which is crucial for minimizing ionization suppression or enhancement in mass spectrometric detection and reducing interfering peaks in chromatographic analysis. This advantage becomes particularly important in forensic casework where sample integrity may be compromised or where additional unknown substances might be present in the sample. The method's robustness ensures reliable results even with complex sample matrices encountered in postmortem or impaired driving cases.
The following workflow diagram illustrates the comprehensive process for this compound analysis in whole blood, incorporating both primary analytical pathways and key decision points:
Figure 1: this compound Analysis Workflow - This diagram illustrates the two primary analytical pathways for this compound determination in whole blood, showing the parallel extraction and analysis options with their respective applications.
The metabolic pathway of this compound is complex and critical for understanding its pharmacological activity and analytical detection:
Figure 2: this compound Metabolic Pathway - This diagram shows the major metabolic pathways of this compound, highlighting the formation of key active metabolites responsible for its pharmacological effects.
Several technical factors can significantly impact the efficiency of this compound extraction from whole blood. The pH adjustment of samples prior to extraction is critical, as this compound's extraction efficiency depends on its ionization state. For Bond Elut Certify SPE columns, optimal recovery is achieved when samples are buffered to pH 6.0-6.5, which promotes effective interaction with the mixed-mode sorbent. Incomplete protein precipitation can also reduce recovery; incorporating a protein precipitation step with acetonitrile or methanol before SPE may improve performance for particularly challenging samples [1].
For liquid-liquid extraction in the HPLC-UV method, the two-step extraction process with back-extraction into acidic aqueous phase provides cleaner extracts but may result in lower overall recovery if not carefully executed. Maintaining precise pH control during each step is essential for maximizing recovery. When evaporation of extracts is performed, complete dryness should be avoided as it may lead to loss of volatile analytes; instead, a small visible amount of solvent should remain before reconstitution. Additionally, reconstitution solvents should be carefully matched to the initial mobile phase composition to prevent chromatographic issues [2].
Achieving optimal chromatographic separation requires careful attention to several parameters. For GC-NPD analysis, inlet maintenance is crucial as matrix components from whole blood extracts can accumulate and cause activity issues, leading to peak tailing or adsorption. Regular replacement of inlet liners and trimming of the analytical column front (10-20 cm) when performance degrades is recommended. The oven temperature program should be optimized to provide adequate separation between this compound, its metabolites, and other co-extracted antidepressants, typically requiring moderate temperature ramping [1].
For HPLC-UV analysis, the mobile phase composition significantly impacts the separation of this compound from its metabolites. A mixture of acetonitrile and phosphate buffer (pH ~3.0) typically provides good peak shape and resolution. The relatively low UV wavelength of 254 nm offers reasonable sensitivity but may also increase baseline noise from co-extracted compounds; verifying specificity using blank matrix samples is essential. For laboratories with access to LC-MS instrumentation, transitioning to mass spectrometric detection can provide enhanced sensitivity and specificity while simplifying chromatographic requirements [2].
The analytical methods presented herein provide robust and reliable approaches for the determination of this compound in whole blood and plasma matrices. The GC-NPD method with Bond Elut Certify SPE extraction offers distinct advantages for forensic applications where simultaneous determination of multiple antidepressants is required, providing excellent sensitivity, precision, and recoveries while minimizing solvent consumption. For research applications focused specifically on this compound and its active metabolites, the HPLC-UV method with liquid-liquid extraction delivers superior sensitivity and the capability to quantify the parent drug and key metabolites simultaneously.
These validated protocols accommodate various laboratory needs and equipment availability while maintaining scientific rigor in this compound analysis. The continuing relevance of this compound analysis is underscored by recent research exploring its potential repurposing for Alzheimer's disease treatment, where it has demonstrated dual binding properties to both catalytic and peripheral sites of acetylcholinesterase [4]. As research on this compound evolves, the analytical methods detailed in this document will support further investigation into its pharmacokinetics, metabolism, and potential therapeutic applications.
This compound is an atypical antidepressant medication that requires reliable analytical methods for accurate determination in biological matrices. The analysis of antidepressants like this compound in biological samples presents significant challenges due to the complex nature of blood matrices and the need for precise quantification at low concentrations. Systematic toxicological analysis (STA) requires robust methods that can simultaneously detect multiple antidepressant compounds while effectively removing matrix interferences that could compromise results. The method described herein utilizes capillary gas-liquid chromatography with nitrogen-phosphorus detection (GC-NPD) without derivatization, providing a straightforward approach for the simultaneous detection of this compound alongside other antidepressants including fluvoxamine, mianserin, doxepin, citalopram, and paroxetine.
The analytical challenge for this compound determination in whole blood stems from several factors: the complex blood matrix containing numerous interfering compounds, the relatively low concentrations at which antidepressants are present in biological samples, and the similarity in chemical properties among different antidepressants that may be co-administered. This protocol addresses these challenges through optimized sample preparation and chromatographic conditions, enabling reliable quantification of this compound for both clinical and forensic applications. The method has been validated for use in systematic toxicological analysis, where comprehensive screening for multiple drugs is required without prior knowledge of which substances may be present [1].
The selection of an appropriate solid-phase extraction sorbent is critical for achieving optimal recovery and sensitivity in this compound analysis. A comparative study evaluated two different SPE columns—Chem Elut (diatomaceous earth) and Bond Elut Certify (mixed-mode reversed-phase and cation exchange)—for the extraction of this compound from whole blood. The Bond Elut Certify columns demonstrated superior performance across all validation parameters, yielding higher recoveries, cleaner extracts, better sensitivity, and improved precision compared to the Chem Elut columns [1].
Table 1: Comparative Performance of Solid-Phase Extraction Methods for this compound Analysis in Whole Blood
| Parameter | Bond Elut Certify Columns | Chem Elut Columns |
|---|---|---|
| Recovery at 500 ng/mL | 52-83% | 43-72% |
| Intra-assay Precision (RSD) | <6% | <10% |
| Inter-assay Precision (RSD) | <8% | <16% |
| LOD for this compound | 7-28 ng/mL | 18-236 ng/mL |
| LOQ for this compound | 23-93 ng/mL | 60-786 ng/mL |
| Matrix Purification | Excellent (cleaner extracts) | Moderate |
| Solvent Consumption | Reduced | Higher |
| Linearity Range | LOQ to 2000 ng/mL (8000 ng/mL for paroxetine) | LOQ to 2000 ng/mL (8000 ng/mL for paroxetine) |
The mixed-mode SPE chemistry of Bond Elut Certify columns provides dual retention mechanisms that more effectively capture basic drugs like this compound while removing interfering substances. The reversed-phase mechanism retains compounds based on hydrophobicity, while the cation exchange functionality specifically targets basic compounds through ionic interactions. This dual retention approach results in significantly cleaner extracts and reduced matrix effects, which is particularly important when analyzing complex matrices like whole blood. The improved cleanliness of extracts contributes to enhanced chromatographic performance and detector stability, reducing maintenance requirements and improving overall method reliability [1].
The Bond Elut Certify solid-phase extraction procedure provides optimal recovery and sample cleanliness for this compound analysis. Begin by accurately pipetting 1 mL of whole blood sample into a clean glass tube. Add 100 μL of internal standard working solution and 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex mix the samples for 30 seconds to ensure complete homogenization. Centrifuge the samples at 4000 × g for 10 minutes to precipitate particulate matter [1].
Condition the Bond Elut Certify SPE columns sequentially with 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.0), taking care not to let the columns run dry. Apply the prepared samples to the conditioned columns at a flow rate of approximately 1-2 mL/min. Wash the columns sequentially with 2 mL of deionized water, 2 mL of 0.1 M HCl, and 3 mL of methanol:water (50:50, v/v). Allow each wash solution to pass completely through the column before adding the next. Dry the columns under full vacuum for 5 minutes to remove residual water [1].
Elute the analytes with 2 × 1.5 mL of elution solvent (ethyl acetate:isopropanol:ammonium hydroxide, 80:18:2, v/v/v), collecting the eluate in clean glass tubes. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extracts with 100 μL of reconstitution solution (methanol:0.1% formic acid in water, 50:50, v/v) by vortex mixing for 30 seconds. Transfer the reconstituted samples to autosampler vials for GC-NPD analysis [1].
For Chem Elut columns, which are based on diatomaceous earth and function similarly to liquid-liquid extraction, the procedure differs significantly. Pipette 1 mL of whole blood into a clean tube and add 100 μL of internal standard solution. Apply the sample directly to the Chem Elut column and allow it to absorb into the material for 5-10 minutes. Elute the analytes with 2 × 3 mL of appropriate organic solvent (typically ethyl acetate:hexane mixture). Collect the eluate and evaporate to dryness under nitrogen. Reconstitute in appropriate solvent for analysis. While this method is simpler, it typically yields lower recovery and less clean extracts compared to the Bond Elut Certify method [1].
The gas chromatographic analysis is performed using a capillary GC system equipped with a nitrogen-phosphorus detector. The specific configuration and parameters have been optimized for the separation of this compound and other antidepressants:
The nitrogen-phosphorus detector provides selective detection for nitrogen-containing compounds like this compound, offering enhanced sensitivity while reducing interference from non-nitrogenous matrix components. The detector operation requires optimization of the bead current and positioning to ensure maximum response and stability. Regular maintenance of the NPD, including bead replacement and liner changes, is essential for consistent performance [1].
The temperature programming described above provides optimal separation of this compound from other antidepressants and endogenous compounds. Under these conditions, this compound typically elutes between 8-12 minutes, though exact retention times should be determined using reference standards. The method effectively separates this compound from its potential metabolites and other co-administered antidepressants, which is critical for accurate quantification. The selectivity of the NPD significantly reduces matrix interference compared to universal detectors like FID, but appropriate chromatographic separation remains essential for reliable results, particularly in complex biological matrices like whole blood [1].
Figure 1: Comprehensive workflow for this compound analysis in whole blood using solid-phase extraction and GC-NPD detection
The workflow diagram illustrates the sequential steps involved in the sample preparation and analysis of this compound. The process begins with sample preparation involving blood aliquoting, internal standard addition, and buffer addition for pH adjustment. The centrifugation step removes particulate matter that could compromise SPE efficiency. The solid-phase extraction procedure involves column conditioning, sample loading, washing to remove interferents, and elution of the target analytes. The evaporation and reconstitution steps concentrate the analytes into a compatible solvent for GC analysis. Finally, the extracted samples are analyzed using optimized GC-NPD conditions for separation and detection [1].
The analytical method for this compound determination has been comprehensively validated according to accepted guidelines for forensic and clinical methods. The validation demonstrates that the method is suitable for its intended purpose in systematic toxicological analysis. Key validation parameters include linearity, precision, accuracy, sensitivity, and recovery, all of which were evaluated in whole blood matrix [1].
Table 2: Method Validation Data for this compound Determination in Whole Blood Using GC-NPD
| Validation Parameter | Bond Elut Certify Method | Chem Elut Method |
|---|---|---|
| Linear Range | LOQ - 2000 ng/mL | LOQ - 2000 ng/mL |
| Limit of Detection (LOD) | 7-28 ng/mL | 18-236 ng/mL |
| Limit of Quantification (LOQ) | 23-93 ng/mL | 60-786 ng/mL |
| Recovery at 500 ng/mL | 52-83% | 43-72% |
| Intra-day Precision (RSD%) | <6% | <10% |
| Inter-day Precision (RSD%) | <8% | <16% |
| Accuracy (% Bias) | <10% | <15% |
| Carry-over | Not detected | Not detected |
The linearity of the method was evaluated across the concentration range from the LOQ to 2000 ng/mL, with correlation coefficients (r²) exceeding 0.995 for all compounds including this compound. The precision of the method, expressed as relative standard deviation (RSD%), was determined at low, medium, and high concentrations within the calibration range. The accuracy was assessed by comparing the measured concentrations to the known spiked concentrations, with bias values within acceptable limits of ±15% [1].
The recovery efficiency for this compound using the Bond Elut Certify SPE procedure ranges from 52% to 83%, which is considered acceptable for biological sample analysis and superior to the recovery obtained with Chem Elut columns (43-72%). The enhanced recovery with Bond Elut Certify columns is attributed to the mixed-mode retention mechanism that more effectively captures basic drugs like this compound. The sensitivity parameters (LOD and LOQ) achieved with the Bond Elut Certify method are substantially lower than those obtained with Chem Elut, enabling detection and quantification of this compound at clinically relevant concentrations. The improved sensitivity is particularly important for monitoring therapeutic levels and detecting potential overdose situations [1].
When implementing this method for routine analysis, several practical considerations should be addressed. The stability of this compound in whole blood samples under various storage conditions should be verified, though typical stability experiments indicate that this compound remains stable for at least 24 hours at room temperature, one week at 4°C, and three months at -20°C. The use of preserved blood samples (sodium fluoride as preservative) is recommended to prevent degradation. The selectivity of the method should be verified by analyzing blank samples from different sources to ensure the absence of interfering peaks at the retention time of this compound [1].
For forensic applications, the method has been successfully applied to casework involving this compound, demonstrating its practical utility. In such applications, the inclusion of quality control samples at known concentrations is essential to ensure the reliability of results. The robustness of the method should be established by monitoring system suitability parameters including retention time stability, peak symmetry, and detector response. When significant variations in these parameters are observed, maintenance of the GC-NPD system including liner changes, column trimming, and detector bead replacement may be necessary [1].
Common issues in this compound analysis include gradual loss of sensitivity in NPD detection, which may indicate aging of the rubidium bead or contamination of the detector. Regular bead replacement and system maintenance are recommended to maintain optimal performance. Poor chromatography including peak tailing or shifting retention times may indicate active sites in the GC system or column degradation, requiring inlet liner replacement or column maintenance. Variable recovery between samples may result from inconsistent SPE technique, emphasizing the importance of严格控制 flow rates during sample loading and elution steps [1].
The described method for this compound determination in whole blood using capillary gas-liquid chromatography with nitrogen-phosphorus detection provides a reliable approach for clinical and forensic analysis. The optimized solid-phase extraction using Bond Elut Certify columns offers superior performance compared to traditional extraction materials, with enhanced recovery, improved sensitivity, and reduced matrix effects. The method has been comprehensively validated and demonstrates acceptable performance across all validation parameters, making it suitable for application in systematic toxicological analysis. The selective detection provided by the NPD detector, combined with effective sample cleanup, enables reliable identification and quantification of this compound in complex whole blood matrices at clinically relevant concentrations [1].
1.0 Introduction
Etoperidone is an atypical antidepressant of the phenylpiperazine class, chemically related to trazodone and nefazodone [1] [2]. Its pharmacological profile is characterized by serotonin antagonist and reuptake inhibitor (SARI) activity, involving antagonism at the 5-HT2A receptor (Ki = 36 nM) and the α1-adrenergic receptor (Ki = 38 nM), among others [1]. The analysis of this compound in biological matrices is crucial for therapeutic drug monitoring and forensic toxicology. This note details a robust and sensitive method for determining this compound in whole blood using gas chromatography with nitrogen-phosphorus detection (GC-NPD) [3].
2.0 Experimental Protocol
2.1 Reagents and Materials
2.2 Sample Preparation via Solid-Phase Extraction
2.3 Instrumental Analysis - GC-NPD Conditions
2.4 Method Validation The method should be validated for the following parameters:
The following table summarizes the key validation data for the GC-NPD analysis of this compound using the Bond Elut Certify SPE procedure.
Table 1: Performance Characteristics of the GC-NPD Method for this compound in Whole Blood [3]
| Parameter | Result / Value |
|---|---|
| Linear Range | From LOQ to 2000 ng/mL |
| Limit of Detection (LOD) | 7 - 28 ng/mL |
| Limit of Quantitation (LOQ) | 23 - 93 ng/mL |
| Extraction Recovery | 52% - 83% |
| Intra-Assay Precision (RSD%) | < 6% |
| Inter-Assay Precision (RSD%) | < 8% |
The following diagram illustrates the complete analytical workflow for the determination of this compound in whole blood:
This application note provides a validated framework for the reliable detection and quantitation of this compound in whole blood, supporting research and forensic science applications.
The table below summarizes key quantitative parameters for etoperidone and related compounds from a 1992 study, which investigated their interaction with the 5-HT1A receptor. These values are crucial for understanding the compound's pharmacological profile but do not constitute an analytical method for its quantification in a formulation or biological matrix [1] [2].
| Compound | In Vitro Ki at 5-HT1A site (nM) | In Vivo ID50 (mg/kg) | Functional Activity at 5-HT1A |
|---|---|---|---|
| This compound | 20.2 | 17.4 | Predominant antagonism / weak partial agonist |
| Trazodone | 23.6 | 23.8 | Predominant antagonism / weak partial agonist |
| MCPP | 18.9 | 13.4 | Predominant antagonism / weak partial agonist |
Experimental Protocol for Receptor Binding Study [1] [2]:
[³H]8-OH-DPAT was used.Given the lack of a specific, modern analytical method for this compound, the following protocol is proposed based on a validated approach for quantifying six neurotransmitters, including serotonin, in rat brain tissue using LC-Q-TOF mass spectrometry [3]. This serves as a adaptable template.
1. Scope and Analytical Technique
2. Sample Preparation
3. Method Validation Tests The following validation parameters should be established, adapting the criteria from the referenced method [3]:
The workflow for the proposed analytical method is summarized in the following diagram:
Method Workflow for this compound Analysis via LC-MS
While detailed historical data on this compound's receptor binding is available, a specific, fully validated analytical method for its quantification in complex matrices was not found in the current search. The provided framework, based on a modern LC-Q-TOF protocol used for similar analytes [3], offers a solid foundation for developing and validating a robust analytical method for this compound. Adherence to the outlined validation parameters and considerations for interlaboratory reproducibility will be essential for generating reliable and defensible data.
This document provides a detailed overview of analytical methods for quantifying the atypical antidepressant etoperidone and its metabolites in biological matrices, supporting therapeutic drug monitoring (TDM) and forensic research.
This compound is an atypical antidepressant belonging to the phenylpiperazine class. It is primarily metabolized by the liver enzyme CYP3A4 into its key active metabolites: 5-(1-hydroxyethyl)this compound and 1-(3-chlorophenyl)piperazine (mCPP) [1] [2]. The active metabolite mCPP exerts various neuropsychiatric effects by interacting with serotonin receptors and is also a metabolite of other antidepressants like trazodone and nefazodone [1]. Monitoring this compound and its metabolites is crucial due to inter-individual differences in metabolism and its narrow therapeutic window [3].
The following table summarizes the key analytical methods found in the scientific literature for quantifying this compound and related compounds.
Table 1: Analytical Methods for this compound and Metabolites in Biological Samples
| Analyte(s) | Biological Matrix | Analytical Technique | Key Sample Pretreatment | Chromatographic & Detection Details | Performance Data | Reference & Application |
|---|---|---|---|---|---|---|
| This compound, 5-(1-hydroxyethyl)this compound, and mCPP | Plasma | HPLC with Ultraviolet (UV) Detection | Liquid-Liquid Extraction (LLE) | Not fully detailed in abstract; method from 1991. | A validated assay for simultaneous quantification. | [2] |
| mCPP (metabolite) | Plasma, Red Blood Cells, Breast Milk | HPLC-UV | Solid-Phase Extraction (SPE) or other | Method for human matrices; cited by a 2013 review. | Validated for various human matrices. | [2] |
| mCPP (metabolite) | Human Hair | GC-MS | Derivatization to Trimethylsilyl (TMS) derivative | Capillary GC-MS analysis of TMS derivatives. | Method for determination in hair. | [2] |
| Various Antidepressants (incl. Piperazines like Vortioxetine) | Plasma | UPLC-MS/MS & HPLC-MS/MS | Solid-Phase Extraction (SPE): C8 96-well plate. Protein Precipitation (PPT): Acetonitrile. | Method 1: Cation-exchange (SCX), isocratic HPLC-MS/MS. Method 2: Reversed-phase, gradient UPLC-MS/MS. | Recovery: 102-104% (SPE method). LOQ: 0.4 ng/mL (SPE method). | [3] |
Below is a reconstructed protocol based on a published HPLC-UV method [2], which can serve as a foundation for method development.
This compound and its metabolites are isolated from plasma using liquid-liquid extraction, separated using reversed-phase high-performance liquid chromatography (HPLC), and quantified with an ultraviolet (UV) detector.
For any analytical method to be used in a regulated environment, full validation is required per guidelines (e.g., FDA/EMA), which includes assessment of:
The following diagram illustrates the primary metabolic pathway of this compound, which is critical for understanding what analytes to target in a quantitative method.
Key Considerations for Analysis:
Robust quantification of this compound and its active metabolites, particularly mCPP, is essential for clinical and forensic applications. The foundational HPLC-UV method [2] provides a basis for understanding the analytical requirements. However, modern laboratories should develop and validate LC-MS/MS-based methods to achieve the high sensitivity and specificity required for accurate TDM. Future method development should focus on high-throughput, multiplexed assays that can simultaneously quantify a broad panel of psychotropic drugs [5].
A gas chromatographic-mass spectrometric (GC-MS) method was developed for the analysis of trazodone in plasma, using etoperidone as an internal standard [1]. This demonstrates that this compound is a suitable compound for use in analytical methods.
The sample preparation technique described is a liquid-liquid extraction (LLE) process [1]:
Given the lack of a dedicated method for this compound, a robust protocol can be proposed by adapting modern techniques used for other antidepressants, particularly trazodone, which shares a similar phenylpiperazine structure [2] [3].
The following workflow outlines the key stages of this proposed protocol:
This protocol combines efficient protein precipitation with an optional step for phospholipid removal to enhance analysis quality [4].
Adapted from methods for trazodone and other atypical antidepressants [6] [3].
Table 1: Proposed Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| Column | C8 or C18 (e.g., 50-100 mm x 2.1-4.6 mm, 3-5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | | Gradient | Linear gradient from 10% B to 90% B over 3-10 minutes | | Flow Rate | 0.3 - 0.9 mL/min | | Injection Volume | 5 - 10 µL | | Column Temperature | 40 °C |
Table 2: Proposed Mass Spectrometry Conditions (ESI+)
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (Positive) |
| Ion Source Temp. | 475 - 550 °C |
| Ion Spray Voltage | 5000 V |
| Nebulizer Gas (GS1) | 40 - 50 psi |
| Heater Gas (GS2) | 40 - 50 psi |
| Curtain Gas | 25 - 35 psi |
| Dwell Time | 50 - 200 msec |
Table 3: Example MRM Transitions for this compound and Related Compounds
| Compound | Precursor Ion (Q1) > Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|
| This compound | To be determined experimentally | To be optimized | To be optimized |
| Trazodone [3] | 372.2 > 176.0 | 50 V | 65 V |
| mCPP [6] | 197.0 > 154.0 | To be optimized | To be optimized |
| BZP [6] | 177.1 > 134.1 | To be optimized | To be optimized |
This compound is a phenylpiperazine-substituted triazole derivative that was initially developed as an atypical antidepressant in Europe during the late 1970s. This compound is chemically classified as an analog of trazodone and presents a similar pharmacological profile. Despite its initial development and research investment, this compound's current status is listed as "withdrawn" from the market, making it primarily of historical and research significance today. The drug was investigated for several therapeutic applications beyond depression, including Parkinson's disease tremors, extrapyramidal symptoms, and even male impotence, though it remains uncertain whether it was ever formally approved and commercialized. [1]
The interest in this compound has recently been revitalized due to emerging research suggesting potential applications in neurodegenerative disorders, particularly Alzheimer's disease. Contemporary research approaches have identified this compound as a candidate for drug repurposing strategies, which offer significant advantages over traditional drug development in terms of reduced timeline and investment requirements. While conventional drug development typically requires 10-15 years and investments of $1-3 billion with success rates around 2%, drug repurposing can potentially advance development by 7-8 years at approximately 10% of the cost. This makes compounds like this compound attractive targets for investigative research despite their withdrawn market status. [2]
This compound possesses specific chemical properties that define its research applications and handling requirements:
The hydrochloride salt form of this compound (CAS 57775-22-1) is frequently employed in research settings due to its enhanced solubility properties in aqueous solutions compared to the free base form. The hydrochloride salt has a molecular formula of C~19~H~29~Cl~2~N~5~O and a molecular weight of 414.37 g/mol. [3]
This compound's chemical structure places it within a family of compounds that share similar pharmacological profiles. It is structurally related to trazodone and serves as a precursor to nefazodone, with researchers having attempted to separate its serotonergic and adrenergic functions to develop improved derivatives. The compound belongs to the class of organic compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group. Its molecular framework is classified as an aromatic heteromonocyclic compound, containing a 1,2,4-triazole ring system. [1]
Table 1: this compound Chemical and Physical Properties
| Property | Specification |
|---|---|
| Generic Name | This compound |
| Chemical Formula | C~19~H~28~ClN~5~O |
| Molecular Weight (free base) | 377.92 g/mol |
| Molecular Weight (HCl salt) | 414.37 g/mol |
| CAS Number (free base) | 52942-31-1 |
| CAS Number (hydrochloride) | 57775-22-1 |
| Alternate Names | ST-1191 |
| Chemical Classification | Phenylpiperazine-substituted triazole derivative |
| Solubility Characteristics | Hydrochloride salt form offers improved aqueous solubility |
This compound exhibits a complex pharmacological profile with activity at multiple neurotransmitter systems. Its mechanism of action is primarily mediated through its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), which forms through extensive hepatic metabolism. This metabolite binds with varying affinities to most serotonergic receptors and adrenergic receptors, creating a multifaceted pharmacological signature. [1]
The drug demonstrates a biphasic effect on central serotonergic transmission, revealing characteristics of both 5-HT antagonism and agonism depending on the receptor subtype and experimental conditions. Research indicates that the agonistic action of this compound is likely connected with the formation of its active metabolite. [4] Specifically, mCPP functions as an agonist at 5-HT~2C~ receptors while acting as an antagonist at 5-HT~2A~ receptors. Additionally, this compound and its metabolites demonstrate antagonistic activity at 5-HT~1A~ receptor sites in the central nervous system. [1] [5]
Table 2: this compound Receptor Binding Profile
| Target | Action | Functional Significance |
|---|---|---|
| 5-HT~2A~ receptor | Antagonist | Potential antidepressant effects |
| 5-HT~2C~ receptor | Agonist | Influence on mood and appetite regulation |
| α~1~ adrenergic receptor | Antagonist | Sedative and cardiovascular effects |
| α~2~ adrenergic receptor | Antagonist | Impact on neurotransmitter release |
| D~2~ dopamine receptor | Antagonist | Influence on extrapyramidal symptoms |
| 5-HT~1A~ receptor | Antagonist | Contribution to antidepressant mechanism |
| Muscarinic acetylcholine receptor | Antagonist | Potential anticholinergic side effects |
This compound's complex receptor interaction profile results in modulation of multiple signaling pathways. The diagram below illustrates the primary molecular targets and downstream effects of this compound and its active metabolite mCPP:
Figure 1: this compound Signaling Pathways and Molecular Targets. This diagram illustrates the complex pharmacological profile of this compound and its active metabolite mCPP, showing their interactions with multiple neurotransmitter systems.
This compound demonstrates highly variable pharmacokinetics between individuals, which has implications for its research applications and potential therapeutic use:
Absorption and Bioavailability: The absorption and bioavailability of this compound show significant interindividual variability, with bioavailability recorded as low as 12% in some subjects. This low bioavailability is attributed to extensive first-pass metabolism. The mean time to peak plasma concentration ranges from 1.4 to 4.8 hours after oral administration. [1]
Distribution: this compound exhibits an extensive plasma protein binding capacity, which modulates its volume of distribution to a range of 0.23 to 0.69 L/kg. This protein binding influences the amount of free drug available for pharmacological activity. [1]
Metabolism: this compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP3A4, forming at least 21 different metabolites that can be detected in plasma, urine, and feces. The metabolism occurs through five primary reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation. [1] [6]
Elimination: Following oral administration, elimination of an this compound dose is divided between urine (78.8%) and feces (9.6%). Less than 0.01% of the administered dose is excreted as unchanged drug, with the remainder represented by its numerous metabolites. The terminal half-life after oral administration is approximately 21.7 hours, with an apparent clearance of 1.01 mL/min. [1]
This compound has been investigated for several therapeutic applications throughout its research history, with recent studies suggesting novel potential indications:
Depression: As an atypical antidepressant, this compound was originally studied for the treatment of major depressive disorder. Its mechanism in depression appears to be linked to its complex effects on serotonergic transmission, combining serotonin receptor antagonism with reuptake inhibition properties. [1] [4]
Alzheimer's Disease: Recent computational and in vitro studies have identified this compound as a potential acetylcholinesterase (AChE) inhibitor with dual binding properties, interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. This dual binding mechanism is emerging as an important research focus in Alzheimer's disease treatment, as PAS inhibitors may hinder amyloid-beta peptide binding to AChE, potentially slowing disease progression. The binding free energy value for this compound was calculated at -91.0 kcal/mol, comparable to donepezil (-80.9 kcal/mol). In vitro experiments using SH-SY5Y neuroblastoma cell lines demonstrated an IC~50~ value of 712.80 μM for this compound. [2]
Neurological Disorders: Early research explored this compound's potential for managing tremors in Parkinson's disease and extrapyramidal symptoms, likely related to its D~2~ dopamine receptor antagonistic properties. [1]
Other Applications: Limited historical research has investigated this compound for male impotence, though detailed mechanisms and results from these studies are not well-documented in contemporary literature. [1]
Table 3: Research Applications of this compound and Comparator Agents
| Application | Mechanism | Experimental Findings | Reference Compound |
|---|---|---|---|
| Major Depressive Disorder | Serotonin reuptake inhibition and receptor modulation | Biphasic action on serotonergic transmission | Trazodone |
| Alzheimer's Disease AChE Inhibition | Dual binding to CAS and PAS sites of AChE | IC~50~ = 712.80 μM; Binding free energy = -91.0 kcal/mol | Donepezil, Galantamine |
| Serotonergic Modulation | 5-HT~1A~ antagonism | ID~50~ = 17.4 mg/kg for inhibition of 8-OH-DPAT-induced RFT | Trazodone, mCPP |
| Parkinson's Disease Symptoms | D~2~ dopamine receptor antagonism | Investigated for tremors and extrapyramidal symptoms | Not specified |
Purpose: To evaluate the inhibitory activity of this compound against acetylcholinesterase (AChE) using computational and in vitro approaches.
Materials:
Computational Methods:
Molecular Docking:
Molecular Dynamics (MD) Simulations:
In Vitro Validation:
Cell Culture:
Viability and IC~50~ Determination:
Expected Outcomes: this compound should demonstrate dual binding to both CAS and PAS sites of AChE, with binding free energy values comparable to reference compounds. Cell viability assays should yield IC~50~ values in the range of 700 μM. [2]
Purpose: To characterize the metabolism and pharmacokinetic profile of this compound using in vitro and in vivo models.
Materials:
In Vitro Metabolism Studies:
Microsomal Incubations:
Reactive Metabolite Screening:
CYP450 Reaction Phenotyping:
Pharmacokinetic Analysis:
Sample Collection:
Data Analysis:
Expected Outcomes: this compound should undergo extensive metabolism primarily via CYP3A4, forming multiple metabolites including mCPP. The terminal half-life is expected to be approximately 21-22 hours with less than 0.01% excreted as unchanged drug. [1] [6]
This compound demonstrates a characteristic toxicity profile that researchers should consider when designing experimental protocols:
Cardiovascular Effects: Preclinical studies have documented significant cardiovascular toxicity, including abnormal electrocardiogram readings, changes in blood pressure (primarily hypotension), and in severe cases, cardiac arrest. These cardiovascular reactions are consistent with the drug's effect on catecholamine systems and α-adrenergic receptor antagonism. [1]
Hepatotoxicity Considerations: While comprehensive hepatotoxicity data specific to this compound is limited, structural analogs like nefazodone and trazodone have been associated with idiosyncratic hepatotoxicity. Researchers should monitor liver enzymes in relevant in vivo studies, as metabolic activation to reactive intermediates represents a potential risk. [7]
Neuropsychiatric Effects: As with many serotonergic agents, this compound may cause alterations in neuropsychiatric function. Studies have noted its influence on temperature regulation, behavior, and hormone release via central 5-HT receptors. [6]
Storage Conditions: this compound hydrochloride should be stored at 2-8°C in a tightly sealed container protected from light and moisture. [3]
Handling Precautions: Researchers should handle this compound using appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Procedures should be conducted in a well-ventilated area or fume hood to prevent inhalation exposure.
Solubility and Preparation: The hydrochloride salt form is recommended for experimental use due to its superior aqueous solubility. For in vitro studies, prepare fresh solutions in appropriate vehicles (e.g., distilled water, saline, or DMSO) immediately before use.
This compound represents a compound of significant research interest despite its withdrawn market status. Its complex pharmacological profile, featuring a unique combination of serotonergic, adrenergic, and dopaminergic activities, makes it a valuable tool for understanding neurotransmitter systems. The recent identification of its acetylcholinesterase inhibitory activity with dual binding properties has opened new avenues for investigating potential applications in Alzheimer's disease and other neurodegenerative disorders.
The experimental protocols outlined in this document provide comprehensive methodologies for evaluating this compound's mechanisms of action, metabolic fate, and potential therapeutic applications. Researchers should particularly note the computational approaches for studying AChE inhibition, which offer efficient screening before proceeding to more resource-intensive in vitro and in vivo studies. As with any investigational compound, careful attention to safety protocols and ethical guidelines is essential when working with this compound in laboratory settings.
Future research directions should focus on further elucidating the relationship between this compound's multiple molecular targets and its functional effects, exploring its potential for drug repurposing in neurological disorders, and investigating strategies to optimize its therapeutic index while minimizing adverse effects.
Accurate quantification of etoperidone and its metabolites is fundamental to preclinical and metabolic studies. The following table summarizes key analytical techniques derived from laboratory research.
| Analytical Technique | Application with this compound | Key Experimental Details | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with UV detection | Quantification of this compound and its active metabolites (mCPP, 5-(1-hydroxyethyl) this compound) in plasma. | A specific HPLC-UV method was developed for the simultaneous determination of the parent drug and its two major active metabolites in biological matrices [1]. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Sensitive detection and identification of this compound and multiple metabolites in biological samples (e.g., whole blood). | Used for forensic or toxicological analysis. A documented method allows for the simultaneous determination of this compound alongside other antidepressants in whole blood [1]. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Comprehensive profiling of drug metabolites; identification and structural elucidation of this compound metabolites. | Used to identify 21 different metabolites in plasma, urine, and feces. Applied to study metabolic pathways including alkyl oxidation, piperazinyl oxidation, and N-dealkylation [2]. | |
| Ultra-Performance LC-MS/MS (UPLC-MS/MS) | High-throughput, sensitive neurochemical profiling in brain tissue following drug treatment. | While directly referenced for nefazodone, this modern technique is highly applicable for studying the neurochemical impact of this compound and its metabolites in rodent brain tissue [3]. |
This protocol is adapted from established methods for the determination of this compound and its active metabolites, 1-(3'-chlorophenyl)piperazine (mCPP) and 5-(1-hydroxyethyl) this compound, in plasma [1].
1. Sample Preparation (Plasma)
2. HPLC-UV Conditions
3. Data Analysis
This protocol assesses the metabolic rate of this compound and identifies which cytochrome P450 (CYP) enzymes are involved in its clearance [2] [4].
1. Incubation Preparation
2. Reaction Initiation and Termination
3. Sample Analysis and Data Calculation
This compound's primary mechanism is mediated by its major active metabolite, mCPP, which has a complex pharmacological profile [2]. The following diagram illustrates the key molecular targets and the resultant pharmacological effects.
Diagram Title: this compound's Metabolite-Driven Mechanism of Action
Experimental Protocol: Cell-Based Serotonin Receptor Assay
This protocol outlines a method to characterize the biphasic effects of this compound and mCPP on the serotonin system, which can include agonist/antagonist activity at 5-HT2A and 5-HT2C receptors [5] [2].
1. Cell Culture and Transfection
2. Drug Treatment and Stimulation
3. Signal Detection and Data Analysis
This compound is associated with significant cardiovascular toxicity in animal models, consistent with its potent α-adrenergic receptor blockade [2] [1].
Key Safety Pharmacology Findings:
A comprehensive laboratory analysis of this compound requires a multifaceted approach. Utilizing advanced chromatographic and mass spectrometric techniques is essential for quantifying the drug and its numerous metabolites. Furthermore, robust in vitro binding and functional assays are critical for deconvoluting its complex, metabolite-driven pharmacology. Researchers should be mindful of its challenging pharmacokinetic profile, including low and variable bioavailability, and its potential for cardiovascular toxicity when designing experiments.
This compound is a phenylpiperazine-class antidepressant structurally related to trazodone and nefazodone that was initially developed in the 1970s. [1] [2] Although it was approved in some European countries (Italy and Spain) for the treatment of depression, its current status is listed as "withdrawn" from the market, making it primarily of research interest today. [1] [2] this compound is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI), with a complex pharmacological profile that includes modulation of multiple neurotransmitter systems. [2] Research interest in this compound has persisted due to its active metabolite, m-chlorophenylpiperazine (mCPP), which itself possesses significant neuropsychiatric activity and has been the subject of forensic and clinical investigations. [3] [1]
The primary research applications of this compound have expanded beyond its original antidepressant purpose to include investigations of serotonergic receptor function, potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease, and as a pharmacological tool for studying tremor and extrapyramidal syndromes. [4] [5] This protocol provides a comprehensive overview of this compound's experimental applications, detailing standardized methodologies for investigating its mechanisms and effects in both in vitro and in vivo models.
This compound exhibits a complex polypharmacology that involves interactions with multiple receptor systems and metabolic pathways, which researchers must understand when designing experiments involving this compound.
Table 1: Receptor binding affinity profile of this compound
| Target | Ki (nM) | Species | Action | Research Implications |
|---|---|---|---|---|
| 5-HT2A receptor | 36 | Human | Antagonist | Study of serotonin-related behaviors, sleep |
| α1-adrenergic receptor | 38 | Human | Antagonist | Cardiovascular effects, sedation mechanisms |
| 5-HT1A receptor | 85-20.2* | Human/Rat | Antagonist/Partial Agonist* | Neuropharmacology of anxiety, depression |
| α2-adrenergic receptor | 570 | Human | Antagonist | Noradrenergic modulation studies |
| Serotonin transporter (SERT) | 890 | Human | Weak inhibitor | Serotonin reuptake mechanism studies |
| D2 receptor | 2,300 | Human | Weak antagonist | Extrapyramidal effects, dopamine signaling |
| H1 receptor | 3,100 | Human | Weak antagonist | Sedative properties research |
| Muscarinic receptors | >35,000 | Human | Negligible | Specificity profiling, cholinergic side effects |
Note: Variation in Ki values depends on experimental conditions and model systems. The 5-HT1A receptor shows species and model differences, with rat studies indicating 20.2 nM. [6] [7] [2]
The primary mechanism of this compound involves antagonism at 5-HT2A and α1-adrenergic receptors, with additional significant activity at 5-HT1A receptors. [2] The drug has weak affinity for monoamine transporters, particularly the serotonin transporter (SERT), though this is considerably weaker than selective serotonin reuptake inhibitors. [7] [2] The high protein binding (extensive plasma protein binding) and extensive metabolism (producing 21 different metabolites) significantly influence experimental design considerations, particularly for in vivo studies and pharmacokinetic analyses. [1]
Table 2: Pharmacokinetic properties of this compound
| Parameter | Value | Experimental Notes |
|---|---|---|
| Bioavailability | ~12% (highly variable) | Due to extensive first-pass metabolism |
| Time to peak plasma concentration | 1.4-4.8 hours | Important for timing experimental measurements |
| Volume of distribution | 0.23-0.69 L/kg | Moderate tissue distribution |
| Protein binding | Extensive | Impacts free drug concentration |
| Half-life | 21.7 hours | Consider in repeated dosing studies |
| Route of elimination | Urine (78.8%), Feces (9.6%) | Collection methods for excretion studies |
| Metabolism | Extensive via CYP3A4 | Drug interaction potential; 21 metabolites identified |
| Active metabolites | mCPP (1-(3-chlorophenyl)piperazine) | Contributes significantly to pharmacological effects |
The major active metabolite mCPP is formed via N-dealkylation and contributes significantly to this compound's serotonergic effects. [3] [1] [2] Researchers should note that CYP3A4 inhibition can alter this compound metabolism in experimental models, particularly in drug interaction studies. [3] The low bioavailability and high individual variability necessitate careful dosing considerations in in vivo experiments.
This compound serves as a valuable pharmacological tool for investigating serotonergic receptor function and modulation:
5-HT1A Receptor Studies: this compound demonstrates high affinity for 5-HT1A receptors (Ki = 20.2 nM in rat models) and functions primarily as an antagonist at this site. [6] Experimental applications include investigating its effects in behavioral paradigms such as the inhibition of 8-OH-DPAT-induced reciprocal forepaw treading in reserpinized rats (ID50 = 17.4 mg/kg, intraperitoneal). [6] [8] This model is particularly relevant for studying the antidepressant mechanism of action and differentiating full agonists from partial agonists or antagonists at 5-HT1A receptors.
Receptor Selectivity Profiling: The diverse receptor affinity profile of this compound makes it suitable for receptor selectivity panels and counter-screening assays to evaluate pharmacological specificity. [7] [2] Researchers utilize this compound as a comparator compound when developing new antidepressants or multi-target psychotropic agents, particularly those with SARI mechanisms.
Metabolite Studies: Investigation of mCPP formation and activity provides insights into prodrug metabolism and the contribution of active metabolites to overall pharmacological effects. [3] [1] These studies are relevant for both forensic toxicology and drug design approaches aimed at optimizing metabolic activation or avoiding undesirable metabolite formation.
Recent investigations have explored this compound's potential application in Alzheimer's disease research:
Acetylcholinesterase Inhibition: Computational and in vitro studies indicate that this compound exhibits dual-binding properties at both the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE). [4] The binding free energy was calculated at -91.0 kcal/mol, comparable to donepezil (-80.9 kcal/mol). [4] This suggests potential for mitigating cholinergic deficit in Alzheimer's models.
Cellular Neuroprotection: In vitro assays using SH-SY5Y neuroblastoma cell lines demonstrated an IC50 value of 712.80 μM in cell viability assays. [4] While higher than reference compounds, this indicates concentration-dependent effects on neuronal cells that merit further investigation in neurodegenerative models.
This compound has demonstrated efficacy in experimental models of movement disorders:
Tremor Suppression: this compound exhibits dose-dependent antitremor activity in models of parkinsonism and other extrapyramidal syndromes. [5] Effective doses in human studies ranged from 25-100 mg three times daily orally (approximately 0.7 mg/kg), with 50 mg identified as the optimal dose for tremor control. [5]
Mechanistic Studies: The antitremor effects are primarily attributed to this compound's adrenolytic properties rather than dopaminergic or cholinergic mechanisms. [5] This makes it a valuable tool for investigating the noradrenergic contribution to tremor pathogenesis, distinct from conventional antiparkinsonian agents.
Purpose: To determine the binding affinity (Ki) of this compound for specific receptor types, particularly 5-HT1A receptors. [6]
Materials and Reagents:
Procedure:
Membrane Preparation: Homogenize rat cerebral cortex or harvest transfected cells, followed by centrifugation at 20,000-50,000 × g for 10-15 minutes. Resuspend the pellet in fresh assay buffer to achieve optimal protein concentration (0.2-1.0 mg/mL).
Binding Reaction:
Termination and Filtration:
Quantification:
Data Analysis:
Technical Notes: For 5-HT1A receptors, this compound typically exhibits Ki values of 20.2 nM in rat models and 85 nM in human receptor preparations. [6] [2] The assay conditions should be optimized for specific receptor targets, with appropriate radioligands and buffer conditions selected accordingly.
Purpose: To evaluate the antitremor efficacy of this compound in animal models of parkinsonism and extrapyramidal syndromes. [5]
Materials and Reagents:
Procedure:
Animal Preparation:
Tremor Induction and Drug Administration:
Tremor Assessment:
Alternative Assessment Methods:
Data Analysis:
Technical Notes: this compound typically shows efficacy against oxotremorine-induced tremor at doses of 2.5-10 mg/kg intraperitoneally in mice. [5] The antitremor effects are primarily mediated through adrenergic rather than cholinergic mechanisms, which distinguishes it from classical antiparkinsonian agents.
This compound exerts its effects through a complex interplay with multiple neurotransmitter systems. The following diagram illustrates its primary molecular targets and downstream effects:
Figure 1: Molecular targets and signaling pathways of this compound
The primary mechanism involves a multi-receptor approach with particularly strong antagonism at 5-HT2A and α1-adrenergic receptors. [7] [2] The metabolic conversion to mCPP significantly contributes to the serotonergic effects through activity at multiple 5-HT receptor subtypes. [3] [1] The adrenergic component is primarily responsible for the antitremor effects observed in experimental models, while the complex serotonergic modulation underlies its antidepressant potential and potential application in neurodegenerative research. [4] [5]
Receptor Binding Data: When reporting this compound binding affinities, always specify the experimental conditions, including receptor source (species, tissue, or cell line), radioligand used, and buffer composition. Ki values can vary significantly between assay systems. [6] [2]
In Vivo Behavioral Studies: For tremor studies, include both qualitative scoring and quantitative measurements where possible. The antitremor effects of this compound are dose-dependent, with maximal efficacy typically observed at 10-20 mg/kg intraperitoneally in rodent models. [5]
Metabolite Considerations: In pharmacokinetic and efficacy studies, always account for the contribution of mCPP to observed effects. Plasma concentration monitoring of both parent compound and active metabolite is recommended for comprehensive interpretation of results. [3] [1]
Statistical Power: Given the high individual variability in this compound bioavailability, ensure adequate sample sizes (typically n ≥ 6-8 per group for animal studies) to achieve sufficient statistical power. [1]
Solubility Issues: this compound hydrochloride (CAS 57775-22-1) offers improved water solubility compared to the base compound. For in vivo studies, prepare fresh solutions in saline or distilled water, with possible sonication to ensure complete dissolution. [9]
Metabolic Variations: When studying this compound metabolism, consider species differences in CYP450 enzyme expression. Human-derived microsomes or hepatocytes are preferred for metabolite identification studies relevant to human pharmacology. [3] [1]
Behavioral Assessment: In tremor studies, ensure consistent environmental conditions (temperature, noise levels, lighting) as these factors can significantly affect tremor expression and drug efficacy. [5]
Receptor Binding Assays: For consistent results in binding studies, maintain strict temperature control during incubation and use fresh membrane preparations to preserve receptor integrity. [6]
This compound remains a valuable research tool for investigating serotonergic and adrenergic receptor function, despite its withdrawn status as a therapeutic agent. Its complex polypharmacology and active metabolite profile make it particularly useful for studying multi-target approaches to neuropsychiatric and neurodegenerative conditions. The experimental protocols outlined herein provide standardized methodologies for investigating this compound's mechanisms and applications across various research contexts. Future research directions include further exploration of its potential in Alzheimer's disease models, detailed investigation of its effects on tremor circuits, and its use as a comparator compound in the development of novel multi-target psychotropic agents.
This compound is a phenylpiperazine-substituted triazole derivative that was developed as an atypical antidepressant in the late 1970s. Originally introduced in Europe in 1977 by Angelini Francesco ACRAF, this compound presents a complex pharmacological profile characterized by its dual capacity to both inhibit serotonin receptors and block the reuptake of serotonin, norepinephrine, and dopamine. This compound is chemically classified as an analog of trazodone and shares a similar pharmacological spectrum with this better-known antidepressant. Despite its initial development and research, this compound's current status is listed as "withdrawn" from the market, though the specific reasons and timing for its withdrawal remain unclear from available literature. The drug's development history is particularly significant as it served as a precursor compound for the development of nefazodone, with research efforts aimed at separating this compound's serotonergic and adrenergic functions to improve its tolerability profile [1].
The mechanism of action of this compound is primarily mediated through its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), which binds with varying affinities to most serotonergic receptors and adrenergic receptors. This metabolite functions as an agonist at 5-HT2C receptors while acting as an antagonist at 5-HT2A receptors. Additional components of this compound's structure contribute to its activity at α-adrenergic receptors, which directly correlates with the sedative and cardiovascular effects observed in preclinical and clinical studies. This multifaceted receptor interaction profile presents both challenges and opportunities for researchers investigating novel antidepressant mechanisms and treatment strategies [1]. The pharmacokinetic properties of this compound further complicate its pharmacological characterization, with highly variable absorption between individuals (bioavailability as low as 12%), extensive metabolism producing 21 different metabolites, and a terminal half-life of approximately 21.7 hours after oral administration [1].
This compound exhibits a complex receptor binding profile that underpins its multifaceted pharmacological effects. Research indicates that this compound's activity is mediated through both the parent compound and its active metabolites, creating a dynamic pharmacological response that evolves over time following administration. The table below summarizes the key receptor targets and their corresponding actions based on experimental data [1]:
Table 1: this compound Receptor Interaction Profile
| Receptor Target | Action | Experimental Evidence | Functional Consequences |
|---|---|---|---|
| 5-HT1A | Antagonist (predominant) | In vitro binding (Ki = 20.2 nM) [2] | Potential antidepressant action; possible partial agonist activity at high doses |
| 5-HT2A | Antagonist | In vivo functional studies [1] | Reduced serotonin-mediated behaviors; potential antipsychotic properties |
| 5-HT2C | Agonist (via mCPP metabolite) | Receptor binding assays [1] | Appetite regulation; potential anxiolytic effects |
| α1-adrenergic | Antagonist | Functional cardiovascular studies [1] | Sedative effects; cardiovascular side effects (hypotension) |
| α2-adrenergic | Antagonist | Neurochemical studies [1] | Increased noradrenergic transmission |
| D2 dopamine | Antagonist | Receptor binding assays [1] | Potential effects on mood and motivation |
| Muscarinic acetylcholine | Antagonist | Competitive binding studies [1] | Anticholinergic side effects |
The serotonergic activity of this compound demonstrates particularly complex characteristics, with evidence supporting a biphasic effect on central serotonin transmission. Early research by Placheta et al. (1979) revealed that this compound exhibits properties of both serotonin antagonists and agonists, with the agonistic activity potentially connected to the formation of active metabolites. In the flexor reflex preparation in spinal rats, this compound administered at doses lower than 1 mg/kg intravenously produced no significant effect, while doses of 1 mg/kg and higher demonstrated a stimulating action that emerged 10-15 minutes after injection. This stimulating effect was abolished by 5-HT antagonists such as cyproheptadine and danitracen, as well as by the drug metabolism inhibitor SKF-525A, but not by the 5-HT uptake inhibitor clomipramine, further supporting the metabolite-mediated mechanism of action [3].
Figure 1: this compound's complex receptor interaction network and metabolic activation pathway. The diagram illustrates the multifaceted pharmacology of this compound, mediated through both parent compound and its active metabolite mCPP, resulting in diverse functional consequences through agonist and antagonist actions across multiple receptor systems.
Further complexity in this compound's mechanism was revealed through drug interaction studies, where this compound administered at a dose of 0.5 mg/kg intravenously had no effect on the stimulating action of serotonin mimetics (LSD, quipazine, fenfluramine) on the flexor reflex but abolished the effect of LSD in rats pretreated with SKF-525A. These findings collectively support the concept that this compound exerts a biphasic modulatory action on serotonergic transmission, with direct antagonist properties complemented by metabolite-mediated agonist effects. This complex pharmacological profile may contribute to its antidepressant efficacy while also explaining some of its dose-limiting side effects [3].
The metabolic fate of this compound represents a critical consideration for both its pharmacological activity and potential safety concerns. This compound undergoes extensive hepatic metabolism, generating 21 distinct metabolites identified across plasma, urine, and fecal samples. The metabolic pathways involved include alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation reactions. The elimination profile of an oral this compound dose is characterized by 78.8% recovery in urine and 9.6% in feces, with less than 0.01% of the administered dose excreted as unchanged drug, highlighting the near-complete metabolic transformation of the parent compound [1].
The primary active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), has been extensively studied and demonstrates its own complex pharmacological activity. Research by Cusack et al. (1992) demonstrated that mCPP exhibits high affinity for 5-HT1A receptor sites (Ki = 18.9 nM) and functions predominantly as an antagonist at these receptors in vivo, as evidenced by its ability to inhibit 8-OH-DPAT-induced reciprocal forepaw treading in reserpinized rats with an ID50 of 13.4 mg/kg. Only marginal serotonin agonist activity was observed at high doses (40 mg/kg), suggesting that the compound may function as a weak partial agonist under certain conditions [2]. This metabolite-mediated activity must be carefully considered when designing and interpreting in vivo studies, as the pharmacological effects evolve substantially over time following administration.
From a safety and toxicological perspective, this compound administration has been associated with significant cardiovascular effects, including abnormal electrocardiogram findings, blood pressure changes, and in severe cases, cardiac arrest. Hypotension represents the primary cardiovascular effect, consistent with the drug's antagonistic activity at α-adrenergic receptors and subsequent impact on catecholamine systems [1]. These findings highlight the importance of comprehensive cardiovascular monitoring in preclinical studies, particularly at higher dose ranges or in sensitive animal models.
Table 2: this compound Pharmacokinetic and Metabolic Parameters
| Parameter | Value | Experimental Conditions | Significance |
|---|---|---|---|
| Bioavailability | As low as 12% (highly variable) | Oral administration in humans [1] | High first-pass metabolism; variable exposure |
| Time to Peak Plasma Concentration | 1.4-4.8 hours | Oral administration [1] | Moderate absorption rate |
| Volume of Distribution | 0.23-0.69 L/kg | Protein binding studies [1] | Extensive tissue distribution |
| Protein Binding | Extensive plasma protein binding | In vitro assessment [1] | Impacts free drug concentration |
| Terminal Half-life | 21.7 hours | Oral administration [1] | Once-daily dosing potential |
| Number of Metabolites | 21 identified | Plasma, urine, and fecal analysis [1] | Complex metabolic fate |
| Route of Elimination | Urine (78.8%), Feces (9.6%) | Mass balance studies [1] | Primarily renal elimination |
The toxicological profile of this compound must also be considered within the broader context of compounds sharing similar structural features. Notably, nefazodone—a derivative developed from this compound—was subsequently withdrawn from the market due to idiosyncratic drug-induced liver injury (DILI). Research into the mechanisms underlying this toxicity revealed that nefazodone undergoes cytochrome P450-mediated bioactivation, forming a hydroxylation metabolite that is further oxidized into a highly reactive quinone-imine intermediate capable of covalently binding to CYP3A4 and other hepatic proteins [4]. While specific data on this compound's potential for metabolic activation is limited, researchers should consider this historical context when designing long-term toxicology studies or investigating mechanisms of hepatotoxicity.
Animal models of depression have been extensively utilized to characterize this compound's potential antidepressant activity and elucidate its mechanism of action. The following table summarizes key findings from historical in vivo studies investigating this compound's effects in established behavioral paradigms [2] [3]:
Table 3: this compound Effects in Preclinical Behavioral Models
| Behavioral Test | Species/Strain | Dose Range | Key Findings | Interpretation |
|---|---|---|---|---|
| 5-HTP-induced head twitch | Mice and rats | ED50 = 2.89 mg/kg (mice), 2.29 mg/kg (rats) i.p. | Inhibition of head twitch response [3] | Serotonin antagonist activity |
| Reciprocal forepaw treading (RFT) | Reserpinized rats | ID50 = 17.4 mg/kg i.p. | Inhibition of 8-OH-DPAT-induced RFT [2] | 5-HT1A antagonist activity |
| Flexor reflex preparation | Spinal rats | Low dose (<1 mg/kg i.v.): no effect; High dose (≥1 mg/kg i.v.): stimulation | Dose-dependent effect with 10-15 min delay [3] | Metabolite-mediated serotonin agonist activity |
| Reserpine reversal | Rats | Not specified | Antagonism of reserpine-induced effects [3] | Potential antidepressant activity |
The serotonergic component of this compound's activity has been particularly well-characterized through these behavioral models. The inhibition of 5-HTP-induced head twitch responses in both mice and rats demonstrates significant activity at serotonin receptors, with the ED50 values of 2.89 mg/kg and 2.29 mg/kg intraperitoneally, respectively, indicating potent anti-serotonergic effects. Similarly, the inhibition of 8-OH-DPAT-induced reciprocal forepaw treading in reserpinized rats (ID50 = 17.4 mg/kg intraperitoneally) provides compelling evidence for this compound's antagonist activity at 5-HT1A receptors in the central nervous system. The delayed onset of action observed in the flexor reflex preparation (10-15 minutes post-administration) further supports the involvement of active metabolites in mediating certain aspects of this compound's pharmacological effects [3].
When compared to structurally related compounds, this compound demonstrates a similar behavioral profile to trazodone and its shared metabolite mCPP. Cusack et al. (1992) conducted a comprehensive comparative study examining the in vitro and in vivo effects of these three compounds, revealing remarkably similar Ki values at 5-HT1A receptor sites (20.2 nM for this compound, 23.6 nM for trazodone, and 18.9 nM for mCPP) and comparable potency in inhibiting 8-OH-DPAT-induced reciprocal forepaw treading (ID50 values of 17.4 mg/kg, 23.8 mg/kg, and 13.4 mg/kg, respectively). These findings suggest a common mechanism of action mediated through 5-HT1A receptor antagonism, potentially contributing to the antidepressant efficacy observed with these compounds [2].
Purpose: To evaluate the functional activity of test compounds at 5-HT1A receptors in vivo using the reciprocal forepaw treading (RFT) paradigm in reserpinized rats.
Materials and Reagents:
Equipment:
Procedure:
Purpose: To assess the effects of test compounds on serotonin-mediated behaviors using the 5-HTP-induced head twitch model.
Materials and Reagents:
Procedure:
Contemporary antidepressant research has expanded beyond traditional receptor pharmacology to encompass broader neurobiological mechanisms, including oxidative stress pathways, neuroinflammation, and neuroplasticity. Evidence suggests that major depressive disorder is associated with elevated levels of oxidative stress, as demonstrated by lower serum/plasmatic total antioxidant potentials, reduced brain glutathione levels, increased F2-isoprostanes circulatory levels, and higher urinary excretion of 8-OHdG (a marker of oxidative DNA damage) in MDD subjects compared to healthy controls. These findings suggest that the therapeutic efficacy of antidepressant compounds may involve the augmentation of antioxidant defenses as part of their neuroprotective effects [5].
When designing modern this compound studies, researchers should consider incorporating additional endpoints that address these contemporary research directions:
Figure 2: Comprehensive workflow for contemporary in vivo assessment of this compound antidepressant activity. The diagram outlines key experimental stages from animal grouping to molecular analyses, with an example chronic study timeline incorporating multiple behavioral paradigms and endpoint assessments.
Furthermore, advanced neuroimaging techniques represent a powerful tool for investigating the effects of this compound on brain network connectivity and receptor availability in vivo. Recent research has demonstrated altered 5-HT1A receptor distribution in treatment-resistant depression, with significant reductions in BPND in the dorsal raphe nucleus (17.45% lower) and median raphe nucleus (18.39% lower) compared to healthy controls [6]. These findings highlight the potential utility of PET imaging with radioligands such as [carbonyl-11C]WAY-100635 for investigating this compound's effects on 5-HT1A receptor distribution and occupancy in relevant animal models of depression.
When interpreting results from this compound studies, researchers should maintain awareness of the methodological considerations specific to this compound:
This compound represents a historically significant antidepressant compound with a complex pharmacological profile characterized by multifaceted receptor interactions and metabolite-mediated effects. The detailed application notes and protocols provided in this document offer researchers a comprehensive framework for investigating this compound's mechanisms of action and therapeutic potential in contemporary preclinical models. The integration of traditional behavioral assessments with modern molecular and imaging endpoints enables a more holistic understanding of this compound's effects on neurobiological systems relevant to depression pathophysiology.
Researchers should remain mindful of this compound's unique pharmacokinetic characteristics, particularly its extensive metabolism and the formation of pharmacologically active metabolites that contribute to its evolving in vivo effects. The safety considerations associated with this compound and structurally related compounds further underscore the importance of comprehensive toxicological assessment in addition to efficacy evaluation. By employing the standardized protocols and contemporary research extensions outlined in this document, scientists can systematically characterize this compound's neuropharmacological profile and contribute to the ongoing development of novel antidepressant therapeutics with improved efficacy and tolerability.
For research use only. Not for use in diagnostic procedures.
A validated high-performance liquid chromatographic (HPLC) method is essential for quantifying this compound and its metabolites in biological samples like plasma [1].
Table 1: Validation Parameters for the HPLC-UV Assay of this compound and Metabolites
| Parameter | This compound | 5-(1-hydroxyethyl) this compound | 1-(3-chlorophenyl)piperazine (mCPP) |
|---|---|---|---|
| Linear Range | 2–1000 ng/mL | 2–1000 ng/mL | 2–1000 ng/mL |
| Accuracy | ≤10% deviation | ≤10% deviation | ≤10% deviation |
| Precision (Inter-run) | ≤10% RSD | ≤10% RSD | ≤10% RSD |
| Throughput | ~80 samples per day (with automated injection) |
This compound's primary pharmacological action involves the central serotonin system, with a complex biphasic effect and active metabolites driving its activity [2] [3].
Competitive binding and functional assays characterize this compound's interaction with serotonin receptors.
Diagram 1: Putative signaling pathway for this compound. this compound itself and its metabolite, 1-(3-chlorophenyl)piperazine (mCPP), act as antagonists at serotonin receptors like 5-HT1A and 5-HT2A, modulating downstream cellular signaling [2] [3].
Recent computational and in vitro studies suggest this compound may be repurposed for Alzheimer's disease treatment by inhibiting acetylcholinesterase (AChE) [4].
Table 2: Key Findings from this compound Repurposing Study for Alzheimer's Disease
| Assay Type | Key Finding | Implication |
|---|---|---|
| Molecular Docking | Dual binding to CAS and PAS of AChE | Suggests a potent and potentially specific mechanism of AChE inhibition. |
| Molecular Dynamics | Stable binding within the AChE gorge | Supports the feasibility of this compound as an AChE inhibitor. |
| MM/GBSA Calculation | Binding free energy = -91.0 kcal/mol (Comparable to Donepezil: -80.9 kcal/mol) | Predicts strong binding affinity. |
| In Vitro Cell Viability (SH-SY5Y) | IC₅₀ = 712.80 μM | Provides an initial toxicity and potency profile in a neuronal model. |
Diagram 2: Workflow for identifying this compound as a potential AChE inhibitor via computational repurposing and experimental validation [4].
This compound Hydrochloride is labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use." [3] Standard laboratory safety practices should be followed. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
This compound is a chemical compound classified among the phenylpiperazine antidepressants and has been utilized primarily as a research tool in neuropharmacological studies. Chemically known as 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride (CAS 57775-22-1), this compound serves as a precursor compound that undergoes significant biotransformation to active metabolites, most notably m-chlorophenylpiperazine (mCPP). This metabolism occurs primarily via the cytochrome P450 system, especially CYP3A4, similar to the related compounds trazodone and nefazodone [1]. The hydrochloride salt form ensures high solubility in aqueous solutions, making it advantageous for in vitro assays and biochemical investigations [2]. Currently, this compound finds application primarily in basic research settings focused on understanding neurotransmitter systems, receptor binding interactions, and cellular signaling pathways relevant to depression, anxiety, and neurodegenerative conditions.
This compound hydrochloride presents as a white to off-white crystalline powder with high aqueous solubility, making it suitable for various experimental applications requiring aqueous solutions. The compound has a molecular weight of 414.37 g/mol and molecular formula C₁₉H₂₉Cl₂N₅O [2]. It is typically supplied as a hydrochloride salt to enhance stability and solubility characteristics. When handling this compound for research purposes, proper storage conditions should be maintained: store at -20°C, protect from light and moisture, and ensure the container is tightly sealed under inert gas if specified.
Table: Physicochemical Properties of this compound Hydrochloride
| Property | Specification |
|---|---|
| CAS Number | 57775-22-1 |
| Molecular Formula | C₁₉H₂₉Cl₂N₅O |
| Molecular Weight | 414.37 g/mol |
| Chemical Name | 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride |
| Form | Solid (crystalline powder) |
| Solubility | Soluble in aqueous solutions (exact solubility values depend on solvent and pH conditions) |
| Storage Conditions | -20°C, protected from light and moisture |
This compound finds application across multiple research domains, primarily as a tool compound for investigating various biochemical and neuropharmacological processes:
This compound serves as an excellent substrate probe for investigating CYP3A4 enzyme kinetics and metabolic pathways. Its biotransformation follows a characteristic pattern shared among phenylpiperazine antidepressants, with hepatic metabolism primarily mediated by CYP3A4 isoenzymes [1]. The major metabolic pathway involves N-dealkylation to form the active metabolite m-chlorophenylpiperazine (mCPP), which itself exhibits significant serotonergic activity [1]. Additional metabolites include 5-(1-hydroxyethyl) this compound and various hydroxylated derivatives, each with distinct pharmacological profiles.
Table: this compound Metabolites and Characteristics
| Metabolite | Formation Pathway | Enzyme Involvement | Pharmacological Activity |
|---|---|---|---|
| m-Chlorophenylpiperazine (mCPP) | N-dealkylation | CYP3A4 | Serotonin receptor agonist (5-HT₂C) |
| 5-(1-hydroxyethyl) this compound | Hydroxylation | CYP3A4 | Not fully characterized |
| Hydroxynefazodone (shared pathway) | Side chain hydroxylation | CYP3A4 | Similar to parent compound |
Protocol 3.1.1: In Vitro Metabolism Using Liver Microsomes
Purpose: To identify and quantify this compound metabolites formed via hepatic metabolism.
Materials and Reagents:
Procedure:
Key Parameters:
This compound and its primary metabolite mCPP provide valuable pharmacological tools for investigating serotonergic neurotransmission. This compound itself demonstrates 5-HT₁A antagonistic properties, while mCPP acts as a 5-HT₂C receptor agonist [1]. This differential activity between parent compound and metabolite creates a complex pharmacological profile that can be exploited to study serotonin receptor function and regulation.
Protocol 3.2.1: Receptor Binding Assays
Purpose: To determine binding affinity (Kᵢ) of this compound and metabolites at serotonin receptor subtypes.
Materials and Reagents:
Procedure:
Recent computational and in vitro studies have identified this compound as a potential acetylcholinesterase (AChE) inhibitor with dual-binding properties [3]. Unlike conventional AChE inhibitors that target primarily the catalytic active site (CAS), this compound appears to interact with both CAS and peripheral anionic site (PAS), potentially offering advantages for addressing both cholinergic deficit and amyloid-related pathology in Alzheimer's disease.
Protocol 3.3.1: Acetylcholinesterase Inhibition Assay
Purpose: To evaluate this compound's inhibitory activity against acetylcholinesterase and determine IC₅₀ values.
Materials and Reagents:
Procedure:
Although this compound itself is not widely associated with clinical hepatotoxicity, related phenylpiperazine antidepressants like nefazodone have demonstrated idiosyncratic liver injury through mechanisms involving endoplasmic reticulum (ER) stress and MAPK signaling pathway activation [4]. Research indicates that nefazodone-induced hepatotoxicity involves significant ER stress manifestation through elevated expression of markers including CHOP, ATF-4, and p-eIF2α, along with observed XBP1 splicing [4]. Furthermore, activation of JNK, ERK1/2, and p38 MAPK signaling pathways appears to play a crucial role in this toxicity mechanism [4].
Protocol 4.1.1: Assessment of Cellular Toxicity in Hepatic Models
Purpose: To evaluate potential hepatotoxicity of this compound and related compounds in vitro.
Materials and Reagents:
Procedure:
Diagram 1: this compound Metabolic Pathway. This diagram illustrates the primary metabolic transformations of this compound mediated by CYP3A4, resulting in formation of active metabolites including m-chlorophenylpiperazine (mCPP) and hydroxythis compound [1].
Diagram 2: Experimental Workflow for Metabolism Studies. This workflow outlines the key phases in conducting this compound metabolism studies, from compound preparation through data analysis [1] [2].
This compound remains a valuable research tool for investigating serotonin receptor pharmacology, cytochrome P450 metabolism, and potential applications in neurodegenerative disease research. Its well-characterized metabolic pathway and bioactive metabolites provide a robust system for studying complex pharmacokinetic-pharmacodynamic relationships. Recent findings suggesting acetylcholinesterase inhibitory activity with dual-binding properties warrant further investigation into its potential therapeutic applications beyond its original antidepressant classification [3]. Researchers should remain mindful of the hepatotoxicity potential shared among phenylpiperazine compounds and implement appropriate safety assessments when developing analogs or novel formulations [4]. The protocols and applications detailed in these notes provide a foundation for rigorous scientific investigation using this compound across various biochemical and pharmacological research domains.
Etoperidone is a phenylpiperazine-substituted triazole derivative that was introduced in Europe in 1977 as an atypical antidepressant with a pharmacological profile similar to trazodone. [1] Despite its initial development and research demonstrating antidepressant properties, this compound was never widely approved and its current status is withdrawn from markets. [1] The drug was developed by Angelini Francesco ACRAF and investigated for various conditions including depression, tremors in Parkinson's disease, extrapyramidal symptoms, and male impotence. [1] this compound's interest to contemporary researchers lies primarily in its complex mechanism of action and its relationship to newer antidepressants like nefazodone, which was developed through efforts to separate this compound's serotonergic and adrenergic functions. [1]
This compound represents an important historical compound in psychopharmacology that continues to offer insights into neurotransmitter systems. Recent studies have explored its potential repurposing possibilities, including investigation as an acetylcholinesterase inhibitor for Alzheimer's disease, demonstrating that this compound interacts with both the catalytic active site and peripheral anionic site of acetylcholinesterase. [2] This dual binding property is characteristic of emerging Alzheimer's therapeutics, suggesting that this compound's pharmacological profile may have applications beyond its original antidepressant purpose. [2]
This compound exerts its primary effects through receptor antagonism with particular potency at serotonergic and adrenergic receptors. The table below summarizes the receptor binding affinity data for this compound:
Table 1: this compound Receptor Binding Affinities
| Receptor Target | Affinity (Kd/nM) | Action | Functional Significance |
|---|---|---|---|
| 5-HT₂A receptor | 36 | Antagonist | Reduces serotonin-mediated signaling |
| α₁-adrenergic receptor | 38 | Antagonist | Contributes to cardiovascular effects |
| 5-HT₁A receptor | 85 | Antagonist | Modulates serotonin neurotransmission |
| α₂-adrenergic receptor | 570 | Antagonist | Increases norepinephrine release |
| D₂ dopamine receptor | 2,300 | Antagonist | Minimal clinical relevance |
| H₁ histamine receptor | 3,100 | Antagonist | Minimal clinical relevance |
| mACh receptors | >35,000 | Antagonist | Negligible affinity |
In addition to its receptor blockade, this compound exhibits weak affinity for monoamine transporters: serotonin transporter (890 nM) > norepinephrine transporter (20,000 nM) > dopamine transporter (52,000 nM). [3] This transporter inhibition profile is considerably weaker than its receptor binding potency and likely contributes only minimally to its overall pharmacological effects, especially when compared to selective serotonin reuptake inhibitors (SSRIs). [3]
This compound's activity is primarily mediated by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP), which binds with different affinities to most serotonergic and adrenergic receptors. [1] This metabolite functions as an agonist at 5-HT₂c receptors while acting as an antagonist at 5-HT₂a receptors. [1] The parent compound's structure additionally contributes to activity at α-adrenergic receptors. [1] This complex mechanism results in what has been described as a biphasic effect on central serotonergic transmission, with the drug exhibiting characteristics of both 5-HT antagonism and agonism. [4]
Diagram: this compound's Major Neurotransmitter Systems
Research has demonstrated that this compound exhibits a biphasic action on serotonergic transmission, displaying characteristics of both 5-HT antagonism and agonism. [4] The agonistic action appears to be connected with the formation of its active metabolite mCPP. [4] In animal studies, this compound inhibited the head twitch reaction induced by 5-HTP in mice and rats with ED₅₀ values of 2.89 and 2.29 mg/kg i.p. respectively. [4] In flexor reflex preparation in spinal rats, this compound in doses lower than 1 mg/kg i.v. produced no effect, while doses of 1 mg/kg i.v. and higher had a stimulating action that occurred 10-15 minutes after injection. [4] This stimulating action was abolished by 5-HT antagonists (cyproheptadine, danitracen) and by the drug metabolism inhibitor SKF-525A, but not by the 5-HT uptake inhibitor clomipramine. [4]
Microiontophoretic studies on rat brainstem reticular formations have shown that this compound depresses spontaneous neuronal firing through a dose-dependent local anesthetic-like mechanism. [5] At current intensities of 75 nA, the drug reduced the amplitude of action potentials, indicating a non-specific effect at higher concentrations. [5] Repeated administrations caused progressive neuronal desensitization to inhibition (tachyphylaxis). [5] this compound blocked all excitatory neuronal responses to acetylcholine, serotonin, and norepinephrine, while inhibitory responses to 5-HT, norepinephrine, and GABA were not affected. [5] These results suggest this compound has a primarily postsynaptic mechanism of action in brainstem regions. [5]
This compound's antagonism of α-adrenergic receptors directly corresponds to its sedative and cardiovascular effects. [1] The drug produces significant hypotension in animal models, consistent with its effects on catecholamine systems. [1] Cardiovascular toxicity studies in rats demonstrated abnormal electrocardiograms, changes in blood pressure, and even cardiac arrest at higher doses. [1] The dopamine D₂ receptor antagonism is quite weak (2,300 nM) and likely has minimal clinical relevance at therapeutic doses, though it may contribute to side effects at higher concentrations. [3]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) represents a powerful method for detecting monoamine neurotransmitters and their metabolites in biological samples. This technique combines selective chromatographic separation with the high sensitivity of electrochemical detection, enabling measurement of neurotransmitters at nano-, pico-, and even femtomolar levels. [6]
Table 2: HPLC-ECD Conditions for Monoamine Neurotransmitter Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Analytical Column | C18 reverse-phase, 3-5μm particle size, 150×4.6mm | Maintain at constant temperature (25-40°C) |
| Mobile Phase | Phosphate or citrate-phosphate buffer, pH 3.0-3.5 | Include ion-pairing reagents (e.g., octanesulfonic acid) |
| Flow Rate | 0.8-1.5 mL/min | Isocratic or gradient elution possible |
| Electrode Potential | +0.6 to +0.8 V (vs. Ag/AgCl reference) | Optimize for target analytes |
| Sample Types | Brain tissue homogenates, CSF, dialysates | Require protein precipitation and purification |
Method details based on [6]
The HPLC-ECD technique offers several advantages for neurotransmitter analysis, including high sensitivity (superior to spectrophotometric or fluorescence detection for electroactive compounds), selectivity for electroactive neurotransmitters, capability for real-time analysis, and relatively lower costs compared to mass spectrometry. [6] Limitations include susceptibility to interference from other electroactive compounds and the need for meticulous electrode maintenance. [6]
Microiontophoretic application of this compound on brainstem neurons allows direct investigation of its effects on spontaneous firing and responses to putative neurotransmitters. The following protocol is adapted from published methodology: [5]
This method allows direct assessment of this compound's effects on neuronal excitability and specific neurotransmitter responses in defined brain regions.
Diagram: Experimental Workflow for Microiontophoretic Studies
This compound's unique pharmacological profile makes it valuable for several research applications:
When designing experiments with this compound, researchers should consider:
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | As low as 12% | High variability between individuals |
| Time to Peak Concentration | 1.4-4.8 hours | Range across individuals |
| Protein Binding | Extensive | Modulates volume of distribution |
| Volume of Distribution | 0.23-0.69 L/kg | Influenced by protein binding |
| Half-Life | 21.7 hours | After oral administration |
| Metabolism | Extensive, 21 metabolites | Via 5 different reaction pathways |
| Route of Elimination | Urine (78.8%), Feces (9.6%) | <0.01% as unchanged drug |
Data compiled from [1]
This compound represents a historically significant antidepressant with a complex pharmacological profile that continues to offer research insights. Its multifaceted mechanism of action involving receptor blockade, transporter inhibition, and metabolic activation provides a valuable model for understanding neurotransmitter interactions. The development of nefazodone from this compound derivatives demonstrates how understanding these complex mechanisms can lead to improved therapeutics with better tolerability profiles. [1]
Recent computational studies suggesting this compound's potential as an acetylcholinesterase inhibitor with dual binding properties indicate possible repurposing applications for Alzheimer's disease treatment. [2] In vitro validation using SH-SY5Y neuroblastoma cells has demonstrated this compound's effects on cell viability, with an IC₅₀ of 712.80 μM, providing preliminary support for further investigation. [2] These findings, combined with this compound's well-characterized effects on monoamine systems, position this compound as a valuable tool for neuroscience research and potential drug development.
Etoperidone, an atypical antidepressant of the phenylpiperazine class, undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes. Understanding its metabolic fate is crucial for predicting drug-drug interactions and optimizing therapeutic efficacy. These application notes provide detailed methodologies for in vitro identification of this compound metabolic pathways and the specific CYP enzymes involved, supported by comprehensive experimental protocols and analytical techniques. The data demonstrate that CYP3A4 plays a predominant role in this compound metabolism, with minor contributions from other CYP isoforms. These findings have significant implications for clinical use and further drug development of similar arylpiperazine derivatives.
This compound (2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one) is a serotonin antagonist and reuptake inhibitor (SARI) structurally related to trazodone and nefazodone [1]. Developed in the 1970s, it was used or intended for use as an antidepressant in the treatment of depression [1]. Like other phenylpiperazine-based psychotropic drugs, this compound undergoes complex biotransformation in biological systems, producing multiple metabolites with potential pharmacological activity.
The most significant aspect of this compound metabolism is its conversion to meta-chlorophenylpiperazine (mCPP), a metabolite with known serotonergic activity that has garnered attention in forensic toxicology [2]. Understanding the metabolic pathways and enzymes responsible for this compound biotransformation is essential for predicting drug interactions, assessing individual variation in drug response, and identifying potential toxicological concerns. This document provides detailed methodologies and analytical approaches for studying this compound metabolism in vitro, with specific application to drug discovery and development settings.
In vitro studies with human hepatic S9 fractions have identified three principal metabolic pathways for this compound [3]. These pathways represent the initial phase of biotransformation and collectively account for the majority of this compound metabolism:
The identification of these pathways provides crucial insights for predicting potential active metabolites and designing more metabolically stable analogs in drug discovery programs.
Following initial transformation, this compound metabolites undergo further biotransformation through sequential metabolic reactions [3]. Six additional metabolites have been identified resulting from the further metabolism of M1, M2, M6, and M8. Of particular pharmacological significance is mCPP (M8), which exhibits serotonergic activity and has been associated with psychedelic effects and potential for recreational abuse [2].
The table below summarizes the complete profile of this compound metabolites and their characteristics:
Table 1: this compound Metabolites and Characteristics
| Metabolite ID | Structure | Formation Pathway | Pharmacological Activity |
|---|---|---|---|
| M1 (OH-ethyl-Et) | Alkyl hydroxylation | Pathway A | Not fully characterized |
| M2 (OH-phenyl-Et) | Phenyl hydroxylation | Pathway B | Not fully characterized |
| M6 | Triazole propyl aldehyde | Pathway C (N-dealkylation) | Likely inactive |
| M8 (mCPP) | 1-(3-chlorophenyl)piperazine | Pathway C (N-dealkylation) | Serotonergic activity [2] |
| 6 additional metabolites | Various | Further metabolism of M1, M2, M6, M8 | Mostly uncharacterized |
The following diagram illustrates the major metabolic pathways of this compound and the relationships between its primary and secondary metabolites:
Figure 1: this compound Metabolic Pathways Showing Primary and Secondary Metabolites
These findings position this compound alongside other phenylpiperazine antidepressants like nefazodone, which is also predominantly metabolized by CYP3A4 [4].
Enzyme kinetic studies reveal that all metabolic pathways follow monophasic kinetics, suggesting involvement of a single enzyme for each metabolic reaction [3]. The quantitative kinetic parameters provide insights into the efficiency of each metabolic pathway and their relative contributions to overall clearance.
The table below summarizes the key kinetic parameters for this compound metabolism:
Table 2: Kinetic Parameters of this compound Metabolism by CYP Enzymes
| Metabolic Pathway | Primary Metabolite | Major CYP Enzyme | Formation Rate (CYP3A4) | Inhibition by Ketoconazole |
|---|---|---|---|---|
| Alkyl hydroxylation | M1 (OH-ethyl-Et) | CYP3A4 | High | >90% inhibition |
| Phenyl hydroxylation | M2 (OH-phenyl-Et) | CYP3A4 | High | >90% inhibition |
| N-dealkylation | M8 (mCPP) | CYP3A4 | High | >90% inhibition |
| M1 to M8 conversion | mCPP from M1 | CYP3A4 | 503.0 ± 3.1 pmol/nmol/min | >90% inhibition |
The conversion of the major metabolite M1 to mCPP (M8) deserves particular attention. This secondary metabolism step also depends exclusively on CYP3A4, with a formation rate of 503.0 ± 3.1 pmol/nmol/min in recombinant CYP3A4 systems, and is extensively inhibited by ketoconazole but unaffected by other CYP-specific inhibitors [3].
The following diagram outlines the comprehensive experimental workflow for this compound metabolic studies:
Figure 2: Comprehensive Experimental Workflow for this compound Metabolic Studies
Modern analytical techniques are crucial for comprehensive metabolite profiling and quantification. The following LC-MS/MS conditions have been successfully applied to this compound and its metabolites:
Chromatography:
Mass spectrometry:
The identification of CYP3A4 as the primary enzyme responsible for this compound metabolism has significant implications for clinical drug interactions [5]. This compound may be subject to:
When developing this compound or related compounds, consider species differences in CYP enzyme expression and function:
The methodologies outlined for this compound can be applied to novel arylpiperazine derivatives in development [6]. Key considerations include:
These application notes provide comprehensive methodologies for studying this compound metabolic pathways and enzyme phenotyping. The experimental protocols demonstrate that CYP3A4 is the predominant enzyme responsible for this compound metabolism, with minor contributions from other CYP isoforms. The conversion to mCPP represents a pharmacologically significant metabolic pathway that warrants careful consideration in clinical use.
The outlined approaches can be readily adapted for studying the metabolism of related arylpiperazine derivatives and can help researchers predict and mitigate potential drug interaction risks during early drug development stages. Continued research on this compound metabolism may provide additional insights into interindividual variability in drug response and support the safe and effective use of this antidepressant agent.
Etoperidone is a nontricyclic antidepressant that is structurally related to trazodone and is metabolized into active compounds including 1-(3-chlorophenyl)piperazine (mCPP) [1] [2]. While clinical trials specifically investigating this compound-induced tremor are not available in the current literature, its pharmacological profile suggests potential relevance for movement disorder studies. The proactive development of robust analytical and assessment protocols is crucial for future research in this area.
The following table summarizes key physicochemical and pharmacokinetic parameters for this compound and its primary active metabolites, essential for designing experimental assays.
Table 1: Key Parameters for this compound and Active Metabolites
| Parameter | This compound | 5-(1-hydroxyethyl) this compound | 1-(3-chlorophenyl)piperazine (mCPP) |
|---|---|---|---|
| Analytical Method | HPLC-UV [3] | HPLC-UV [3] | HPLC-UV [3] |
| Detection Wavelength | 254 nm [3] | 254 nm [3] | 254 nm [3] |
| Linear Range | 2-1000 ng/mL [3] | 2-1000 ng/mL [3] | 2-1000 ng/mL [3] |
| Extraction Method | Two-step liquid-liquid extraction [3] | Two-step liquid-liquid extraction [3] | Two-step liquid-liquid extraction [3] |
| Assay Precision (RSD) | ≤10% [3] | ≤10% [3] | ≤10% [3] |
This high-performance liquid chromatographic (HPLC) assay is validated for the determination of this compound and two active metabolites in plasma samples from various species, including humans [3].
3.1.1. Materials and Equipment
3.1.2. Sample Preparation Procedure
3.1.3. HPLC-UV Analysis Conditions
3.1.4. Data Analysis
This protocol adapts standard tremor characterization methods, as used in essential tremor research, for application in this compound studies [4].
3.2.1. Tremor Quantification Methods
3.2.2. Experimental Workflow for Clinical Studies The diagram below outlines a potential crossover study design to assess the effects of a drug like this compound on tremor.
3.2.3. Secondary Pharmacokinetic and Safety Measures
The hypothesized link between this compound and tremor may involve its active metabolite, mCPP. The diagram below illustrates a proposed investigative workflow from drug intake to tremor phenotype.
Etoperidone is a phenylpiperazine-substituted triazole derivative, structurally analogous to trazodone, and is classified as an atypical antidepressant. Its activity is primarily mediated by its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP). This compound and its metabolite exhibit a complex pharmacological profile, functioning as antagonists at dopamine D2 receptors, antagonists at α1 and α2-adrenergic receptors, and having mixed agonist/antagonist activities at various serotonergic receptors (e.g., 5-HT2A antagonist, 5-HT2C agonist). This multi-receptor profile, particularly its D2 receptor antagonism, forms the basis for its potential application in modeling certain aspects of Parkinson's disease (PD) and drug-induced parkinsonism. [1] [2]
The following document provides detailed application notes and standardized protocols for utilizing this compound in preclinical PD research. It aims to assist researchers in investigating the drug's effects on motor function, its potential to induce parkinsonian symptoms, and its interactions within established PD models, thereby contributing to a better understanding of dopaminergic pathways and antipsychotic-related motor complications.
Table 1: Key Pharmacological and Pharmacokinetic Properties of this compound. [2]
| Property | Description / Value | Notes / Implications |
|---|---|---|
| Primary Mechanism | Dopamine D2 receptor antagonism; mixed serotonergic activity (via mCPP) | Basis for potential parkinsonian symptom induction. |
| Molecular Weight | 377.92 g/mol (Free base) | -- |
| Protein Binding | Extensive plasma protein binding | Highly variable bioavailability (as low as 12%). |
| Metabolism | Extensive hepatic metabolism (5 pathways, 21 metabolites) | Major active metabolite: 1-(3'-chlorophenyl)piperazine (mCPP). |
| Half-Life (Terminal) | 21.7 hours (after oral administration) | Suggests prolonged in vivo effects. |
| Elimination | Urine (78.8%), Feces (9.6%) | Less than 0.01% excreted as unchanged drug. |
To contextualize the potential use of this compound, it is crucial to understand the established models of PD and drug-induced parkinsonism. The following table summarizes key models used in the field. [3]
Table 2: Summary of Established Animal Models of Parkinson's Disease. [3]
| Model Type | Inducing Agent / Method | Key Features & Pathophysiology | Strengths | Weaknesses |
|---|---|---|---|---|
| Drug-Induced | Reserpine | VMAT2 inhibitor; depletes monoamines; induces akinesia, rigidity. | Reproduces hypolocomotion and some non-motor symptoms. | Transient effects; no Lewy body pathology. |
| Drug-Induced | Haloperidol | D2 receptor antagonism; induces catalepsy and muscular rigidity. | Excellent for modeling rigidity and screening anti-parkinsonian drugs. | No progressive neurodegeneration of DA neurons. |
| Neurotoxic | 6-Hydroxydopamine (6-OHDA) | DA analogue neurotoxin; oxidative stress, MCI inhibition; microglial activation. | Highly specific nigrostriatal degeneration; robust motor deficits. | Requires intracranial injection; no α-syn aggregation. |
| Neurotoxic | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Toxin metabolized to MPP+; inhibits mitochondrial complex I. | Reproduces motor symptoms and DA neuron loss in primates. | Species-specific sensitivity; variable pathology in rodents. |
The efficacy of many PD treatments, including dopamine agonists, is rooted in their interaction with dopamine receptor signaling pathways. Dopamine receptors are G protein-coupled receptors (GPCRs) divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαs proteins, stimulating adenylate cyclase (AC) and increasing cAMP production. In contrast, D2-like receptors, which include the D2 receptor targeted by this compound, couple to Gαi/o proteins, inhibiting AC and decreasing cAMP levels. Dysregulation of these pathways is central to PD pathology and treatment. [4] [5]
The diagram below illustrates the core signaling pathways of dopamine receptors and the site of action for this compound.
[caption]Diagram 1: Dopamine receptor signaling and this compound's antagonistic action at D2-like receptors.
Given the lack of specific protocols for this compound in PD models, the following are proposed based on standard practices for similar pharmacological agents like haloperidol. [3]
1. Objective: To assess the cataleptic potential of this compound as a measure of drug-induced parkinsonian rigidity.
2. Materials:
3. Procedure:
1. Objective: To evaluate the effect of this compound on L-DOPA-induced dyskinesia (LID) in a progressive PD model.
2. Materials:
3. Procedure:
The workflow for this complex investigation is outlined below.
[caption]Diagram 2: Experimental workflow for evaluating this compound in an L-DOPA-induced dyskinesia model.
This compound, primarily through its D2 receptor antagonism, presents a potential tool for modeling drug-induced parkinsonian symptoms like catalepsy. Its utility in more complex models, such as its interaction with L-DOPA-induced dyskinesia, remains an open and valuable area of empirical investigation. The protocols outlined herein provide a foundational framework for such studies. Researchers are encouraged to rigorously validate these methods and dose ranges within their specific experimental systems. Future work should also focus on elucidating the contribution of this compound's complex serotonergic activity to its overall behavioral effects in the context of Parkinson's disease pathology.
Low recovery in SPE can stem from issues at various stages. The following table outlines the critical parameters to optimize for improving Etoperidone recovery [1] [2] [3].
| Parameter | Optimization Goal for this compound | Troubleshooting Tips |
|---|---|---|
| Sorbent Chemistry | Select sorbent based on analyte & matrix chemistry [1]. | Test C8, C18, HLB, or mixed-mode cation-exchange (MCX, WCX) sorbents [4]. |
| Sample Pretreatment | Adjust sample to maximize retention [3]. | For non-polar sorbents, neutralize charged group on analyte. For ion-exchange, ensure analyte is charged [3]. |
| Conditioning | Prepare sorbent to accept sample [3]. | Condition with organic solvent (e.g., MeOH) followed by aqueous/buffer at sample pH. Do not let sorbent dry out [3]. |
| Sample Loading | Maximize analyte retention [1]. | Use slow flow rate; consider a 30-second to several-minute "soak" time after loading for better retention [1]. |
| Washing | Remove interferences without eluting analyte [3]. | Titrate wash solvent strength. Balance between cleanliness (strong wash) and recovery (weak wash) [1] [3]. |
| Elution | Disrupt analyte-sorbent interaction completely [3]. | Use strong solvent (e.g., MeOH, ACN). Adjust pH to ionize analyte. Use multiple aliquots & slow flow rate [4] [3]. |
The following diagram illustrates a general workflow for developing and optimizing an SPE method, incorporating the key parameters from the table above.
A key troubleshooting practice is to collect and analyze the liquid from the loading, washing, and elution steps [3]. This will pinpoint exactly where your analyte is being lost (e.g., if this compound is found in the wash fraction, the wash solvent is too strong).
A 2023 study optimizing SPE for six breast cancer drugs provides a relevant methodological template [4]. The researchers systematically tested multiple sorbents and elution solvents.
Q1: What is the most effective technique for sensitive etoperidone quantification?
Q2: How can I improve my peak shape for this compound and its metabolites?
Q3: My sample preparation is causing high matrix effects. How can I reduce it?
Objective: To concentrate this compound and its metabolites while effectively removing proteins and phospholipids from plasma/serum samples.
Detailed Protocol (adapted from a modern LC-MS/MS screening method [2]):
Expected Performance Metrics (Based on similar methodologies [2]):
| Parameter | Target Performance |
|---|---|
| Extraction Recovery | 85 - 115% |
| Matrix Effect (Suppression/Enhancement) | ≤ 15% |
| Process Efficiency | Consistent and high |
Objective: To achieve symmetrical peak shapes and baseline separation of this compound from its key metabolites and matrix interferences.
Detailed Protocol (based on optimization for basic psychotropic drugs [4]):
| Time (min) | % A (Methanol+DEA) | % B (Water+DEA) | % C (Buffer+DEA) |
|---|---|---|---|
| 0 | 40 | 40 | 20 |
| 15 | 45 | 35 | 20 |
| 35 | 60 | 20 | 20 |
| 50 | 60 | 20 | 20 |
Expected Performance Metrics:
| Parameter | Target Performance |
|---|---|
| Peak Asymmetry Factor (As) | 0.9 - 1.2 |
| Theoretical Plates (N) | > 2000 |
| Retention Factor (k) | > 2 |
The following diagram illustrates the logical decision-making process for developing and optimizing a sensitive analytical method for this compound.
To significantly improve the analytical sensitivity for this compound, your guides should focus on three core areas:
This compound is an atypical antidepressant compound that was first introduced in Europe in 1977 and is structurally classified as a phenylpiperazine-substituted triazole derivative with a similar pharmacological profile to trazodone. Although this compound's current regulatory status is listed as "withdrawn," it remains a compound of significant research interest due to its complex metabolism and mechanism of action, which involves active metabolites that interact with multiple neurotransmitter systems. From an analytical perspective, this compound presents several challenges for researchers, including extensive metabolism that produces at least 21 different metabolites, variable bioavailability that can be as low as 12% between individuals, and complex protein binding characteristics that influence its distribution and analysis in biological matrices. These factors combine to make the accurate quantification of this compound and its metabolites in biological samples particularly challenging, necessitating sophisticated sample preparation and analytical methods to overcome matrix interference effects. [1]
Table 1: Comprehensive Pharmacological Profile of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Chemical Formula | C₁₉H₂₈ClN₅O | Informs mass spectrometry parameters and metabolite identification |
| Molecular Weight | 377.92 g/mol | Essential for quantitative analysis and method development |
| Protein Binding | Extensive plasma protein binding | Contributes to matrix effects; requires robust sample preparation |
| Metabolism | Hepatic, 21 identified metabolites | Creates analytical challenges due to multiple interfering compounds |
| Primary Metabolic Pathways | Alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, conjugation | Understanding pathways helps predict and identify interference sources |
| Key Active Metabolite | 1-(3'-chlorophenyl)piperazine (mCPP) | Requires simultaneous monitoring in analytical methods |
| Elimination Half-life | 21.7 hours | Influences sampling timepoints in pharmacokinetic studies |
| Elimination Routes | Urine (78.8%), Feces (9.6%) | Determines appropriate biological matrices for analysis |
| Bioavailability | Highly variable (as low as 12%) | Necessitates sensitive methods for low-concentration detection |
This compound exhibits a complex pharmacological profile with biphasic effects on central serotonin transmission. Its activity is primarily mediated through its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), which binds with varying affinity to most serotonergic receptors and adrenergic receptors. Specifically, mCPP acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors, while this compound's parent structure contributes to activity at α-adrenergic receptors. This multi-receptor activity results in a complex pharmacological profile that necessitates careful consideration when developing analytical methods, as receptor binding studies may be complicated by these multiple mechanisms of action. The extensive metabolism and high protein binding highlighted in Table 1 represent the primary sources of matrix interference that researchers must address when developing analytical methods for this compound quantification. [1]
Matrix interference represents a significant challenge in the bioanalysis of this compound, primarily arising from three sources: biological matrix components, multiple metabolites, and concomitant medications. Biological samples such as serum, plasma, and urine contain numerous endogenous compounds including proteins, lipids, salts, and organic acids that can co-extract with the target analytes and cause ion suppression or enhancement in mass spectrometric detection. The problem is particularly pronounced with this compound due to its extensive metabolism into 21 different metabolites, which can potentially interfere with the detection and quantification of the parent drug and its primary active metabolite, mCPP. Additionally, the complex protein binding characteristics of this compound necessitate vigorous sample preparation to liberate the drug from plasma proteins without causing significant analyte loss. [1]
In research settings, particularly those involving animal models or clinical samples, the potential for drug-drug interactions further complicates analytical methods. As noted in literature on psychotropic drug interactions, "clinically significant drug-drug interactions impacting drug response or appearance of serious adverse drug reactions have been documented and can impact long-term outcomes." This is especially relevant for this compound as it is metabolized through multiple cytochrome P450 pathways, and co-administered medications that inhibit or induce these enzymes may alter its metabolic profile, creating additional analytical challenges. The structural similarities between this compound, its metabolites, and endogenous monoamine neurotransmitters further exacerbates these interference issues, requiring highly selective analytical techniques for accurate quantification. [2]
Table 2: MSPE-UHPLC-MS/MS Method for this compound Analysis in Biological Matrices
| Parameter | Specification | Optimization Tips |
|---|---|---|
| Sample Volume | 100-500 µL (serum/urine) | Larger volumes increase sensitivity but may require more adsorbent |
| Adsorbent Material | PEI@PDA@NH₂-MIL-53(Al)-SiO₂@Fe₃O₄ | 2-5 mg per 100 µL sample; optimize for specific matrix |
| Adsorption Capacity | 9.61–25.4 nmol/mg | Varies by analyte; determine for each monoamine neurotransmitter |
| Extraction Time | 5-15 minutes | Sufficient for adsorption equilibrium; minimize to prevent degradation |
| Magnetic Separation | 30-60 seconds | Ensure complete particle collection for high recovery |
| Elution Solvent | Acidified methanol or acetonitrile (0.1% formic acid) | Organic solvent with volatile acid for effective desorption and MS compatibility |
| UHPLC Column | C18 (100 × 2.1 mm, 1.8-2.7 µm) | Sub-2µm particles for improved resolution and sensitivity |
| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile/methanol | Gradient elution (5-95% B over 5-10 min) for optimal separation | | Flow Rate | 0.3-0.4 mL/min | Balance between resolution, backpressure, and analysis time | | MS Ionization | ESI positive mode | Optimal for amine-containing compounds like this compound | | LOD | 1.1–22 ng/L | Varies by specific analyte; this compound typically at lower end | | LOQ | 3.6–73 ng/L | Determine with acceptable precision and accuracy (<15% RSD) | | Linear Range | 3-4 orders of magnitude (R² ≥ 0.998) | Ensure encompasses expected physiological/pathological concentrations |
The Magnetic Solid-Phase Extraction (MSPE) technique coupled with UHPLC-MS/MS represents a state-of-the-art approach for addressing matrix interference in this compound analysis. This method leverages the unique properties of a specially synthesized magnetic composite material, PEI@PDA@NH₂-MIL-53(Al)-SiO₂@Fe₃O₄, which combines the magnetic separability of Fe₃O₄ with the structural stability of SiO₂ and NH₂-MIL-53, the versatile coating capability of polydopamine (PDA), and the abundant amine groups of polyethylenimine (PEI) for efficient extraction of monoamine neurotransmitters and related compounds. The layer-by-layer self-assembly synthesis of this adsorbent creates a material with high surface area and multiple interaction mechanisms (including hydrophilic interactions, hydrogen bonding, and π-π interactions) that provide exceptional selectivity and capacity for this compound and its metabolites. This comprehensive extraction capability directly addresses the challenge of matrix interference by selectively capturing target analytes while excluding interfering compounds. [3]
The MSPE workflow significantly simplifies sample preparation compared to conventional techniques by integrating extraction and cleaning steps into a single process that can be completed in minutes rather than hours. The magnetic separability of the adsorbent eliminates the need for centrifugation or filtration steps that can lead to analyte loss, thereby improving both recovery and reproducibility. When coupled with UHPLC-MS/MS, the method provides the selectivity and sensitivity required to quantify this compound and its metabolites at the low concentrations typically found in biological samples, even in the presence of complex matrix components. The method validation parameters included in Table 2 demonstrate that this approach meets rigorous analytical standards while effectively overcoming the matrix interference challenges that complicate this compound analysis. [3]
What is the most significant source of matrix interference when analyzing this compound in serum samples? The most significant interference sources are plasma proteins that bind extensively to this compound, and phospholipids that cause ion suppression in mass spectrometry. The MSPE method using PEI@PDA@NH₂-MIL-53(Al)-SiO₂@Fe₃O₄ composite effectively addresses both issues through its multi-mechanism extraction, with the PEI layer providing strong interaction sites for amine-containing compounds while excluding proteins and phospholipids.
How can I improve recovery of this compound's major metabolite, mCPP? mCPP requires slightly different extraction conditions than the parent drug due to its more polar nature. Try adjusting the pH of the sample to approximately 8.0-8.5 to enhance interaction with the adsorbent material. Also consider increasing the adsorbent-to-sample ratio to 1:15 (w/v) for metabolites, and ensure the elution solvent contains at least 20% water to improve desorption of this polar metabolite.
Why am I getting inconsistent results between different biological batches? This typically indicates incomplete removal of matrix effects. Standardize your sample collection and storage procedures (use consistent anticoagulants, immediate freezing at -80°C). Pre-treat samples with cold acetonitrile precipitation (2:1 v/v) before MSPE to remove the majority of proteins. Additionally, ensure the adsorbent is thoroughly suspended during the extraction step by vortex mixing for at least 60 seconds.
How can I validate that my method has adequately addressed matrix interference? Perform a comprehensive matrix effect evaluation using post-extraction spiking at low, medium, and high concentrations across at least 6 different lots of matrix. Calculate the matrix factor (MF) for each; values between 0.8-1.2 indicate minimal interference. Use stable isotope-labeled internal standards (e.g., this compound-d4) to correct for any residual matrix effects, and ensure extraction efficiencies remain consistent (typically 85-115%) across different matrix lots.
What alternative adsorbents can I use if I cannot synthesize the recommended composite? For preliminary studies, commercial magnetic materials including Fe₃O₄@SiO₂-NH₂ or Fe₃O₄@C18 can provide reasonable results, though with lower selectivity. Mixed-mode SPE cartridges (e.g., Oasis MCX) that combine cation exchange and reversed-phase mechanisms can also be adapted, though they lack the magnetic convenience and may show higher variability in recovery.
For researchers requiring the highest sensitivity and selectivity, several advanced optimization strategies can further reduce matrix interference:
Adsorbent Modification: Incorporate a small percentage (5-10%) of boronic acid functional groups into the adsorbent composite to enhance selectivity for cis-diol-containing metabolites of this compound. This approach can significantly improve the extraction of specific hydroxylated metabolites that might otherwise be lost in conventional extraction.
Gradient Optimization: Implement a shallow UHPLC gradient (1-2% B/min) around the retention time of this compound and its major metabolites to achieve better separation from co-eluting matrix components. This chromatographic resolution provides an additional dimension of interference reduction beyond the MSPE cleanup.
MS/MS Parameter Tuning: Optimize collision energy and cell accelerator voltages individually for each transition to maximize signal-to-noise ratios. The major transition for this compound (m/z 378.2→176.1) typically shows optimal response at collision energies of 30-35 eV, while its metabolites may require different parameters.
The following Graphviz diagram illustrates the complete MSPE-UHPLC-MS/MS workflow for this compound analysis, showing each critical step from sample preparation to final quantification:
This workflow visualization clearly outlines the sequential steps involved in the MSPE-UHPLC-MS/MS method, highlighting the critical points where matrix interference is systematically reduced. The color-coded nodes distinguish between different types of procedures (sample preparation in light grey, extraction in green, washing in blue, elution in red, and analysis in blue/green), while the detailed edge labels specify the exact parameters and transitions between steps. Following this structured approach ensures consistent application of the method and minimizes variability that could compromise interference reduction. [3]
The comprehensive methodology presented in this technical support center provides researchers with robust tools for addressing matrix interference in this compound analysis. The MSPE-UHPLC-MS/MS method represents a significant advancement over conventional techniques, offering superior selectivity, sensitivity, and efficiency for quantifying this compound and its metabolites in complex biological matrices. By implementing this approach, researchers can overcome the significant analytical challenges posed by this compound's extensive metabolism and protein binding characteristics.
Understanding etoperidone's basic properties and metabolic pathways is the first step in diagnosing issues with analytical methods. The table below summarizes key data.
| Property | Description | Significance for Method Development |
|---|---|---|
| Mechanism of Action | Serotonin antagonist and reuptake inhibitor (SARI); primary activity from major metabolite, meta-chlorophenylpiperazine (mCPP) [1] [2] [3]. | Methods must monitor parent drug and mCPP. mCPP is also a metabolite of trazodone/nefazodone, causing potential for cross-reactivity/false positives in immunoassays [4] [3]. |
| Metabolism | Extensive hepatic metabolism, largely via CYP3A4, producing at least 21 metabolites through 5 pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, conjugation [1] [3]. | High metabolite burden requires highly specific detection (e.g., MS/MS) to resolve analytes from metabolic interference. |
| Protein Binding | Extensive plasma protein binding [1]. | Sample preparation (e.g., protein precipitation) is critical for adequate analyte recovery. |
| Bioavailability | Highly variable between individuals; can be as low as 12% [1]. | Method must be highly sensitive to monitor low plasma concentrations. |
| Half-Life | Terminal half-life of 21.7 hours after oral administration [1]. | Indates a relatively long analytical window. |
| Route of Elimination | 78.8% in urine, 9.6% in feces; less than 0.01% as unchanged drug [1]. | Urine is primary matrix for detection; methods should target metabolites, not parent compound. |
The following diagram illustrates the primary metabolic transformation of this compound, which is crucial for understanding what to look for in your assays.
Here are solutions to common challenges you might encounter when working with this compound.
The table below summarizes two chromatographic methods for determining etoperidone and its metabolites in biological samples.
| Method Attribute | High-Performance Liquid Chromatography (HPLC) with UV Detection [1] | Capillary Gas-Liquid Chromatography with Nitrogen-Phosphorus Detection (GLC-NPD) [2] |
|---|---|---|
| Analytical Target | This compound and two active metabolites | This compound and five other antidepressants (as part of a systematic toxicological analysis) |
| Sample Matrix | Plasma | Whole Blood |
| Sample Preparation | Two-step liquid-liquid extraction [1] | Solid-Phase Extraction (SPE); Bond Elut Certify columns recommended [2] |
| Linear Range | 2 - 1000 ng/mL for all compounds [1] | 100 - 2000 ng/mL (400 - 8000 ng/mL for paroxetine, for comparison) [2] |
| Key Performance Data | Accuracy and precision ≤10% at most concentrations [1] | Recovery: 52-83%; Intra-/interassay precision: <6% and <8% [2] |
Here is a detailed methodology based on the assay developed for the determination of this compound and its metabolites in plasma [1]:
Sample Preparation (Extraction)
Chromatographic Conditions
Analysis
Based on general extraction principles and the specific data on this compound, here are some common issues and solutions.
Q1: Why is my extraction efficiency for this compound low? A1: Potential causes and solutions include:
Q2: How can I improve the selectivity of my this compound assay? A2:
Q3: What is the relationship between this compound and its active metabolite mCPP? A3: The metabolic pathway is a key consideration, as the active metabolite can impact the analysis. The following diagram illustrates the relationship:
Understanding etoperidone's chemistry is crucial for developing clean-up procedures, as its metabolite is a common interferent.
| Property | Details |
|---|---|
| IUPAC Name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one [1] |
| Molecular Formula | C₁₉H₂₈ClN₅O [1] |
| Molecular Weight | 377.92 g·mol⁻¹ [1] |
| Active Metabolite | Meta-Chlorophenylpiperazine (mCPP) [1] [2] |
| Key Challenge | Analytical methods must separate this compound from its active metabolite, mCPP, which is also a known degradant and metabolite of other antidepressants like trazodone and nefazodone [2]. |
While direct protocols for this compound are scarce, methods for its analog, trazodone (which shares the mCPP metabolite), provide an excellent starting point. The following workflow generalizes a common approach for sample preparation and analysis of such compounds.
Here are the technical details corresponding to the workflow:
1. Sample Preparation: Solid-Phase Extraction (SPE)
2. Chromatographic Separation
| Question | Answer & Action |
|---|---|
| Unexpected peaks in the chromatogram? | Likely due to the mCPP metabolite. Ensure your method is validated to separate this compound from mCPP. Compare retention times with a pure mCPP standard if available [2]. |
| Poor recovery of the analyte? | Review your SPE procedure. Optimize the conditioning, sample loading, washing, and elution steps. Using an internal standard (e.g., a structurally similar compound) can correct for recovery losses [4]. |
| Low sensitivity for trace analysis? | Consider using LC-MS/MS for higher sensitivity and specificity. An LC-MS/MS method for trazodone achieved a lower limit of quantification of 10.001 ng/mL [4]. |
To create a reliable method for your laboratory:
The table below summarizes two key chromatographic methods for determining etoperidone and its metabolites in biological samples.
| Analyte(s) | Technique | Detection | Sample Prep | Linear Range (ng/mL) | Key Application / Note |
|---|---|---|---|---|---|
| This compound, 5-(1-hydroxyethyl)this compound, mCPP [1] | HPLC | Ultraviolet (UV) at 254 nm | Two-step liquid-liquid extraction | 2 - 1000 | Robust, proven method for pharmacokinetic studies in multiple species. |
| This compound and 5 other antidepressants [2] | GC | Nitrogen-Phosphorus Detection (NPD) | Solid-Phase Extraction (Bond Elut Certify) | 100 - 2000 (for this compound) | Part of a systematic toxicological analysis (STA); excellent for multi-analyte panels. |
Here is a detailed methodology based on the HPLC-UV assay, which is a cornerstone technique for this compound analysis [1].
Here are solutions to common challenges faced during this compound analysis.
Q1: My method is detecting mCPP in study samples, but the subjects were not administered this compound. What could be the source?
Q2: I am getting false-positive results for amphetamines in immunoassay screens from patients taking this compound. Why?
Q3: I need to analyze this compound along with a panel of other antidepressants. Which sample preparation method is superior?
The following diagram illustrates the core relationship between this compound, its active metabolite mCPP, and the associated analytical challenges, such as cross-reactivity and alternative sources of mCPP.
Here are answers to common questions about .
Q1: What are the primary active metabolites of etoperidone and their potential for experimental interference?
The primary metabolites of this compound are 1-(3-chlorophenyl)piperazine (mCPP) and 5-(1-hydroxyethyl) this compound (M1) [1]. mCPP is a major source of interference; it is a known psychoactive substance with complex serotonergic activity and can exhibit effects distinct from the parent drug [2] [3].
Q2: Which cytochrome P450 enzymes are primarily involved in this compound metabolism, and how can this affect drug-drug interaction studies?
CYP3A4 is the predominant enzyme responsible for this compound metabolism [4]. Studies using human liver microsomes and recombinant CYP enzymes showed that formation rates of major metabolites were 10-100-fold greater for CYP3A4 than other CYP forms [4]. Inhibition by ketoconazole (a CYP3A4-specific inhibitor) significantly reduces metabolite formation [4].
Q3: What are the key pharmacological targets of this compound and its metabolites that could lead to off-target effects in assays?
This compound and its metabolite mCPP have affinities for various receptors, which can cause off-target effects. The table below summarizes key binding affinities (Ki in nM).
| Compound | SERT | 5-HT2A | 5-HT2C | α1-Adrenergic | Source / Notes |
|---|---|---|---|---|---|
| This compound | 890 [5] | 36 [5] | Information Missing | 38 [5] | Data from human clones; 5-HT2C affinity not specified in results. |
| mCPP | Information Missing | Antagonist [6] | Agonist [6] | Information Missing | mCPP activity inferred from this compound's mechanism [6]. |
mCPP acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors [6]. This biphasic action on serotonergic transmission can complicate experiments designed to probe specific serotonin pathways [7] [8].
Here are detailed methodologies for key experiments investigating this compound metabolism.
Protocol 1: Identifying Metabolic Pathways and CYP Enzymes *In Vitro*
This protocol is based on the study by Caldwell et al. (2002) [4].
The following diagram illustrates the key metabolic pathways of this compound and the central role of CYP3A4.
Protocol 2: Simultaneous Determination of this compound and Metabolites in Plasma
This protocol is adapted from Holland and Heebner (1991) [1].
The table below outlines common experimental issues and recommended solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpected serotonergic activity in assays. | Interference from mCPP metabolite. | Use analytical methods (LC-MS) to quantify mCPP levels. Include control experiments with pure mCPP [6] [1]. |
| High variability in metabolite formation. | Polymorphic metabolism or variable CYP3A4 activity. | Use characterized enzyme sources (e.g., pooled human microsomes). Include positive controls for CYP3A4 activity [4]. |
| Low parent drug concentration in kinetic studies. | Extensive first-pass metabolism. | Use specific CYP3A4 inhibitors (e.g., ketoconazole) in incubations to stabilize parent drug [4]. |
Etoperidone is an atypical antidepressant of the phenylpiperazine class, and its activity is primarily mediated by its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP) [1]. The metabolic conversion and the receptor profiles of both the parent drug and the metabolite are fundamental to understanding potential cross-reactivities.
The diagram below illustrates the metabolic relationship and primary molecular targets.
The table below summarizes the quantitative binding affinity (Ki in nM) of this compound and mCPP at various molecular targets. A smaller Ki value indicates stronger binding [1] [2].
| Molecular Target | This compound (Ki, nM) | mCPP (Primary Action) | Notes |
|---|---|---|---|
| SERT | 890 [2] | Agonist/Antagonist at various 5-HT receptors [1] | mCPP has complex activity across the serotonergic system. |
| 5-HT2A | 36 [2] | Antagonist [1] | Target for serotonergic psychedelics; blockade is a key mechanism. |
| 5-HT2C | Not fully quantified [2] | Agonist [1] | Agonism here is linked to mCPP's anxiogenic and hormonal effects. |
| α1-Adrenergic | 38 [2] | Not primary | Contributes to sedative and cardiovascular effects (e.g., hypotension). |
| NET | 20,000 [2] | Not primary | Negligible affinity relative to SERT. |
| D2 | 2,300 [2] | Not primary | Very weak affinity. |
A critical issue for researchers is that mCPP, the metabolite of this compound, can cause false-positive results in urine drug screening (UDS) immunoassays [3]. This cross-reactivity occurs because the antibody used in the immunoassay cannot perfectly distinguish between mCPP and the target drugs of abuse.
For definitive identification and to confirm presumptive positive results, the use of chromatographic techniques coupled with mass spectrometry is essential. Here are detailed methodologies based on the literature.
This protocol is ideal for confirming the presence of mCPP in biological samples with high specificity [5].
This method uses two complementary techniques to provide qualitative and quantitative confirmation [5].
The workflow for this comparative approach is outlined below.
Q1: Can this compound use lead to a false-positive test for MDMA or other amphetypes? Yes, indirectly. The metabolite mCPP is a phenylpiperazine derivative with psychoactive properties. While structurally distinct from MDMA (an amphetamine), it can cross-react on some immunoassays. More importantly, mCPP is a known recreational drug, and its detection in a confirmatory test could be misinterpreted as illicit use if its pharmaceutical origin is not considered [4] [3].
Q2: What is the half-life of this compound and mCPP, and how does this impact detection windows? After oral administration of this compound, the terminal half-life is approximately 21.7 hours [1]. Less than 0.01% of the dose is excreted as unchanged this compound, with the majority being eliminated as numerous metabolites, including mCPP [1]. The specific half-life of mCPP in this context is not detailed in the search results, but its presence can be expected for a duration similar to or longer than the parent drug.
Q3: What are the primary clinical symptoms of mCPP exposure? mCPP exerts various neuropsychiatric effects via serotonin receptors. Symptoms can include anxiety, changes in mood, headaches, and alterations in body temperature, behavior, and hormone release (e.g., cortisol, prolactin) [4]. In overdose scenarios, symptoms consistent with serotonin syndrome (agitation, tremor, hyperthermia) may occur [5].
What is the reported inter-run precision for the HPLC-UV assay of etoperidone? The validated HPLC-UV method showed that the accuracy and precision, expressed as the percentage deviation from the true value and the relative standard deviation (inter-run), were ≤10% at all concentrations except at the minimum quantification limit [1].
What is the linear range for quantifying this compound and its metabolites in plasma? The standard curves for this compound and its two active metabolites were linear over the concentration range of 2-1000 ng/mL [1].
Does this compound have active metabolites, and do I need to account for them in my assay? Yes. This compound is metabolized to at least two active compounds: 5-(1-hydroxyethyl) this compound and 1-(3-chlorophenyl)piperazine (mCPP). mCPP is a major active metabolite that contributes to the drug's overall pharmacological profile, so your analytical method should be able to separate and quantify it to ensure accuracy [1] [2] [3].
My analytical results are variable. What could be a key pharmacokinetic factor? The absorption and bioavailability of this compound are highly variable between individuals and can be as low as 12%, largely due to extensive first-pass metabolism. This inherent variability can significantly impact measured plasma concentrations [2].
| Issue & Possible Cause | Suggested Solution |
|---|
| Low recovery of analytes Inefficient liquid-liquid extraction | Use the two-step liquid-liquid extraction as per the original method. Ensure proper pH adjustment and solvent selection [1]. | | Poor chromatographic separation Inadequate column or method | Use a C18 column (10 cm x 2.1 mm I.D.) with UV detection at 254 nm. The original method chromatographed 80 samples per day [1]. | | Interference from phospholipids Inefficient sample clean-up | Replace traditional extraction with a protein precipitation and phospholipid removal plate (e.g., Phenomenex Phree). This modern approach reduces interference and processing time [4]. | | Inconsistent data for mCPP metabolite Not accounting for mCPP activity | Develop and validate your assay to specifically monitor the metabolite mCPP, as it is serotonergically active and critical to the drug's overall effect [5] [2] [3]. |
For foundational context, here is the core quantitative data from the established HPLC-UV method and a modern alternative.
Table 1: Reported Analytical Performance of an HPLC-UV Assay for this compound [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection |
| Linear Range | 2 - 1000 ng/mL (for this compound and two metabolites) |
| Reported Inter-run Precision (RSD) | ≤ 10% (at all concentrations except the lower limit) |
| Sample Volume | Not specified in abstract |
| Sample Preparation | Two-step liquid-liquid extraction |
| Chromatographic Column | C18 (10 cm x 2.1 mm I.D.) |
| Detection Wavelength | 254 nm |
| Throughput | ~80 samples per day (with automated injection) |
Table 2: Key Pharmacological & Pharmacokinetic Parameters of this compound [2] [3]
| Parameter | Value / Finding | Note |
|---|---|---|
| Protein Binding | Extensive plasma protein binding | Affects volume of distribution (0.23-0.69 L/kg) [2]. |
| Metabolism | Extensive (21 metabolites identified) | Primarily to active metabolite mCPP [2]. |
| Elimination Half-life | 21.7 hours (terminal) | [2] |
| Route of Elimination | Urine (78.8%), Feces (9.6%) | [2] |
| Bioavailability | Highly variable, can be as low as 12% | Due to high first-pass metabolism [2]. |
This is the protocol for the established method summarized in Table 1 [1]:
This general protocol for drug screening in blood can be adapted for this compound and is superior for detecting multiple analytes [4]:
Below is a workflow diagram that outlines the two main methodological paths for analyzing this compound.
The following tables summarize key information on Etoperidone's properties and pharmacokinetics for easy reference.
Table 1: Basic Drug Profile of this compound
| Attribute | Description |
|---|---|
| DrugBank ID | DB09194 [1] |
| Chemical Formula | C19H28ClN5O [1] |
| Approval Status | Not US Approved; Status listed as Withdrawn [1] |
| Background | Atypical antidepressant introduced in Europe in 1977; a phenylpiperazine analog of trazodone [1]. |
| Associated Conditions | Studied for depression, Parkinson's tremors, extrapyramidal symptoms, and male impotence [1]. |
Table 2: Pharmacokinetic and Safety Data
| Parameter | Value / Description |
|---|---|
| Absorption & Bioavailability | Highly variable; bioavailability can be as low as 12%. Time to peak plasma concentration: 1.4-4.8 hours [1]. |
| Protein Binding | Extensive plasma protein binding [1]. |
| Volume of Distribution | 0.23 - 0.69 L/kg [1]. |
| Half-Life | Terminal half-life after oral administration: 21.7 hours [1]. |
| Clearance | Apparent clearance: 1.01 ml/min [1]. |
| Route of Elimination | 78.8% in urine, 9.6% in feces (mostly as metabolites) [1]. |
| Primary Toxicity | Cardiovascular effects (hypotension, abnormal ECG, cardiac arrest) [1]. |
This compound's antidepressant effect is primarily mediated through its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), leading to a complex mechanism [1].
Diagram 1: this compound's primary metabolite mCPP mediates its complex pharmacological activity [1].
For researchers investigating drugs with profiles similar to this compound, here are detailed methodologies for key assays.
This test evaluates a compound's impact on the central serotonergic system [2].
This protocol characterizes a drug's absorption, metabolism, and excretion [1].
Q1: What is the current regulatory status of this compound? A1: this compound is not approved for medical use in the US or other major markets, and its official status is "Withdrawn" [1]. It was never widely marketed, and its development was likely discontinued.
Q2: Why was this compound's development halted? A2: The primary reason appears to be its poor tolerability profile. The effective antidepressant dose was associated with significant cardiovascular toxicity, including hypotension and abnormal electrocardiograms [1]. Its complex metabolism and low bioavailability may have also been contributing factors [1].
Q3: What is this compound's relevance in modern drug development? A3: this compound is a historical precursor to newer antidepressants. Efforts to separate its serotonergic and adrenergic effects led to the development of its derivative, Nefazodone [1]. It serves as a case study in optimizing a drug's pharmacological profile to improve safety.
Challenge: High Inter-Subject Variability in Bioavailability.
Challenge: Differentiating Parent Drug vs. Metabolite Effects.
Challenge: Interpreting Biphasic or Complex Pharmacodynamics.
For purifying etoperidone from biological samples like whole blood, Solid-Phase Extraction (SPE) is a validated and effective technique. The following protocol is adapted from a comparative study that included this compound [1].
The study compared two types of SPE columns. The data below can help you select the most appropriate sorbent for your work [1].
| SPE Column Type | Sorbent Chemistry | Recovery (%) | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Limit of Quantification (LOQ) |
|---|---|---|---|---|---|
| Bond Elut Certify | Mixed-mode (Reversed-phase + Cation exchange) | 52-83% | < 6% | < 8% | 23-93 ng/mL |
| Chem Elut | Diatomaceous earth (similar to liquid-liquid extraction) | 43-72% | < 10% | < 16% | 60-786 ng/mL |
This method provides higher recovery, cleaner extracts, and better precision [1].
The workflow for this SPE protocol is summarized below:
After purification, this compound is typically analyzed using chromatographic methods. A critical consideration is its major metabolite, which can impact your results.
Here are solutions to common problems you may encounter during this compound analysis.
The table below summarizes key quantitative data for Etoperidone, crucial for planning and troubleshooting your experiments.
| Parameter | Value | Notes / Experimental Context |
|---|---|---|
| 5-HT2A Receptor (Ki) | 36 nM [1] | Primary antagonist action [1]. |
| 5-HT2C Receptor | Agonist (via mCPP) [2] | Activity is primarily through its major metabolite, mCPP [2]. |
| 5-HT1A Receptor (Ki) | 20.2 nM [3] | Functions as an antagonist or weak partial agonist [3]. |
| α1-adrenergic Receptor (Ki) | 38 nM [1] | Antagonist action; contributes to sedative/cardiovascular effects [2] [1]. |
| SERT (Ki) | 890 nM [1] | Serotonin Transporter; weak reuptake inhibition [1]. |
| D2 Receptor (Ki) | 2,300 nM [1] | Dopamine D2 receptor; very weak antagonist action [1]. |
| Muscarinic (mACh) Receptors | >35,000 nM [1] | Negligible affinity, suggesting low anticholinergic side effects [1]. |
| Oral Bioavailability | As low as 12% [2] | High first-pass metabolism; highly variable between individuals. |
| Time to Peak Plasma (Tmax) | 1.4 - 4.8 hours [2] | After oral administration. |
| Protein Binding | Extensive [2] | High plasma protein binding. |
| Volume of Distribution (Vd) | 0.23 - 0.69 L/kg [2] | |
| Half-life (Terminal) | 21.7 hours [2] | After oral administration. |
| Elimination | Urine (78.8%), Feces (9.6%) [2] | Less than 0.01% as unchanged drug [2]. |
| IC50 for AChE Inhibition | 712.80 μM [4] | In vitro cell viability assay (SH-SY5Y neuroblastoma cell line). |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt and use for troubleshooting.
This protocol is based on studies identifying this compound's functional activity at 5-HT1A receptors [3].
This protocol outlines the computational and cell-based assays used to propose this compound as an AChE inhibitor for Alzheimer's disease [4].
The following diagram illustrates the key experimental workflow for evaluating this compound's potential in Alzheimer's disease research, based on the published protocol [4].
The diagram below illustrates the metabolic pathway of this compound, highlighting the formation of its active metabolite, which is critical for understanding its mechanism.
Unexpectedly low bioavailability or high variability in pharmacokinetic studies
Difficulty interpreting the net effect on the serotonin system
Cardiovascular toxicity or hypotension in animal models
Confirming dual-binding capability to AChE for Alzheimer's research
Etoperidone is a non-tricyclic potential antidepressant whose effect on the central serotonergic system was studied decades ago [1]. Research from 1979 identified its biphasic action:
Since specific data on this compound is limited and outdated, your research may benefit from focusing on contemporary approaches in antidepressant development:
Based on current trends in the field, here is a conceptual workflow you could adapt for evaluating a compound with a similar profile to this compound. This diagram outlines the key phases from initial in-silico screening to clinical trial design.
The table below outlines potential objectives and methodologies for each stage of this framework.
| Research Phase | Primary Objective | Example Methodologies |
|---|---|---|
| In-Silico Screening | Predict binding affinity & potential efficacy. | Molecular docking, pharmacophore modeling, molecular dynamics simulations [4]. |
| In-Vitro Assays | Confirm interaction with intended biological targets. | Cell-based assays on neuronal lines, receptor binding studies, uptake inhibition assays. |
| In-Vivo Animal Studies | Evaluate behavioral efficacy & safety. | Forced swim test, tail suspension test, locomotor activity assessment in rodent models. |
| Formulation Optimization | Enhance drug delivery and pharmacokinetics. | Complexation with cyclodextrins, development of liposomal or polymer-based delivery systems [2]. |
| Clinical Trial Design | Determine human efficacy, optimal dosage, and recovery rates. | Randomized Controlled Trials (RCTs) with relapse rate as a key endpoint, using standardized scales like HRSD [5]. |
Q: How is "recovery rate" or "response" quantitatively defined in clinical trials for antidepressants? A: In clinical research, terms are precisely defined. Treatment response is typically defined as at least a 50% reduction in a standardized score like the Hamilton Rating Scale for Depression (HRSD). Remission is the attainment of a virtually asymptomatic status (e.g., HRSD ≤7) [3].
Q: Our research involves a compound with a complex mechanism. How can we best present its pharmacodynamics? A: A clear signaling pathway diagram is highly effective. As shown in the mechanism diagram above, using a standardized visual language (e.g., specific colors for different types of actions) can effectively communicate complex interactions, such as a drug having both antagonistic and metabolite-mediated agonistic effects [1].
Q: What is a major current challenge in antidepressant development that we should consider? A: A primary challenge is Treatment-Resistant Depression (TRD), where patients do not respond to at least two adequate antidepressant trials. Your research could focus on novel mechanisms of action or augmentation strategies to address this unmet need [3].
Reducing variability in drug analysis begins with a well-defined and validated method. The core parameters for any analytical method are summarized below.
Table 1: Key Method Validation Parameters & Targets This table outlines the critical parameters that should be assessed to ensure your method is reliable, based on standards applied to similar psychotropic drugs [1] [2].
| Parameter | Objective | Typical Target / Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | Confirm no interference from the sample matrix (e.g., plasma) or other components. | No significant interference at the retention time of the analyte (etoperidone) [1]. |
| Linearity & Range | Establish a directly proportional relationship between analyte concentration and instrument response. | A correlation coefficient (r) of ≥0.99 is typically required [1] [2]. |
| Precision | Measure the closeness of repeated measurements (e.g., within a day and between days). | Intra-day & Inter-day Precision: Coefficient of variation (%CV) of ≤15% (≤20% at LLOQ) [1] [2]. |
| Accuracy | Determine the closeness of the measured value to the true value. | Bias should be within ±15% of the actual value (±20% at LLOQ) [1] [2]. |
| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10, with precision and accuracy meeting the above criteria [1] [2]. |
| Stability | Assess analyte integrity under various conditions (e.g., room temperature, freeze-thaw). | Concentrations should remain within ±15% of the nominal value [1] [2]. |
Here are common issues and solutions, framed as a technical support FAQ.
Sample preparation is a primary source of variability. Proper technique is critical for clean samples and consistent recovery.
The performance of the liquid chromatography (LC) system directly impacts the quality of the separation and detection.
The mass spectrometer (MS) is highly sensitive but requires careful optimization and calibration.
The following diagram outlines the logical workflow for developing a validated analytical method, from initial setup to final application.
Protocol Details:
Since etoperidone is a withdrawn medication, its analytical methods are not standardized. The table below summarizes key chemical and pharmacokinetic properties from the DrugBank database that are crucial for starting method development [1].
| Property | Description / Value | Implication for Method Development |
|---|---|---|
| Chemical Formula | C₁₉H₂₈ClN₅O [1] | Informs mass spectrometry (MS) parameters; target mass for parent ion. |
| Metabolism | Extensively metabolized into 21 different metabolites via 5 pathways (alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, conjugation) [1] | Major challenge: Method must separate parent drug from numerous metabolites to ensure specificity. |
| Active Metabolite | 1-(3'-chlorophenyl)piperazine (mCPP) [1] | This specific metabolite must be monitored and resolved from the parent compound. |
| Protein Binding | Extensive plasma protein binding [1] | Sample preparation (e.g., protein precipitation) is critical for accurate measurement of free drug. |
| Half-life | 21.7 hours (terminal) [1] | Suggests expected plasma concentrations may be low, potentially requiring a highly sensitive method. |
Given the lack of a direct method, a robust approach is to adapt a validated LC-MS/MS method used for a structurally or pharmacologically similar drug. The well-documented method for risperidone and its active metabolite, paliperidone, is an excellent candidate [2] [3].
The experimental workflow for this approach can be summarized as follows:
1. Sample Preparation:
2. Chromatographic Separation:
3. Detection:
Here are solutions to potential problems you might encounter:
Problem: Poor Chromatographic Peak Shape or Resolution
Problem: Inadequate Sensitivity
Problem: Interference from Metabolites (Lack of Specificity)
Q1: Why is it so difficult to find a validated method for this compound?
Q2: Can I use a simpler HPLC-UV method instead of LC-MS/MS?
Q3: What is the most critical parameter to validate for this compound?
The table below summarizes two key approaches for analyzing and optimizing drug sensitivity.
| Methodology | Key Objective | Application in Drug Development |
|---|---|---|
| Hyper-differential Sensitivity Analysis (HDSA) [1] | Quantify how the solution of an inverse problem (e.g., parameter estimation) is affected by uncertainties in auxiliary model parameters or experimental data [1]. | Identifies which uncertain model parameters most influence drug response predictions. This guides more precise parameter estimation or model refinement [1]. |
| Mechanism-Based Biomarker Prediction [2] | Recode gene expression data into the activation status of signaling pathways or circuits. Use these as features to predict continuous drug response traits like IC50 [2]. | Provides rich, interpretable biomarkers that predict drug sensitivity and suggest the drug's Molecular mechanism of action (MoA) by highlighting affected pathways [2]. |
Q1: Our mathematical model for drug response is highly sensitive to a specific auxiliary parameter. How should we proceed?
Q2: How can we identify which signaling pathways are most relevant to a drug's mechanism of action and sensitivity?
Q3: Our goal is to find a single molecular target for a drug. Is a local, one-at-a-time (OAT) sensitivity analysis sufficient for our highly nonlinear biological model?
Here is a detailed workflow for the methodology summarized above [2]:
The diagram below illustrates how Hyper-differential Sensitivity Analysis is integrated into the process of solving an inverse problem, helping to quantify uncertainty [1].
This diagram outlines the workflow for using signaling circuit activities to predict drug sensitivity, as described in the experimental protocol [2].
| Feature | Etoperidone | Nefazodone |
|---|---|---|
| Drug Class | Atypical antidepressant (phenylpiperazine) [1] [2] | Atypical antidepressant (phenylpiperazine); classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI) [3] [4] |
| Primary Mechanism of Action | Biphasic effect on serotonin; activity largely via its major metabolite, mCPP [2] [5] | Potent 5-HT2A antagonist; weak Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [3] [4] [6] |
| Key Molecular Targets | • 5-HT2A: Antagonist (Ki: 23.6 nM) [7] • 5-HT2C: Agonist (via mCPP) [2] • α1/α2-adrenergic: Antagonist [2] | • 5-HT2A: Potent antagonist (Ki: 26 nM) [3] • SERT/NET: Weak inhibitor (Ki: 200-600 nM) [3] • α1-adrenergic: Antagonist [3] | | Status & Availability | Developed in 1977; current status is Withdrawn [2] | Approved in 1994; branded products withdrawn in many countries (2003-2004) due to hepatotoxicity; generic may be available in some regions (e.g., US) [3] [4] | | Major Safety Concern | Poor tolerability at effective doses; cardiovascular effects (hypotension, abnormal ECG) [2] | Life-threatening liver failure; incidence of ~1 in 250,000-300,000 patient-years [3] [4] |
While both drugs are phenylpiperazine derivatives, their precise mechanisms and the resulting clinical profiles differ significantly.
A key connection between these drugs is their metabolism. All three compounds are metabolized into m-chlorophenylpiperazine (mCPP), an active metabolite with complex serotonergic activity [1]. The primary mechanisms, however, set them apart.
The diagram below illustrates the shared metabolic pathway and distinct primary mechanisms of action for these antidepressants.
The following are summaries of key experimental methodologies used to establish the pharmacological and toxicological profiles of these drugs.
In Vivo Identification of 5-HT1A Antagonistic Activity [7]
Mechanism of Nefazodone-Induced Hepatotoxicity [8]
The table below summarizes the key pharmacological parameters of etoperidone compared to related compounds based on experimental data.
| Compound | Primary Mechanisms & Receptor Affinity (Ki, nM) | Key Functional / Behavioral Effects |
|---|---|---|
| This compound | 5-HT2A (36 nM), α1-adrenergic (38 nM), 5-HT1A (85 nM) [1]. Weak SERT inhibitor (890 nM) [1]. | Dual 5-HT agonist/antagonist action (agonist effect via metabolite) [2]. Inhibits 5-HTP-induced head twitch in mice/rats [2]. 5-HT1A antagonistic activity in vivo [3]. |
| Trazodone | 5-HT1A (23.6 nM) [3]. Metabolite is mCPP [4]. | Sedation, alpha-adrenergic blockade; subtoxic doses cause tremors/convulsions [4]. 5-HT1A antagonistic activity in vivo [3]. |
| mCPP (metabolite of Trazodone & this compound) | 5-HT1A (18.9 nM) [3]. | Serotoninergic stimulation (head shakes in rats); can cause convulsions, prostration [4]. 5-HT1A antagonistic activity in vivo [3]. Potentiates peripheral effects of 5-HT and NE [4]. |
| Reference Agents | ||
| 8-OH-DPAT (5-HT1A Agonist) | High affinity for 5-HT1A sites [3]. | Elicits reciprocal forepaw treading (RFT) in reserpinized rats [3]. |
The key findings in the table above are derived from standardized experimental models.
This compound's complex mechanism can be visualized through its metabolic pathway and functional effects. The following diagram illustrates the relationship between this compound, its active metabolite mCPP, and their actions on the serotonin system.
The diagram above summarizes the core pharmacological relationships and effects discussed in the studies [4] [2] [3].
Beyond its historical role as an antidepressant, recent in silico and in vitro research has proposed this compound as a potential candidate for Alzheimer's disease (AD) treatment [5]. Computational studies suggest it may act as a dual-binding inhibitor of acetylcholinesterase (AChE), interacting with both the catalytic and peripheral sites of the enzyme, a property considered advantageous in AD therapy [5]. Preliminary in vitro assays using neuroblastoma cell lines have been conducted to validate these findings, though this research is still in early stages [5].
The table below summarizes the binding affinity (Ki) and functional activity of etoperidone, its major metabolite mCPP, and trazodone at various receptor sites.
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | SERT | NET | D₂ |
|---|---|---|---|---|---|---|
| This compound | Antagonist (via mCPP) [1] | Agonist (via mCPP) [1] | Antagonist (Ki=20.2 nM) [2] | Inhibitor [1] | Inhibitor [1] | Very weak affinity [3] [1] |
| mCPP (Metabolite) | Partial Agonist (Ki=32-398 nM) [4] | Partial Agonist (Ki=3.4-251 nM) [4] | Antagonist (Ki=18.9 nM) [2] | Inhibitor/Releaser (Ki=202-432 nM) [4] [5] | Weak affinity (Ki=1,940-4,360 nM) [4] | Very weak affinity (Ki>10,000 nM) [4] |
| Trazodone | Antagonist (via mCPP) [1] | Agonist (via mCPP) [1] | Antagonist (Ki=23.6 nM) [2] | Inhibitor [6] | Data not fully available | Very weak affinity [6] [3] |
Key Insights:
In vivo studies reveal how receptor binding translates to functional effects. Key behavioral tests include Conditioned Avoidance Response (CAR) and 5-HT1A functional assays.
The CAR test is a preclinical model predictive of antipsychotic efficacy. The following ED₅₀ values indicate the dose required to achieve 50% blockade of CAR behavior in rats [6]:
| Compound | ED₅₀ (mg/kg, IP) |
|---|---|
| mCPP | 2.5 |
| This compound | 10.4 |
| Trazodone | 13.3 |
A key experiment assessed functional activity at 5-HT1A receptors by measuring the inhibition of "reciprocal forepaw treading" induced by the 5-HT1A agonist 8-OH-DPAT in reserpinized rats [2]. The following ID₅₀ values indicate the dose required for 50% inhibition:
| Compound | ID₅₀ (mg/kg, IP) |
|---|---|
| mCPP | 13.4 |
| This compound | 17.4 |
| Trazodone | 23.8 |
This demonstrates that all three compounds act as functional antagonists at the 5-HT1A receptor in vivo, despite having binding affinities in the nanomolar range [2].
The pharmacological interplay between these compounds is underpinned by their metabolic pathways and the experimental workflows used to characterize them.
Diagram 1: Metabolic Pathway and Behavioral Effect Mechanism. This compound and Trazodone are metabolized by the CYP3A4 enzyme to mCPP, which is primarily responsible for the behavioral effect (CAR blockade). This effect is reversed by the serotonin receptor blocker metergoline, confirming a serotonergic mechanism. [6] [1] [7]
Diagram 2: In Vivo 5-HT1A Functional Antagonism Assay Workflow. This experimental protocol is used to determine if a test compound acts as a functional agonist or antagonist at the 5-HT1A receptor site. [2]
One study compared two solid-phase extraction (SPE) techniques for simultaneously analyzing etoperidone and several other antidepressants in whole blood. The quantitative performance data is summarized below [1].
| Parameter | Bond Elut Certify (Mixed-mode SPE) | Chem Elut (Diatomaceous Earth) |
|---|---|---|
| Recovery (%) | 52% - 83% | 43% - 72% |
| Intra-assay Precision (% RSD) | < 6% | < 10% |
| Inter-assay Precision (% RSD) | < 8% | < 16% |
| Limit of Detection (LOD) | 7 - 28 ng/mL (113 ng/mL for Paroxetine) | 18 - 236 ng/mL (303 ng/mL for Paroxetine) |
| Limit of Quantitation (LOQ) | 23 - 93 ng/mL (376 ng/mL for Paroxetine) | 60 - 786 ng/mL (1009 ng/mL for Paroxetine) |
| Key Advantages | Higher recoveries, cleaner extracts, better sensitivity and precision, reduced solvent consumption | Closely related to conventional liquid-liquid extraction |
The following methodology is based on the cited study for the simultaneous determination of this compound and other drugs in whole blood [1].
To provide context for the analytical data, here is key information about this compound itself:
The diagram below illustrates the metabolic pathway of this compound and the subsequent analytical steps for its quantification, as described in the studies [1] [2].
Based on the comparative study, the Bond Elut Certify mixed-mode SPE sorbent is the superior sample preparation method for the analysis of this compound, offering significantly better recovery, precision, and sensitivity compared to the diatomaceous earth-based Chem Elut columns [1].
The following table summarizes the experimental recovery data for etoperidone from a 2004 study that compared two different SPE sorbents for the extraction of antidepressants from whole blood [1].
| SPE Sorbent | Sorbent Chemistry | Mean Recovery (%) | Intra-Assay Precision (% RSD) | Inter-Assay Precision (% RSD) | Limit of Quantitation (LOQ) |
|---|---|---|---|---|---|
| Bond Elut Certify | Mixed-mode (Reversed-phase + Cation exchange) | 83% (at 2000 ng/mL) | < 6% | < 8% | 376 ng/mL |
| Chem Elut | Diatomaceous earth (liquid-liquid extraction support) | 72% (at 2000 ng/mL) | < 10% | < 16% | 1009 ng/mL |
Here are the detailed methodologies from the study that generated the data above [1]:
Sample Preparation: Whole blood samples were spiked with this compound and other antidepressants. For the comparison, this compound was studied at a high concentration level of 400-8000 ng/mL. The samples were prepared using a phosphate buffer (pH 6).
Chem Elut Procedure: This method is closely related to traditional liquid-liquid extraction. The spiked blood sample was applied to the column and allowed to absorb. The analytes were then eluted using an organic solvent (a mixture of dichloromethane and 2-propanol).
Bond Elut Certify Procedure: This method uses a more recent mixed-mechanism sorbent. The sample was loaded onto the conditioned column, washed with a buffer, and dried. The analytes were eluted using a different mixture of organic solvents.
Analysis and Detection: In both cases, the eluates were collected, evaporated to dryness, reconstituted, and analyzed by capillary gas-liquid chromatography with nitrogen-phosphorus detection (GC-NPD) [1].
The diagram below illustrates the logical relationship and comparative performance of the two SPE methods discussed.
The comparative study concluded that the Bond Elut Certify sorbent demonstrated superior performance for extracting this compound and related compounds [1].
The table below summarizes key experimental data from a study that simultaneously analyzed etoperidone and several other antidepressants in whole blood.
| Feature | Bond Elut Certify (Mixed-Mode SPE) | Chem Elut (Supported Liquid Extraction) |
|---|---|---|
| Extraction Principle | Mixed-mode (reversed-phase C8 and strong cation-exchange) [1] [2] | Diatomaceous earth support for liquid-liquid extraction [1] [2] |
| Recovery (at 500 ng/mL) | 83% [1] | 72% [1] |
| Intra-Assay Precision (RSD) | < 6% [1] | < 10% [1] |
| Inter-Assay Precision (RSD) | < 8% [1] | < 16% [1] |
| Limit of Detection (LOD) | 28 ng/mL [1] | 236 ng/mL [1] |
| Limit of Quantitation (LOQ) | 93 ng/mL [1] | 786 ng/mL [1] |
| Extract Cleanliness | Cleaner extracts with less interference [1] [2] | More interference from endogenous substances [2] |
| Solvent Consumption | Reduced [1] | Higher [1] |
> Note on Generations: The cited studies use the classic Chem Elut columns with diatomaceous earth. Agilent now offers a successor product, Chem Elut S (Synthetic), which addresses batch-to-batch variability of the mined material, potentially improving reproducibility [3]. However, no direct performance data for this compound extraction with this newer product is available in the search results.
The data in the table comes from a validated gas-liquid chromatographic method developed for systematic toxicological analysis (STA) in forensic contexts [1].
The general workflows for drug extraction using Bond Elut Certify and Chem Elut differ significantly. The diagrams below illustrate the key steps for each method.
The Bond Elut Certify procedure is a multi-step SPE process. The mixed-mode chemistry allows for selective retention of basic drugs like this compound on the cation-exchange sites. The sequential washing removes impurities, and the final elution uses a solvent that breaks the ionic interaction, yielding a clean extract [1] [2].
The Chem Elut method is a Supported Liquid Extraction (SLE) process. The aqueous sample is absorbed onto the inert support material and distributes into a thin film. When the organic solvent passes through, it extracts the analytes without emulsification, mimicking traditional liquid-liquid extraction in a solid-supported format [1] [3].
The table below summarizes key metrics from a study that developed methods for the simultaneous determination of Etoperidone and several other antidepressants in whole blood, providing a direct comparison of analytical precision [1].
| Antidepressant | SPE Column Type | Recovery (%) | Intra-Assay Precision (% , ≤) | Inter-Assay Precision (% , ≤) | Limit of Detection (LOD, ng/mL) |
|---|---|---|---|---|---|
| This compound | Bond Elut Certify | 52-83 | 6 | 8 | 7-28 |
| Chem Elut | 43-72 | 10 | 16 | 18-236 | |
| Citalopram | Bond Elut Certify | 52-83 | 6 | 8 | 7-28 |
| Chem Elut | 43-72 | 10 | 16 | 18-236 | |
| Paroxetine | Bond Elut Certify | 52-83 | 6 | 8 | 113 |
| Chem Elut | 43-72 | 10 | 16 | 303 |
Supporting Experimental Protocol [1]:
This table places this compound's investigational use in Alzheimer's disease (AD) in context with a control drug and its own established antidepressant activity [2] [3].
| Drug | Therapeutic Context | Primary Target / Mechanism | Experimental Model | Key Quantitative Finding |
|---|---|---|---|---|
| This compound | Investigational AD treatment | Acetylcholinesterase (AChE) inhibitor; dual binding to CAS and PAS sites [2]. Serotonin system modulator (5-HT antagonist & agonist) [3]. | In silico molecular docking/dynamics & in vitro SH-SY5Y cell line [2]. Ex vivo flexor reflex in spinal rats [3]. | AChE IC₅₀ = 712.80 μM [2]. Binding free energy = -91.0 kcal/mol [2]. ED₅₀ for inhibiting 5-HTP-induced head twitch in mice = 2.89 mg/kg i.p. [3]. |
| Donepezil (Control) | Approved AD treatment | Acetylcholinesterase (AChE) inhibitor [2]. | In silico molecular docking/dynamics & in vitro SH-SY5Y cell line [2]. | AChE IC₅₀ = 222.23 μM [2]. Binding free energy = -80.9 kcal/mol [2]. |
| Vortioxetine | Approved Antidepressant | Multimodal activity; improves cognitive dysfunction in Major Depressive Disorder (MDD) [4]. | Randomized Controlled Trials in MDD patients [4]. | Statistically significant improvement in cognitive function (DSST test) vs. placebo and other antidepressants like escitalopram [4]. |
Supporting Experimental Protocol for AD Research [2]:
The diagram below summarizes the multi-faceted experimental workflow used to characterize this compound's precision and therapeutic potential.
The most relevant cross-validation study directly compares two solid-phase extraction (SPE) techniques for simultaneously analyzing etoperidone and five other antidepressants in whole blood. The quantitative results are summarized in the table below [1].
| Parameter | Bond Elut Certify (Mixed-Mode SPE) | Chem Elut (Diatomaceous Earth) |
|---|---|---|
| Recovery (%) at 500 ng/mL | 52 - 83% | 43 - 72% |
| Intra-assay Precision (% RSD) | < 6% | < 10% |
| Inter-assay Precision (% RSD) | < 8% | < 16% |
| Limit of Detection (LOD) | 7 - 28 ng/mL (113 ng/mL for Paroxetine) | 18 - 236 ng/mL (303 ng/mL for Paroxetine) |
| Limit of Quantitation (LOQ) | 23 - 93 ng/mL (376 ng/mL for Paroxetine) | 60 - 786 ng/mL (1009 ng/mL for Paroxetine) |
Experimental Protocol: The cited study developed a gas-liquid chromatographic method with nitrogen-phosphorus detection [1].
This compound is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its complex mechanism involves both the parent drug and its active metabolite [2] [3].
Diagram: Simplified this compound Pharmacology. The drug's activity is split between the parent compound and its major metabolite, mCPP (meta-Chlorophenylpiperazine).
The binding affinity profile of this compound at various human receptors and transporters, which underpins its mechanism, is shown in the table below [3].
| Target | Affinity (Ki in nM) | Action |
|---|---|---|
| 5-HT2A Receptor | 36 nM | Antagonist |
| α1-adrenergic Receptor | 38 nM | Antagonist |
| 5-HT1A Receptor | 85 nM | Antagonist / Partial Agonist |
| Serotonin Transporter (SERT) | 890 nM | Weak Inhibitor |
| α2-adrenergic Receptor | 570 nM | Antagonist |
| D2 Receptor | 2,300 nM | Very Weak Antagonist |
| Norepinephrine Transporter (NET) | 20,000 nM | Negligible |
| Muscarinic Acetylcholine Receptor (mACh) | >35,000 nM | Negligible |
The core analytical technique for determining this compound and its metabolites in plasma is a High-Performance Liquid Chromatographic (HPLC) assay with Ultraviolet (UV) detection [1] [2].
The table below summarizes its key performance characteristics and experimental protocol based on the foundational research:
| Method Attribute | Description & Performance Data |
|---|---|
| Analytical Technique | Reverse-Phase HPLC with UV detection [1] |
| Target Analytes | This compound and two active metabolites: 5-(1-hydroxyethyl) this compound and 1-(3-chlorophenyl)piperazine (mCPP) [1] [3] |
| Linearity Range | 2 - 1000 ng/mL for each compound [1] |
| Precision & Accuracy | ≤10% deviation from true value and ≤10% inter-run RSD at all concentrations except the lower quantification limit [1] |
| Sample Preparation | Two-step liquid-liquid extraction from plasma [1] |
| Chromatography Column | C18 column (10 cm x 2.1 mm I.D.) [1] |
| Detection Wavelength | 254 nm [1] |
| Sample Throughput | ~80 samples per day with automated injection [1] |
For researchers aiming to replicate or compare with this method, the workflow involves several key stages. The diagram below outlines the general experimental workflow for the HPLC-UV analysis of this compound.
While a direct comparison with other methods for this compound is not available in these search results, you can contextualize this method in a few ways:
For a comprehensive efficacy comparison, researchers typically rely on data from systematic reviews, network meta-analyses, and large-scale real-world evidence studies [1] [2] [3]. Key outcomes measured include response rates, remission rates, acceptability (dropout due to any cause), and tolerability (dropout due to adverse events) [2].
The table below summarizes the main antidepressant classes and representatives that are commonly compared in contemporary research:
| Drug Class | Common Examples | Primary Mechanism of Action |
|---|---|---|
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Citalopram, Sertraline, Fluoxetine [2] [3] | Inhibition of serotonin reuptake [3] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine [3] | Inhibition of serotonin and norepinephrine reuptake [3] |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine | Inhibition of serotonin and norepinephrine reuptake; antagonism of other receptors (e.g., histamine H1) |
| Other/Novel Agents | Bupropion, Mirtazapine, Vortioxetine [3] | Various (e.g., Dopamine reuptake inhibition; noradrenergic and specific serotonergic action) [3] |
For your guide, detailing the methodology from robust studies is crucial. The following are standard experimental protocols used in the field.
Randomized Controlled Trials (RCTs): The gold standard for establishing efficacy.
Real-World Evidence (RWE) Studies: Assess effectiveness and safety in routine clinical practice.
Understanding the mechanisms of action provides context for efficacy and side effect profiles. The diagram below illustrates the key signaling pathways implicated in depression and antidepressant effects.
This diagram summarizes two key pathways. Typical antidepressants like SSRIs initially increase monoamine levels, but their therapeutic action is linked to a slower, downstream increase in Brain-Derived Neurotrophic Factor (BDNF) signaling, which promotes synaptogenesis and reverses the neuronal atrophy associated with depression [5]. In contrast, rapid-acting antidepressants like ketamine block NMDA receptors, leading to a surge in glutamate release and activation of the mTOR pathway, which rapidly stimulates synaptogenesis [5].
Given the absence of specific data for etoperidone in the search results, I suggest the following steps to compile the information you need:
The table below summarizes the available data on this compound:
| Feature | Description |
|---|---|
| Drug Status | Approved, Withdrawn; not currently in clinical use [1]. |
| Indication (Historical) | Studied for depression, tremors in Parkinson's, extrapyramidal symptoms, and male impotence [1]. |
| Primary Mechanism | Biphasic effect on central serotonergic transmission; activity is largely due to its active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP) [1] [2] [3]. |
| Key Molecular Actions | • 5-HT2A receptor antagonist [1] • 5-HT2C receptor agonist (via mCPP) [1] • Alpha-1 & Alpha-2 adrenergic receptor antagonist [1] • D2 dopamine receptor antagonist [1] • Muscarinic acetylcholine receptor antagonist [1] | | Pharmacokinetics | Highly variable absorption; low bioavailability (~12%) due to extensive metabolism; terminal half-life ~21.7 hours [1]. | | Noted Side Effects | Sedation and cardiovascular effects (hypotension, abnormal ECG, cardiac arrest) were primary concerns, consistent with its adrenergic receptor blockade [1]. |
For researchers, the methodologies from foundational this compound studies provide a template for investigating compounds with complex serotonergic activity.
The diagram below visualizes the complex, biphasic mechanism of action of this compound as understood from the available research.
The data on this compound is primarily of historical and mechanistic interest. Its development was a stepping stone to improved antidepressants.
The identification of etoperidone's metabolic pathways and the specific enzymes involved is largely based on a key in vitro study. The methodology and findings are detailed below.
The metabolism of this compound involves a defined sequence of steps, culminating in the production of a pharmacologically active compound.
The diagram above illustrates the core metabolic transformation. A critical aspect of this compound's profile is that its major metabolite, mCPP, is pharmacologically active [3] [4]. This metabolite binds to various serotonergic receptors, acting as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors, and also interacts with adrenergic receptors [3]. Therefore, the clinical effects of this compound are a combination of the parent drug and its active metabolite.
This compound belongs to a class of phenylpiperazine antidepressants, which share common metabolic features. The table below compares this compound with two other well-known drugs in this class.
| Drug | Primary Metabolic Enzyme | Key Active Metabolite | Metabolic Pathway Similarities |
|---|---|---|---|
| This compound | CYP3A4 [1] | mCPP [3] [4] | Serves as a prototype for the class. |
| Trazodone | CYP3A4 [5] [6] | mCPP [5] [4] | Also metabolized primarily by CYP3A4 to form mCPP. |
| Nefazodone | CYP3A4 [5] | mCPP [5] | Also metabolized primarily by CYP3A4 to form mCPP, plus additional hydroxy-metabolites [5] [6]. |
| Drug Name | Primary Mechanism (SARI) | Key Receptor Affinities (Ki in nM) | Status |
|---|
| Etoperidone | SERT Inhibition (890 nM), 5-HT2A Antagonist (36 nM) [1] [2] | 5-HT2A: 36 [1] α1-adrenergic: 38 [1] 5-HT1A: 85 (Partial Agonist) [1] | Developed in 1970s; never widely marketed or currently withdrawn [1] [2]. | | Trazodone | SERT Inhibition, 5-HT2A Antagonist [1] | 5-HT2A: High affinity α1-adrenergic: High affinity H1-histamine: Significant affinity | Approved and widely used, primarily for insomnia at low doses. | | Nefazodone | SERT Inhibition, 5-HT2A Antagonist [1] [2] | 5-HT2A: High affinity α1-adrenergic: Moderate affinity | Approved for major depression; associated with black box warning for liver failure. |
A central feature of this compound's pharmacology is its extensive metabolism into meta-Chlorophenylpiperazine (mCPP) [1] [2] [3]. This active metabolite is shared with other SARIs and is responsible for a significant portion of this compound's serotonergic effects [2] [3]. The following diagram illustrates the shared metabolic pathway.